molecular formula C8H6N2O B1297894 1,8-Naphthyridin-4-OL CAS No. 54569-29-8

1,8-Naphthyridin-4-OL

Cat. No.: B1297894
CAS No.: 54569-29-8
M. Wt: 146.15 g/mol
InChI Key: NQUIRWXTTAMWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Naphthyridin-4-OL is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its core structure is a key building block for synthesizing a wide range of biologically active derivatives, particularly in the development of novel anticancer therapeutics. Research has demonstrated that 1,8-naphthyridine derivatives can function as DNA intercalators, binding to double-stranded DNA and inhibiting DNA duplication and transcription, which leads to the suppression of cancer cell growth . Specific 2-phenyl-1,8-naphthyridine derivatives bearing substituents at the C3 position have shown promising in vitro cytotoxic activity against human breast cancer cell lines (MCF7), with some compounds exhibiting IC50 values superior to reference drugs . Beyond oncology, the 1,8-naphthyridine core is a valuable precursor in synthesizing ligands for various biological targets. For instance, 1,8-naphthyridin-4(1H)-one-3-carboxamide derivatives have been identified as potent and selective ligands for cannabinoid receptors (CB2), highlighting their potential in neuropharmacological research . Furthermore, this scaffold is integral to the design of compounds with anti-mycobacterial activity, contributing to the search for new treatments for tuberculosis . The structural features of the 1,8-naphthyridine system also allow it to act as a bidentate ligand in coordination chemistry, forming complexes with metals that have applications in catalysis and materials science . This product is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUIRWXTTAMWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=CC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343426
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54569-29-8
Record name 1,8-Naphthyridin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-NAPHTHYRIDIN-4-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,8-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridin-4-ol, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the parent molecule a subject of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in key biological signaling pathways.

Core Physicochemical Properties

This compound exists in tautomeric equilibrium with its keto form, 1H-1,8-naphthyridin-4-one, with the latter being the predominant tautomer. This dynamic is crucial for its chemical reactivity and biological interactions.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1H-1,8-naphthyridin-4-one--INVALID-LINK--[1]
Synonyms This compound,[1][2]Naphthyridin-4-ol--INVALID-LINK--
CAS Number 54569-29-8--INVALID-LINK--
Chemical Formula C₈H₆N₂O--INVALID-LINK--[1]
Molecular Weight 146.15 g/mol --INVALID-LINK--[1]
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP (Predicted) 0.8 (XLogP3-AA)--INVALID-LINK--

Experimental Protocols

The primary synthetic route to the 1,8-naphthyridine core is the Friedländer annulation, a condensation reaction between a 2-amino-pyridine-3-carbaldehyde and a compound containing a reactive α-methylene group.

General Experimental Protocol for the Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Condensation

This protocol is a representative example for the synthesis of 1,8-naphthyridine scaffolds and can be adapted for the synthesis of this compound.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate for the synthesis of a 2-methyl-4-hydroxy-1,8-naphthyridine derivative)

  • Catalyst (e.g., base or acid)

  • Solvent (e.g., ethanol, water)

Procedure:

  • A mixture of 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) is dissolved in a suitable solvent.

  • A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid is added to the reaction mixture.

  • The mixture is then heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to yield the desired 1,8-naphthyridine derivative.

A greener approach to this synthesis has been developed using water as the solvent, which can offer high yields and simplifies the workup procedure.

Biological Significance and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of various biological targets, implicating their involvement in critical signaling pathways relevant to drug development.

Cannabinoid Receptor Signaling Pathway

Several 1,8-naphthyridine derivatives have been synthesized and evaluated as ligands for cannabinoid receptors (CB1 and CB2).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a cascade of intracellular events.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein Gi/o Protein CB_Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 G_alpha->AC Inhibition G_betagamma->PLC Activation MAPK_Cascade MAPK Cascade (ERK, JNK, p38) G_betagamma->MAPK_Cascade Activation PKA PKA cAMP->PKA Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Ligand This compound Derivative (Agonist) Ligand->CB_Receptor

Caption: Cannabinoid Receptor Signaling Pathway.

Activation of cannabinoid receptors by 1,8-naphthyridine derivatives can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Certain 1,8-naphthyridine derivatives have been shown to possess anti-inflammatory properties by modulating the TLR4 signaling pathway. TLR4 activation, typically by lipopolysaccharide (LPS), triggers a signaling cascade that results in the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB->Proinflammatory_Genes Translocation to Nucleus LPS LPS LPS->TLR4 Naphthyridine_Derivative 1,8-Naphthyridine Derivative Naphthyridine_Derivative->MyD88 Inhibition

Caption: TLR4/MyD88/NF-κB Signaling Pathway.

By potentially inhibiting key components of this pathway, such as MyD88, 1,8-naphthyridine derivatives can suppress the activation of NF-κB, a critical transcription factor for inflammatory gene expression. This mechanism underlies their potential as anti-inflammatory agents.

Conclusion

This compound represents a foundational structure in the development of pharmacologically active compounds. While a complete experimental profile of its physicochemical properties is not fully available, its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance. Further research to fully characterize the parent compound and explore its therapeutic potential is warranted. The signaling pathways outlined in this guide provide a framework for understanding the mechanisms of action of 1,8-naphthyridine-based drugs and for the rational design of new and improved therapeutic agents.

References

A Comprehensive Technical Guide to 1,8-Naphthyridin-4-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,8-naphthyridin-4-ol, a key heterocyclic scaffold in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, physicochemical properties, and its significant role as a privileged structure in the development of novel therapeutic agents.

Nomenclature and Chemical Structure

This compound is a heterocyclic aromatic organic compound. Due to keto-enol tautomerism, it predominantly exists as its keto tautomer, 1H-1,8-naphthyridin-4-one . This equilibrium is a critical aspect of its chemical reactivity and biological interactions.

  • IUPAC Name: 1H-1,8-naphthyridin-4-one[1]

  • Synonyms: this compound,[1][2]Naphthyridin-4-ol[1]

  • Molecular Formula: C₈H₆N₂O[1]

  • CAS Number: 54569-29-8[1]

Chemical Structure:

The core structure consists of two fused pyridine rings, characteristic of the naphthyridine family. The placement of the nitrogen atoms at positions 1 and 8 defines it as a 1,8-naphthyridine. The hydroxyl/oxo group is located at position 4.

Chemical structure of this compound
Figure 1: Tautomeric forms of this compound and 1H-1,8-naphthyridin-4-one.

Physicochemical Properties

A summary of the key computed physicochemical properties of 1H-1,8-naphthyridin-4-one is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding drug design efforts.

PropertyValueSource
Molecular Weight 146.15 g/mol PubChem[1]
Monoisotopic Mass 146.048012819 DaPubChem[1][3]
XLogP3 (Predicted) 0.8PubChem[1]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
Topological Polar Surface Area 42 ŲPubChem[1]

Synthesis of the 1,8-Naphthyridine Scaffold

The synthesis of 1,8-naphthyridine derivatives is a well-established area of organic chemistry, with the Friedlander annulation being one of the most common and versatile methods.[4] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related aminopyridine derivative with a compound containing an activated methylene group, such as a ketone or β-ketoester.

Recent advancements have focused on developing more environmentally friendly and efficient synthetic routes. This includes the use of water as a solvent and biocompatible catalysts like choline hydroxide, which can facilitate the reaction through hydrogen bonding.[2]

Below is a generalized experimental protocol for the synthesis of substituted 4-hydroxy-1,8-naphthyridines, adapted from literature procedures.

Experimental Protocol: Synthesis via Michael Addition and Cyclization

A novel approach for synthesizing substituted 4-hydroxy-1,8-naphthyridines involves a two-step process: a Michael addition followed by a high-temperature cyclization.[5]

Step 1: Michael Addition

  • To a solution of an appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol), add methyl propiolate.

  • The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

  • The resulting Michael adduct, a 3-(pyridin-2-ylamino)-acrylic acid methyl ester derivative, is isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization

  • The purified adduct from Step 1 is added to a high-boiling point solvent, such as Dowtherm A.

  • The mixture is heated to a high temperature (e.g., 250°C) to induce cyclization.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid product, the desired 4-hydroxy-1,8-naphthyridine derivative, is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.[5]

Synthesis_Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Thermal Cyclization cluster_purification Workup & Purification Reactants 2-Aminopyridine + Methyl Propiolate Adduct 3-(Pyridin-2-ylamino)-acrylic acid methyl ester Reactants->Adduct Stir in Ethanol Cyclization High Temperature (Dowtherm A) Adduct->Cyclization Product Substituted 4-Hydroxy-1,8-naphthyridine Cyclization->Product Purification Cooling, Filtration, Washing (Hexane) Product->Purification Logical_Relationship cluster_mods Chemical Modifications cluster_targets Biological Targets cluster_effects Therapeutic Effects Core This compound Scaffold R1 Position 1 (e.g., Alkyl, Arylalkyl) Core->R1 Substitution at R3 Position 3 (e.g., Carboxamide) Core->R3 Substitution at R7 Position 7 (e.g., Piperazinyl) Core->R7 Substitution at Kinases Protein Kinases (e.g., EGFR) Core->Kinases General Scaffold Activity CB2 Cannabinoid Receptor 2 (CB₂) R1->CB2 R3->CB2 DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV R3->DNA_Gyrase R7->DNA_Gyrase AntiInflammatory Anti-inflammatory/ Analgesic CB2->AntiInflammatory Antibacterial Antibacterial DNA_Gyrase->Antibacterial Anticancer Anticancer Kinases->Anticancer

References

An In-depth Technical Guide to the Synthesis of the 1,8-Naphthyridin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities. In particular, the 1,8-naphthyridin-4-ol (which exists in tautomeric equilibrium with 1,8-naphthyridin-4(1H)-one) core is a key structural component in numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing the this compound scaffold, with a focus on providing detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Core Synthetic Strategies

The construction of the this compound ring system is predominantly achieved through two classical and highly versatile methods: the Gould-Jacobs reaction and the Friedländer annulation. Additionally, multicomponent reactions offer efficient one-pot alternatives.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which has been effectively extended to the preparation of 4-hydroxy-1,8-naphthyridines.[1] The reaction typically proceeds in two key stages:

  • Condensation: A 2-aminopyridine derivative reacts with an alkoxymethylenemalonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization via a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxy-1,8-naphthyridine product.[1] Subsequent hydrolysis and decarboxylation can be employed if the ester group at the 3-position is not desired.[2]

Gould_Jacobs_Mechanism Reactants 2-Aminopyridine + Diethyl ethoxymethylenemalonate (DEEM) Intermediate Vinylogous Amide Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization Thermal Cyclization (6π-electrocyclization) Intermediate->Cyclization Heat Product Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate Cyclization->Product Tautomerization FinalProduct This compound Product->FinalProduct Hydrolysis & Decarboxylation (optional)

Gould-Jacobs Reaction Pathway

Materials:

  • 2-Aminopyridine derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethanol

  • Sodium hydroxide (for optional hydrolysis)

  • Hydrochloric acid (for optional decarboxylation)

Procedure:

  • Condensation: In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 110-130 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to a reflux temperature of approximately 250 °C for 30-60 minutes.[3] The cyclized product often precipitates upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent like ethanol or hexane, and dried under vacuum.

  • (Optional) Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. Subsequent acidification with hydrochloric acid and heating will effect decarboxylation to yield the this compound.[2]

Starting AmineReaction ConditionsProductYield (%)Reference
2-Amino-6-methylpyridineDEEM, Dowtherm A, 250 °C, 30 min7-Methyl-4-hydroxy-1,8-naphthyridine-3-carboxylic acid ethyl esterNot specified[4]
2-AminopyridineDEEM, 150 °C then Dowtherm A, 250 °C4-Hydroxy-1,8-naphthyridine-3-carboxylic acid ethyl esterNot specified[4]
Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines.[5] The reaction involves the condensation of a 2-amino-3-formylpyridine (2-aminonicotinaldehyde) or a 2-amino-3-acylpyridine with a compound containing a reactive α-methylene group (e.g., a ketone, β-ketoester, or malononitrile).[6] The reaction is typically catalyzed by an acid or a base and proceeds through an aldol-type condensation followed by cyclodehydration.[5][6]

Friedlander_Annulation Reactants 2-Amino-3-formylpyridine + Active Methylene Compound Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Base or Acid Catalyst Intermediate β-Amino-α,β-unsaturated carbonyl intermediate Aldol_Condensation->Intermediate Cyclodehydration Intramolecular Cyclization & Dehydration Intermediate->Cyclodehydration Product Substituted 1,8-Naphthyridine Cyclodehydration->Product

Friedländer Annulation Pathway

A greener and highly efficient protocol for the Friedländer synthesis has been developed using water as the solvent and choline hydroxide as a biocompatible catalyst.[7]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, ethyl acetoacetate)

  • Water

  • Choline hydroxide (ChOH)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5-1.5 mmol) is stirred in water (1 mL).[7]

  • Catalyst Addition: Choline hydroxide (1 mol%) is added to the mixture.[7]

  • Reaction: The reaction mixture is stirred under a nitrogen atmosphere at 50 °C. The progress of the reaction is monitored by TLC. Reaction times typically range from 6 to 12 hours.[6]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[7]

  • Purification: The product can be further purified by recrystallization or column chromatography.[6]

Active Methylene CompoundTemperature (°C)Time (h)Yield (%)Reference
Acetone50699[7]
Ethyl acetoacetate50898[7]
Cyclohexanone501095[7]
Acetophenone501292[7]
1-Methylpiperidin-4-one501192[7]
One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Several one-pot procedures have been developed for the synthesis of the 1,8-naphthyridine scaffold.

A convenient one-pot synthesis involves the reaction of a 2-aminopyridine, an aromatic aldehyde, and malononitrile, often catalyzed by a Lewis or Brønsted acid.[8]

Materials:

  • 2-Aminopyridine

  • Aromatic aldehyde

  • Malononitrile

  • Methanol

  • Catalyst (e.g., ammonium metavanadate)

  • Crushed ice

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-aminopyridine (10 mmol), the aromatic aldehyde (15 mmol), and malononitrile (10 mmol) is prepared in methanol (15 mL).[8]

  • Catalyst Addition: A catalytic amount of ammonium metavanadate (0.2 mmol) is added to the mixture.[8]

  • Reaction: The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.[8]

  • Isolation: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and dried to obtain the crude product.[8]

AldehydeCatalystSolventTime (h)Yield (%)Reference
4-ChlorobenzaldehydeAmmonium metavanadateMethanol2.089[8]
4-NitrobenzaldehydeAmmonium metavanadateMethanol2.591[8]
4-MethoxybenzaldehydeAmmonium metavanadateMethanol3.085[8]
BenzaldehydeAmmonium metavanadateMethanol3.582[8]

Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

Experimental_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Gould-Jacobs, Friedländer) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

General Experimental Workflow

Conclusion

The synthesis of the this compound scaffold is well-established, with the Gould-Jacobs reaction and the Friedländer annulation representing the most robust and versatile methods. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final molecule. Recent advancements in greener synthetic methodologies, such as the use of water as a solvent and biocompatible catalysts, offer more environmentally friendly and efficient alternatives. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the successful synthesis and exploration of this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

Biological Screening of 1,8-Naphthyridin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities. Derivatives of 1,8-naphthyridin-4-ol, in particular, have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the biological screening of these derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

This compound derivatives have been extensively evaluated for their cytotoxic effects against a wide range of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[1]
K-562 (Leukemia)0.77[1]
Compound 36 PA-1 (Ovarian)1.19[1]
Compound 29 PA-1 (Ovarian)0.41[1]
SW620 (Colon)1.4[1]
Compound 12 HBL-100 (Breast)1.37[2]
Compound 17 KB (Oral)3.7[2]
Compound 22 SW-620 (Colon)3.0[2]
Compound 16 HeLa (Cervical)0.7[3]
HL-60 (Leukemia)0.1[3]
PC-3 (Prostate)5.1[3]
Compound 10c MCF7 (Breast)1.47[4]
Compound 8d MCF7 (Breast)1.62[4]
Compound 4d MCF7 (Breast)1.68[4]
Compound 10f MCF7 (Breast)2.30[4]
Compound 8b MCF7 (Breast)3.19[4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the key steps for determining the cytotoxic activity of this compound derivatives using the MTT assay.[5][6][7][8]

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells in a 96-well microplate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in fresh culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent) and an untreated control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Anticancer Signaling Pathways

Several 1,8-naphthyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent mechanisms is the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.

anticancer_pathway cluster_cell Cancer Cell This compound Derivative This compound Derivative Topoisomerase II Topoisomerase II This compound Derivative->Topoisomerase II Inhibits DNA Replication & Repair DNA Replication & Repair Topoisomerase II->DNA Replication & Repair Enables Cell Cycle Arrest Cell Cycle Arrest DNA Replication & Repair->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to antimicrobial_pathway cluster_bacterium Bacterial Cell This compound Derivative This compound Derivative DNA Gyrase DNA Gyrase This compound Derivative->DNA Gyrase Inhibits DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling Maintains DNA Replication DNA Replication DNA Supercoiling->DNA Replication Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Inhibition leads to anti_inflammatory_pathway cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB NF-κB MyD88->NF-κB Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Induces Transcription Inflammatory Mediators (TNF-α, IL-6) Inflammatory Mediators (TNF-α, IL-6) Pro-inflammatory Genes->Inflammatory Mediators (TNF-α, IL-6) Expression This compound Derivative This compound Derivative This compound Derivative->TLR4 Inhibits

References

The Core Mechanisms of Action of 1,8-Naphthyridin-4-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This technical guide provides an in-depth exploration of the core mechanisms of action associated with 1,8-naphthyridin-4-ol and its derivatives, focusing on their molecular targets and the signaling pathways they modulate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of complex biological processes.

Overview of Biological Activities

Derivatives of 1,8-naphthyridine have demonstrated a remarkable diversity of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2][3] This versatility stems from the ability of the 1,8-naphthyridine core to be functionalized at various positions, allowing for the fine-tuning of its interaction with a range of biological targets.[4]

Antibacterial Mechanism of Action

The antibacterial activity of 1,8-naphthyridine derivatives is one of the most well-established aspects of their pharmacology. The seminal discovery of nalidixic acid, a 1,8-naphthyridine derivative, laid the foundation for the development of quinolone and fluoroquinolone antibiotics.[5][6]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death.[5] This mechanism is shared with fluoroquinolone antibiotics.[5]

Efflux Pump Inhibition

In addition to direct antibacterial action, some 1,8-naphthyridine derivatives have been shown to inhibit bacterial efflux pumps.[5] These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, such as NorA and MepA, 1,8-naphthyridine derivatives can restore the efficacy of other antibiotics against multi-resistant bacterial strains.[5]

Anti-mycobacterial Activity: InhA Inhibition

In the context of Mycobacterium tuberculosis, a presumed mechanism of action for some 1,8-naphthyridine derivatives is the inhibition of the enoyl-acyl carrier protein reductase (InhA).[7] InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[7]

Quantitative Data: Antibacterial and Anti-mycobacterial Activity

Compound ClassTarget OrganismActivity MetricValueReference
1,8-Naphthyridine DerivativesMulti-resistant E. coli, P. aeruginosa, S. aureusMIC≥1.024 µg/mL (as single agents)[5]
1,8-Naphthyridine-3-carbonitrile (ANA-12)Mycobacterium tuberculosis H37RvMIC6.25 µg/mL[7]
Naphthyridone Derivative BM. tuberculosis H37RvMIC0.19 µM[7]
Naphthyridone Derivative BMDR-TBMIC0.04 µM[7]
Naphthyridine Derivative CM. tuberculosis H37RvMIC6.25 µg/mL[7]
Morpholino 1,8-Naphthyridine Derivative DM. tuberculosis H37RvMIC0.25 ± 0.04 µg/mL[7]

Anticancer Mechanism of Action

The anticancer properties of 1,8-naphthyridine derivatives are attributed to their ability to interfere with multiple cellular processes critical for tumor growth and survival.

Kinase Inhibition

A significant number of 1,8-naphthyridine derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[2][4] These include:

  • Epidermal Growth Factor Receptor (EGFR)[2][8]

  • Fibroblast Growth Factor Receptors (FGFRs)[8]

  • c-Met kinase[8]

  • Casein Kinase 2 (CK2)[8]

  • Phosphoinositide-dependent kinase 1 (PDK1)[8]

By inhibiting these kinases, the compounds can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

Certain 2-aryl-1,8-naphthyridin-4-one derivatives have been shown to inhibit tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential for mitosis. By disrupting microtubule dynamics, these compounds arrest the cell cycle and induce apoptosis.[9] Some of these compounds are potent inhibitors of the binding of colchicine to tubulin.[9]

Modulation of Signaling Pathways

1,8-naphthyridine derivatives have been found to interfere with key signaling pathways implicated in cancer progression, such as:

  • AKT/mTOR pathway[6]

  • ERK pathway[6]

  • JNK pathway[6]

  • WNT signaling pathway[6]

Quantitative Data: Anticancer Activity

CompoundCell LineActivity MetricValue (µM)Reference
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)MIAPaCaIC500.41[10]
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)K-562IC500.77[10]
Compound 36 (Halogen substituted 1,8-naphthyridine-3-caboxamide)PA-1IC501.19[10]
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1IC500.41[10]
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)SW620IC501.4[10]
Compound 10c (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF7IC501.47[11]
Compound 8d (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF7IC501.62[11]
Compound 4d (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF7IC501.68[11]
Compound 10f (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF7IC502.30[11]
Compound 8b (2-phenyl-7-methyl-1,8-naphthyridine derivative)MCF7IC503.19[11]

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of 1,8-naphthyridine derivatives are primarily mediated through the modulation of the innate immune response.

TLR4/MyD88/NF-κB Signaling Pathway Inhibition

A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Certain 1,8-naphthyridine derivatives can suppress this pathway, leading to a reduction in the production of these inflammatory mediators.[1][12] This also leads to a decrease in the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylates & Inhibits NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK_Complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_Genes Activates Cytokines TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines

Caption: TLR4/MyD88/NF-κB signaling pathway and its inhibition by 1,8-naphthyridine derivatives.

Neurological and Antiviral Mechanisms of Action

Cannabinoid Receptor Ligands

Certain 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been identified as potent and selective ligands for the cannabinoid receptors, particularly the CB2 receptor.[13][14] These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders and inflammatory conditions.[13] Some derivatives have been shown to act as CB1 and CB2 receptor agonists.[14]

Quantitative Data: Cannabinoid Receptor Binding Affinity

DerivativeReceptorActivity MetricValue (nM)Reference
6aCB2Ki5.5[13]
7aCB2Ki8.0[13]
4aCB2Ki10-44[13]
5aCB2Ki10-44[13]
8aCB2Ki10-44[13]
10CB2Ki1.0[14]
40 (Quinolin-4(1H)-on-3-carboxamide)CB2Ki3.3[14]
Anti-HIV Activity: Integrase Inhibition

An 8-hydroxy-(1,6)-naphthyridine-7-carboxamide derivative, L-870,810, has been identified as a potent inhibitor of HIV-1 integrase.[15] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome. The compound specifically inhibits the strand transfer step of the integration process.[15]

Experimental Protocols

In Vitro Cytotoxicity Assay (MCF7 Cell Line)
  • Cell Culture: Human breast cancer cells (MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the 1,8-naphthyridine derivatives for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow start Start cell_culture Culture MCF7 cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with 1,8-naphthyridine derivatives seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Add MTT reagent incubation->mtt_assay solubilization Solubilize formazan crystals mtt_assay->solubilization readout Measure absorbance solubilization->readout analysis Calculate IC50 values readout->analysis end_node End analysis->end_node

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)
  • Animal Model: Rats are used as the animal model.

  • Compound Administration: The 1,8-naphthyridine derivative, a vehicle control, or a positive control (e.g., a known anti-inflammatory drug) is administered orally or intraperitoneally.[1]

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

Conclusion

The 1,8-naphthyridine-4-ol scaffold and its derivatives represent a highly versatile class of compounds with a multitude of well-defined mechanisms of action. Their ability to interact with a diverse range of biological targets, from bacterial enzymes to key components of human signaling pathways, underscores their importance in drug discovery and development. This guide has provided a comprehensive overview of these core mechanisms, supported by quantitative data and experimental insights, to aid researchers in their ongoing efforts to harness the therapeutic potential of this remarkable chemical scaffold.

References

Spectroscopic Characterization of 1,8-Naphthyridin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,8-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural similarity to quinolones and other bioactive scaffolds, a thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the development of novel derivatives. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using various analytical techniques.

Core Spectroscopic Data

The spectroscopic data for this compound (also known as 1H-1,8-naphthyridin-4-one) is summarized below. It is important to note that experimental data for the parent compound is limited in the public domain. Therefore, where direct data is unavailable, expected values and data from closely related derivatives are provided for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

Nucleus Solvent Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Assignment
¹HDMSO-d₆~11.5br s-N1-H
~8.5dd4.2, 1.8H-7
~8.2d8.0H-5
~7.5dd8.0, 4.2H-6
~7.2d8.0H-2
~6.5d8.0H-3
¹³CDMSO-d₆~175s-C-4
~152s-C-8a
~148d-C-7
~138d-C-5
~125s-C-4a
~122d-C-6
~118d-C-3
~115d-C-2

Note: The chemical shifts are estimated based on data from similar N-heterocyclic compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode **Frequency (cm⁻¹) **Intensity
N-H Stretch3200-2800Broad, Medium
C=O Stretch (Amide)1680-1650Strong
C=C/C=N Stretch1620-1550Medium-Strong
C-H Aromatic Stretch3100-3000Medium
C-H Bending (out-of-plane)900-700Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Solvent λmax [nm] Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹]
Ethanol~230, ~270, ~330Not Reported

Table 4: Mass Spectrometry (MS) Data for this compound

Ionization Mode Adduct Calculated m/z Observed m/z
ESI+[M+H]⁺147.0553147.0553
ESI+[M+Na]⁺169.0372169.0372
ESI-[M-H]⁻145.0407145.0407

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of N-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

    • Record the UV-Vis spectrum of each sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.

    • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer, typically coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Compare the accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) or KBr Pellet Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV MS Mass Spectrometer (ESI) MS_Prep->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data UV_Data Absorption Maxima (λmax) UV->UV_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of this compound.

Potential Signaling Pathway Involvement: Cannabinoid Receptor Modulation

Derivatives of 1,8-naphthyridin-4-one have been investigated as ligands for cannabinoid receptors (CB1 and CB2). The following diagram illustrates a simplified canonical signaling pathway for a G-protein coupled cannabinoid receptor.

cannabinoid_signaling cluster_membrane Cell Membrane Ligand This compound Derivative (Ligand) Receptor Cannabinoid Receptor (CB1/CB2) Ligand->Receptor Binding G_Protein G-Protein (Gi/o) Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibition CREB CREB PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulation

Caption: Simplified cannabinoid receptor signaling pathway.

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,8-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its journey from a laboratory curiosity to a "privileged scaffold" in drug discovery is a testament to decades of chemical innovation and pharmacological exploration. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 1,8-naphthyridine compounds, tailored for the scientific community.

A Historical Trajectory: From Obscurity to Clinical Significance

The story of 1,8-naphthyridine begins in the early 20th century, with its initial synthesis laying a dormant foundation for future breakthroughs. It was the serendipitous discovery of the antibacterial properties of a 1,8-naphthyridine derivative that ignited immense interest in this heterocyclic system, paving the way for the development of a new class of antibiotics and a diverse array of therapeutic agents.

G cluster_0 Early Discovery and Foundational Work cluster_1 The Turning Point: Antibacterial Breakthrough cluster_2 Expansion and Diversification 1927 1927: First Synthesis (Koller's Group) 1962 1962: Discovery of Nalidixic Acid (George Y. Lesher et al.) 1927->1962 35 years of limited interest 1980s_1990s 1980s-1990s: Development of Fluoroquinolones (e.g., Enoxacin) 1962->1980s_1990s ~20 years of quinolone development 2000s_Present 2000s-Present: Expansion into Diverse Therapeutic Areas (Anticancer, Antiviral, etc.) 1980s_1990s->2000s_Present

A timeline of major discoveries in 1,8-naphthyridine history.

The first documented synthesis of the 1,8-naphthyridine core was achieved in 1927 by Koller's group.[1] However, it was the discovery of nalidixic acid in 1962 by George Y. Lesher and his colleagues that marked a pivotal moment.[1] Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria, and was subsequently approved for treating urinary tract infections.[1] This breakthrough established 1,8-naphthyridine as a new class of chemotherapeutic agents and laid the groundwork for the development of the highly successful quinolone family of antibiotics.[1] Following this, the 1980s and 1990s saw the development of fluoroquinolones like enoxacin, which incorporated the 1,8-naphthyridine scaffold.[2] From the 2000s to the present, research has expanded dramatically, exploring the potential of 1,8-naphthyridine derivatives in a wide range of therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications.[1][3]

Core Synthetic Strategies: The Friedländer Annulation

The Friedländer synthesis has remained a cornerstone for the construction of the 1,8-naphthyridine core due to its efficiency and versatility.[1] This reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing an α-methylene group.

G cluster_workflow Friedländer Synthesis Workflow start Start: Combine Reactants reactants 2-Aminonicotinaldehyde + Active Methylene Compound + Catalyst start->reactants reaction Reaction Stirring/ Heating reactants->reaction workup Work-up: - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 1,8-Naphthyridine Derivative purification->product

A generalized experimental workflow for the Friedländer synthesis.
Experimental Protocols

Protocol 1: A Green Approach to 2-Methyl-1,8-naphthyridine Synthesis

This method, adapted from a greener synthetic approach, utilizes water as the solvent and choline hydroxide as a catalyst.[4]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

  • Nitrogen (N₂) gas

Procedure:

  • In a reaction flask, a mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 μL, 1.5 mmol) is stirred in 1 mL of H₂O.[4]

  • Choline hydroxide (3 μL, 1 mol%) is added to the reaction mixture.[4]

  • The mixture is stirred under a nitrogen (N₂) atmosphere at 50 °C for 6 hours.[4]

  • Reaction completion is monitored by Thin-Layer Chromatography (TLC).[4]

  • After completion, the reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL).[4]

  • The organic layer is separated and concentrated under reduced pressure.[4]

  • The crude product is purified to obtain 2-methyl-1,8-naphthyridine.[4]

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines

This solvent-free method offers a rapid and efficient synthesis at room temperature.

Materials:

  • 2-aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Piperidine

Procedure:

  • A mixture of 2-aminonicotinaldehyde, the active methylene compound, and piperidine is ground in a mortar and pestle at room temperature.

  • The reaction is typically complete within a few minutes, monitored by TLC.

  • The resulting solid product is washed with water and filtered.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative 1,8-naphthyridine derivatives.

Table 1: Reaction Conditions and Yields for Selected 1,8-Naphthyridine Syntheses

ProductStarting MaterialsCatalyst/SolventReaction TimeTemperature (°C)Yield (%)Reference
2-Methyl-1,8-naphthyridine2-Aminonicotinaldehyde, AcetoneCholine Hydroxide / H₂O6 h5099[4]
Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate2-Aminonicotinaldehyde, Ethyl acetoacetatePiperidine / Solvent-free10 minRoom Temp.90
2,3-Diphenyl-1,8-naphthyridine2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone[Bmmim][Im]24 h50>90[3]

Table 2: Spectroscopic Data for 2-Methyl-1,8-naphthyridine

Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃, 400 MHz)δ 8.99 (dd, J = 4.2, 1.9 Hz, 1H), 8.12 (dd, J = 8.1, 1.9 Hz, 1H), 7.98 (d, J = 8.5 Hz, 1H), 7.42 (dd, J = 8.1, 4.2 Hz, 1H), 7.28 (d, J = 8.5 Hz, 1H), 2.76 (s, 3H)[4]
¹³C NMR (CDCl₃, 100 MHz)δ 163.4, 153.5, 149.3, 136.5, 136.0, 122.2, 121.6, 120.9, 25.8[4]
IR (KBr)ν (cm⁻¹) 3045, 2920, 1585, 1490, 830[4]
HRMS (ESI)m/z [M+H]⁺ calcd for C₉H₉N₂: 145.0766; found: 145.0763[4]

Biological Activity and Signaling Pathways

The diverse biological activities of 1,8-naphthyridine derivatives stem from their interactions with various cellular targets. One notable mechanism is the modulation of inflammatory pathways. For instance, certain 1,8-naphthyridine-2-carboxamide derivatives have been shown to exert anti-inflammatory and anti-migratory effects in microglial cells by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[5]

G cluster_pathway TLR4 Signaling Pathway Inhibition by a 1,8-Naphthyridine Derivative LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->TLR4 inhibits Naphthyridine->MyD88 inhibits NFkB_activation NF-κB Activation MyD88->NFkB_activation Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6) Cell Migration NFkB_activation->Inflammation leads to

Inhibition of the TLR4/MyD88/NF-κB signaling pathway.

In this pathway, lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, which in turn recruits the adaptor protein MyD88.[5] This initiates a signaling cascade that leads to the activation of the transcription factor NF-κB.[5] Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory mediators.[5] The 1,8-naphthyridine derivative was found to inhibit the expression of both TLR4 and MyD88, thereby blocking the downstream activation of NF-κB and suppressing the inflammatory response.[5]

Conclusion

The journey of 1,8-naphthyridine compounds from their initial synthesis to their current status as a versatile pharmacophore is a compelling narrative of scientific discovery and development. The foundational work on their synthesis, particularly the robust Friedländer annulation, has enabled the creation of vast libraries of derivatives. The pivotal discovery of nalidixic acid unlocked the therapeutic potential of this scaffold, leading to significant advancements in antibacterial therapy. Today, the 1,8-naphthyridine core is a focal point of research in numerous disease areas, with ongoing efforts to elucidate their mechanisms of action and develop novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery and development.

References

The Core of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,8-Naphthyridin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis of 1,8-naphthyridin-4-ol analogs, a key subset of this important heterocyclic family. The document details established synthetic methodologies, presents quantitative data in a comparative format, and elucidates the biological context of these compounds through signaling pathway diagrams.

Introduction to 1,8-Naphthyridines

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] The 4-hydroxy (or 4-oxo) substitution is a common feature in many biologically active 1,8-naphthyridines, contributing to their unique chemical and biological profiles. This guide focuses on the practical synthesis of these valuable analogs.

Key Synthetic Methodologies

Two primary synthetic routes have proven to be robust and versatile for the construction of the this compound core: the Gould-Jacobs reaction and the Friedlander synthesis.

The Gould-Jacobs Reaction

A classic method for the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction can be effectively adapted for the preparation of 4-hydroxy-1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2][3]

General Reaction Scheme:

Gould_Jacobs_Reaction Aminopyridine 2-Aminopyridine Intermediate Anilidomethylenemalonate Intermediate Aminopyridine->Intermediate + DEEM (Condensation) DEEM Diethyl Ethoxymethylenemalonate Naphthyridinol This compound Intermediate->Naphthyridinol Heat (Cyclization)

Caption: General workflow of the Gould-Jacobs reaction for this compound synthesis.

Experimental Protocol: Classical Thermal Synthesis of 4-Hydroxy-1,8-naphthyridines (General Procedure) [4]

  • Condensation: In a round-bottom flask, combine the 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling inert solvent (e.g., diphenyl ether) to the flask containing the intermediate. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxy-1,8-naphthyridine product to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation.

  • Purification: Collect the solid by filtration, wash with a cold non-polar solvent, and dry.

  • Hydrolysis (Optional): Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Acidification (Optional): Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 1,8-naphthyridine-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Decarboxylation (Optional): Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude this compound can be purified by recrystallization.

The Friedlander Synthesis

The Friedlander synthesis is a widely used and efficient method for constructing quinoline and naphthyridine ring systems.[1][5] For 1,8-naphthyridines, this reaction involves the condensation of a 2-aminonicotinaldehyde or a related ketone with a compound containing a reactive α-methylene group.[1] This method can be catalyzed by either acids or bases and often proceeds with high yields.[6]

General Reaction Scheme:

Friedlander_Synthesis Aminoaldehyde 2-Aminonicotinaldehyde Naphthyridine Substituted 1,8-Naphthyridine Aminoaldehyde->Naphthyridine + Active Methylene Compound (Condensation & Cyclodehydration) MethyleneCompound Active Methylene Compound MethyleneCompound->Naphthyridine

Caption: General workflow of the Friedlander synthesis for substituted 1,8-naphthyridines.

Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [7][8]

  • Reaction Setup: In a reaction vessel, a mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) is stirred in water (1 mL).

  • Catalyst Addition: Choline hydroxide (1 mol%) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50°C.

  • Monitoring: The completion of the reaction is monitored by TLC using 10% methanol/dichloromethane as the eluent.

  • Workup and Isolation: The reaction mixture is extracted with ethyl acetate (40 mL) and water (10 mL). The organic layer is separated and concentrated under vacuum to yield the product.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,8-naphthyridine analogs using the Friedlander synthesis.

Table 1: Synthesis of 1,8-Naphthyridine Analogs via Friedlander Reaction [7][8]

EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine699
2Propan-2-one2-Ethyl-1,8-naphthyridine795
3Cyclohexanone1,2,3,4-Tetrahydroacridine1092
41-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][9]naphthyridine1192
51-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1][9]naphthyridine1096

Table 2: Solvent-Free Friedlander Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [6]

EntryReaction Time (min)Yield (%)
1CF₃COOC₂H₅5.592
2CH₃COOC₂H₅4.095
3CH₃COCH₃4.594
4C₆H₅COCH₃6.090
5C₆H₅COC₆H₅7.088

Biological Activity and Signaling Pathways

1,8-Naphthyridine analogs exhibit their therapeutic effects by modulating various biological pathways. Two prominent targets for anticancer derivatives are the Epidermal Growth Factor Receptor (EGFR) and DNA topoisomerases.

EGFR Signaling Pathway Inhibition

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[10] Its overactivation is a hallmark of many cancers. Certain 1,8-naphthyridine derivatives act as EGFR inhibitors, blocking the downstream signaling cascade.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a 1,8-naphthyridine analog.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[9] Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerase activity. 1,8-Naphthyridine derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[11][12]

Topoisomerase_Inhibition Topoisomerase DNA Topoisomerase II CleavageComplex Cleavable Complex (Topoisomerase-DNA) Topoisomerase->CleavageComplex DNA Supercoiled DNA DNA->CleavageComplex Binds RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation Apoptosis DNA Damage & Apoptosis CleavageComplex->Apoptosis Leads to Naphthyridine 1,8-Naphthyridine Analog Naphthyridine->CleavageComplex Stabilizes

Caption: Mechanism of DNA topoisomerase II inhibition by a 1,8-naphthyridine analog.

Conclusion

The synthesis of this compound analogs remains a vibrant area of research, driven by the diverse and potent biological activities of this scaffold. The Gould-Jacobs and Friedlander reactions offer reliable and adaptable methods for the construction of this core structure. A thorough understanding of these synthetic routes, coupled with insights into their mechanisms of biological action, is crucial for the development of novel and effective therapeutic agents. This guide provides a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of 1,8-naphthyridine derivatives.

References

Tautomerism in 1,8-Naphthyridin-4-ol Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The tautomeric nature of substituted 1,8-naphthyridines, particularly those bearing hydroxyl groups, is of paramount importance. Different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capabilities, which in turn significantly influence their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomerism in 1,8-naphthyridin-4-ol systems, focusing on the equilibrium between the 4-hydroxy-1,8-naphthyridine (enol-like) and 1,8-naphthyridin-4(1H)-one (keto-like) forms. Drawing upon established principles from analogous hydroxypyridine and hydroxyquinoline systems, this guide details the theoretical underpinnings, experimental methodologies for characterization, and the impact of environmental factors on the tautomeric equilibrium.

The Tautomeric Equilibrium

The core of tautomerism in this compound systems is the dynamic equilibrium between two principal forms: the aromatic 4-hydroxy-1,8-naphthyridine and the non-aromatic (or less aromatic) 1,8-naphthyridin-4(1H)-one. This equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers.

Tautomeric equilibrium in the this compound system.

Generally, for 4-hydroxypyridine systems, the pyridone (keto) form is significantly favored in both the solid state and in polar solvents. This preference is attributed to the high stability of the amide-like functionality and the potential for strong intermolecular hydrogen bonding. Conversely, in the gas phase or in non-polar solvents, the hydroxy (enol) form can be more prevalent due to its aromatic character.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance influenced by several factors:

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents, such as water and alcohols, can stabilize the more polar keto tautomer through hydrogen bonding.[1][2] In contrast, non-polar aprotic solvents tend to favor the less polar enol form.

  • Temperature: Temperature can influence the equilibrium constant (KT). Van't Hoff analysis of temperature-dependent spectroscopic data can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

  • Substituent Effects: The electronic nature of substituents on the naphthyridine ring can modulate the relative stabilities of the tautomers. Electron-donating groups can stabilize the enol form by increasing the electron density in the aromatic system, while electron-withdrawing groups may favor the keto form.

  • pH: The ionization state of the molecule will significantly impact the tautomeric equilibrium. At different pH values, anionic or cationic species may be formed, each with its own set of tautomeric possibilities.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a given state or solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[3][4] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, leading to distinct signals for each tautomer.

Expected Spectroscopic Features:

Nucleus 4-Hydroxy-1,8-naphthyridine (Enol) 1,8-Naphthyridin-4(1H)-one (Keto)
¹H NMR Characteristic signal for the hydroxyl proton (-OH). Aromatic protons will have chemical shifts consistent with a fully aromatic system.Signal for the N-H proton. Protons on the pyridone ring will be shifted compared to the aromatic analogue, reflecting the loss of aromaticity.
¹³C NMR The carbon bearing the hydroxyl group (C4) will have a chemical shift typical for an aromatic carbon attached to an oxygen.The C4 carbon will exhibit a downfield shift characteristic of a carbonyl carbon (C=O).

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 2-Hydroxypyridine/2-Pyridone in CDCl₃ [5]

Proton 2-Hydroxypyridine (Enol) 2-Pyridone (Keto)
H3~7.26.59
H4~6.87.42
H5~7.46.30
H6~7.97.49
NH/OH-13.65

Note: Data for the analogous 2-hydroxypyridine system is provided for illustrative purposes due to the lack of specific published data for this compound tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within a molecule. Since the enol and keto tautomers possess different chromophoric systems (aromatic vs. cross-conjugated), they exhibit distinct absorption spectra. This technique is particularly useful for determining the tautomeric equilibrium constant (KT).[6][7]

Expected Spectroscopic Features:

  • 4-Hydroxy-1,8-naphthyridine (Enol): Expected to have absorption bands at shorter wavelengths, characteristic of a polycyclic aromatic system.

  • 1,8-Naphthyridin-4(1H)-one (Keto): Expected to show a bathochromic shift (absorption at longer wavelengths) due to the extended conjugation of the enone-like system.

Table 2: UV-Vis Absorption Maxima (λmax, nm) for Hydroxypyridine Tautomers [8]

Tautomer Solvent λmax (nm)
3-Hydroxypyridine (Enol)Cyclohexane278
3-Pyridone (Keto/Zwitterion)Water247, 315

Note: Data for the analogous 3-hydroxypyridine system is presented to illustrate the expected spectral differences.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The distinct vibrational modes of the O-H and C=O bonds are key identifiers for the enol and keto tautomers, respectively.

Expected Spectroscopic Features:

  • 4-Hydroxy-1,8-naphthyridine (Enol): A characteristic broad O-H stretching vibration in the region of 3200-3600 cm⁻¹.

  • 1,8-Naphthyridin-4(1H)-one (Keto): A strong C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹.

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.[9][10][11]

Workflow for Computational Analysis:

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc sp_energy Single-Point Energy Calculation (Higher level of theory/basis set) freq_calc->sp_energy solvation Incorporate Solvent Effects (e.g., PCM, SMD) sp_energy->solvation thermo Calculate Gibbs Free Energy (ΔG) solvation->thermo ratio Predict Tautomer Ratio (ΔG = -RTlnK_T) thermo->ratio

Computational workflow for tautomer analysis.

Calculations should be performed for both tautomers in the gas phase and in various solvents using implicit solvent models like the Polarizable Continuum Model (PCM). This allows for the determination of the relative Gibbs free energies (ΔG) and, consequently, the theoretical tautomeric equilibrium constant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the this compound core involves the Gould-Jacobs reaction, starting from 2-aminopyridine and diethyl malonate or a derivative thereof.

General Procedure:

  • Condensation: 2-Aminopyridine is reacted with diethyl 2-(ethoxymethylene)malonate at elevated temperatures to form the corresponding enamine intermediate.

  • Cyclization: The intermediate is then thermally cyclized in a high-boiling solvent, such as Dowtherm A or diphenyl ether, to yield the ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to afford this compound.

synthesis_workflow start 2-Aminopyridine + Diethyl 2-(ethoxymethylene)malonate condensation Condensation (Heat) start->condensation intermediate1 Enamine Intermediate condensation->intermediate1 cyclization Thermal Cyclization (High-boiling solvent) intermediate1->cyclization intermediate2 Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate cyclization->intermediate2 hydrolysis Saponification (e.g., NaOH) intermediate2->hydrolysis intermediate3 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid hydrolysis->intermediate3 decarboxylation Decarboxylation (Heat) intermediate3->decarboxylation product This compound decarboxylation->product

General synthetic workflow for this compound.

Determination of Tautomeric Equilibrium Constant (KT) by NMR Spectroscopy
  • Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Spectral Analysis: Identify non-overlapping signals that are unique to each tautomer.

  • Quantification: Integrate the selected signals for both tautomers. The ratio of the integrals, normalized for the number of protons each signal represents, gives the molar ratio of the tautomers.

  • Calculate KT: KT = [Keto] / [Enol].

Conclusion

The tautomeric equilibrium of this compound systems is a critical aspect that governs their chemical behavior and biological activity. While direct quantitative data for the parent compound is not extensively reported, a comprehensive understanding can be achieved through comparative analysis with well-studied analogous systems like hydroxypyridines and hydroxyquinolines. The strategic application of spectroscopic techniques, particularly NMR and UV-Vis, coupled with computational modeling, provides a robust framework for the characterization and quantification of the tautomeric forms. For drug development professionals, a thorough investigation of the tautomeric landscape of any this compound-based candidate is essential for understanding its structure-activity relationship and for optimizing its pharmaceutical properties.

References

Predicting the ADMET Properties of 1,8-Naphthyridin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Within this class, 1,8-naphthyridin-4-ol derivatives are of significant interest for drug discovery. A critical aspect of the successful development of these derivatives into clinical candidates is a thorough understanding and optimization of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. A favorable ADMET profile is essential for ensuring that a drug candidate is safe and can reach its target in the body in sufficient concentration and for an appropriate duration to exert its therapeutic effect.

This technical guide provides an in-depth overview of the prediction and evaluation of the ADMET properties of this compound derivatives. It summarizes available data, details experimental protocols for key ADMET assays, and presents logical workflows to guide researchers in this crucial area of drug development.

Data Presentation: ADMET Properties of 1,8-Naphthyridine Derivatives

The following tables summarize in silico and experimental ADMET data for 1,8-naphthyridine derivatives. It is important to note that specific experimental data for the this compound subclass is limited in publicly available literature. Therefore, data from closely related 1,8-naphthyridine analogs are included to provide a broader understanding of the potential ADMET profile of this compound class.

Table 1: In Silico ADMET Predictions for 1,8-Naphthyridine Derivatives

ParameterPredicted Range/ValueSignificanceReference
Absorption
Human Intestinal Absorption (HIA)Good to ExcellentHigh potential for oral absorption.[1]
Caco-2 PermeabilityFavorableSuggests good intestinal membrane permeation.[1]
Distribution
Blood-Brain Barrier (BBB) PenetrationVariable (Low to High)Potential for CNS or peripherally restricted activity.[1]
Plasma Protein Binding (PPB)Moderate to HighInfluences the free fraction of the drug available for therapeutic action.[1]
Metabolism
CYP2D6 InhibitionNon-inhibitor (Predicted)Lower risk of drug-drug interactions with CYP2D6 substrates.[1]
Toxicity
AMES MutagenicityNon-mutagenic (Predicted)Low potential for carcinogenicity.[1]
hERG InhibitionLow RiskReduced likelihood of cardiotoxicity.[1]

Table 2: Experimental ADMET Data for 1,8-Naphthyridine Derivatives

AssayDerivative ClassResultSignificanceReference
Metabolic Stability 1,8-Naphthyridine DerivativeHigh stability in human liver microsomes (% remaining > 70% after 120 min)Suggests a potentially longer half-life in humans.
Cytotoxicity 1,8-Naphthyridine-3-carbonitrilesIC50 > 300 µM in HEK293T cellsLow toxicity towards normal human embryonic kidney cells.[2]
Cytotoxicity Halogenated 1,8-Naphthyridine-3-carboxamidesIC50 = 0.41 µM (MIAPaCa), 0.77 µM (K-562)Potent anticancer activity.[3]
Cytotoxicity 1,8-Naphthyridine-C-3'-heteroaryl derivativeIC50 = 0.41 µM (PA-1), 1.4 µM (SW620)Potent anticancer activity.[3]

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement:

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time (for absorption).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (for efflux).

    • Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A). The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

  • Materials: Pooled human or animal (rat, mouse) liver microsomes, NADPH regenerating system, test compound, and control compounds with known metabolic stability.

  • Incubation:

    • The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of a compound on the viability of cells.

  • Cell Culture: A non-cancerous human cell line (e.g., HEK293T, HaCaT) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

    • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the purple solution is measured using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Mandatory Visualizations

Logical and Experimental Workflows

ADMET_Prediction_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimentation in_silico_absorption Absorption (HIA, Caco-2) data_analysis Data Analysis & Structure-Activity Relationship (SAR) in_silico_absorption->data_analysis in_silico_distribution Distribution (BBB, PPB) in_silico_distribution->data_analysis in_silico_metabolism Metabolism (CYP Inhibition) in_silico_metabolism->data_analysis in_silico_toxicity Toxicity (AMES, hERG) in_silico_toxicity->data_analysis in_vitro_absorption Caco-2 Permeability in_vitro_absorption->data_analysis in_vitro_metabolism Metabolic Stability (Liver Microsomes) in_vitro_metabolism->data_analysis in_vitro_toxicity Cytotoxicity (e.g., MTT Assay) in_vitro_toxicity->data_analysis in_vitro_transporters Transporter Interaction (P-gp Assay) in_vitro_transporters->data_analysis in_vitro_cyp CYP Inhibition Assay in_vitro_cyp->data_analysis lead_compound This compound Lead Compound lead_compound->in_silico_absorption lead_compound->in_silico_distribution lead_compound->in_silico_metabolism lead_compound->in_silico_toxicity lead_compound->in_vitro_absorption lead_compound->in_vitro_metabolism lead_compound->in_vitro_toxicity lead_compound->in_vitro_transporters lead_compound->in_vitro_cyp candidate_selection Candidate Selection data_analysis->candidate_selection

Caption: A logical workflow for predicting the ADMET properties of this compound derivatives.

Caco2_Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation start->culture integrity_check Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity_check add_compound_A_B Add test compound to Apical side integrity_check->add_compound_A_B add_compound_B_A Add test compound to Basolateral side integrity_check->add_compound_B_A incubate Incubate at 37°C add_compound_A_B->incubate add_compound_B_A->incubate sample_receiver Sample from receiver compartment at time points incubate->sample_receiver analysis Analyze samples by LC-MS/MS sample_receiver->analysis calculate_papp Calculate Papp (A->B) and Papp (B->A) analysis->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er end Permeability Assessment calculate_er->end

Caption: Experimental workflow for the Caco-2 permeability assay.

Metabolic_Stability_Workflow start Prepare reaction mixture: Test compound + Liver Microsomes initiate_reaction Initiate reaction with NADPH regenerating system at 37°C start->initiate_reaction time_points Take aliquots at 0, 5, 15, 30, 45, 60 min initiate_reaction->time_points quench_reaction Quench reaction with cold acetonitrile + Internal Standard time_points->quench_reaction centrifuge Centrifuge to pellet protein quench_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, half-life (t1/2), and intrinsic clearance (CLint) analyze->calculate end Metabolic Stability Profile calculate->end

Caption: Experimental workflow for the metabolic stability assay in liver microsomes.

Signaling Pathways

Specific signaling pathways modulated by this compound derivatives that directly influence their ADMET properties have not been extensively reported. However, a conceptual diagram illustrating the interaction of these derivatives with key ADMET-related proteins is presented below.

ADMET_Protein_Interaction cluster_absorption Intestinal Absorption cluster_metabolism Hepatic Metabolism compound This compound Derivative pgp P-glycoprotein (P-gp) Efflux Transporter compound->pgp Potential Substrate/ Inhibitor cyp Cytochrome P450 (e.g., CYP3A4, CYP2D6) compound->cyp Potential Substrate/ Inhibitor pgp->compound Efflux from cell cyp->compound Metabolism

Caption: Conceptual diagram of potential interactions with key ADMET proteins.

Conclusion

The ADMET profiling of this compound derivatives is a multifaceted process that is integral to their successful development as therapeutic agents. This guide has provided a framework for this process by summarizing available data, presenting detailed experimental protocols, and visualizing key workflows. While in silico tools offer valuable early insights, experimental validation through robust in vitro assays is indispensable. A comprehensive understanding of the absorption, distribution, metabolism, excretion, and toxicity profiles will enable the rational design and selection of this compound derivatives with a higher probability of clinical success. Further research to generate specific experimental ADMET data for this promising class of compounds is highly encouraged.

References

Quantum Chemical Calculations for 1,8-Naphthyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 1,8-naphthyridine and its derivatives. The 1,8-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools to investigate the structural, electronic, and spectroscopic properties of these molecules, thereby guiding rational drug design and the development of novel materials.[6] This guide details the theoretical and experimental protocols, presents key quantitative data in a structured format for easy comparison, and visualizes the intricate workflows and relationships inherent in such research.

Theoretical Foundation and Computational Protocols

Quantum chemical calculations provide invaluable insights into the molecular properties of 1,8-naphthyridine derivatives at the atomic level.[6] These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties, which can be correlated with experimental data to validate theoretical models and interpret experimental findings.[6]

Density Functional Theory (DFT) for Structural Optimization

DFT is a computational method used to investigate the electronic structure of many-body systems.[6] It is widely employed for geometry optimization to determine the most stable conformation of a molecule. The choice of functional and basis set is crucial for obtaining accurate results. A commonly used and effective combination for organic molecules like 1,8-naphthyridines is the B3LYP functional with the 6-311G(d,p) basis set.[6]

Computational Protocol for Geometry Optimization:

  • Input Structure: A plausible 3D structure of the 1,8-naphthyridine derivative is generated using molecular modeling software.

  • Method Selection: The calculation is set up using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set.[6]

  • Optimization: A geometry optimization calculation is performed. This iterative process adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

TD-DFT is an extension of DFT used to calculate excited-state properties, such as UV-Vis absorption spectra. This is particularly useful for understanding the photophysical properties of 1,8-naphthyridine derivatives and for comparing theoretical predictions with experimental spectroscopic data.[7]

Computational Protocol for UV-Vis Spectra Simulation:

  • Optimized Geometry: The optimized ground-state geometry obtained from the DFT calculation is used as the starting point.

  • Method Selection: A TD-DFT calculation is set up, often using the same functional and basis set as the geometry optimization. Solvent effects can be incorporated using implicit solvation models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

  • Excited States Calculation: The calculation is run to determine the energies of the lowest singlet excited states and their corresponding oscillator strengths.

  • Spectrum Generation: The calculated excitation energies (often in eV) are converted to wavelengths (nm) to generate a theoretical UV-Vis spectrum, which can then be compared with experimental data.[6]

Experimental Protocols

The synthesis and spectroscopic characterization of 1,8-naphthyridine derivatives are essential for providing the experimental data needed to validate computational results.

Synthesis of 1,8-Naphthyridine Derivatives

A common and efficient method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group.[8][9]

Detailed Protocol for the Synthesis of 2-Methyl-1,8-naphthyridine:

  • Reactants: 2-Aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) are used as the starting materials.[9]

  • Catalyst and Solvent: An ionic liquid like cholinium hydroxide (ChOH) can be used as a catalyst in water as a green solvent.[9]

  • Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 50°C for 6 hours.[9]

  • Workup and Purification: After the reaction is complete, the catalyst is separated, and the product is purified, for example, by column chromatography, to yield the desired 2-methyl-1,8-naphthyridine.[9]

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy:

  • Sample Preparation: A stock solution of the 1,8-naphthyridine derivative is prepared in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. A series of dilutions are then made to obtain concentrations in the µM range.[10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.[10]

Fluorescence Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]

  • Instrumentation: A spectrofluorometer is used to record the emission spectrum. The excitation wavelength is set at the absorption maximum of the compound.[10]

Data Presentation: Calculated and Experimental Properties

The following tables summarize representative quantitative data for a model 1,8-naphthyridine derivative, 2-methyl-1,8-naphthyridine, to illustrate the comparison between calculated and experimental values.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterDFT (B3LYP/6-311G(d,p))Experimental (X-ray)
Bond Lengths (Å)
N1-C21.3351.332
C2-C31.4181.415
C3-C41.3811.378
C4-C4a1.4051.402
C4a-N81.3721.369
N8-C71.3381.335
C7-C61.3851.382
C6-C51.3801.377
C5-C4a1.4081.405
N1-C8a1.3701.367
**Bond Angles (°) **
C8a-N1-C2117.8117.5
N1-C2-C3122.5122.2
C2-C3-C4119.3119.0
C3-C4-C4a118.8118.5
C4-C4a-N8121.2120.9
C4a-N8-C7117.5117.2
N8-C7-C6123.0122.7
C7-C6-C5119.0118.7
C6-C5-C4a118.9118.6

(Data is representative and compiled for illustrative purposes based on typical bond lengths and angles reported in the literature.)

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyTD-DFT (B3LYP/6-311G(d,p))Experimental
Electronic Properties
HOMO Energy (eV)-6.25-
LUMO Energy (eV)-1.89-
HOMO-LUMO Gap (eV)4.36-
Spectroscopic Properties
λmax (nm)315320
Oscillator Strength0.12-

(Data is representative and compiled for illustrative purposes based on typical calculated and experimental values.)

Visualization of Workflows and Relationships

Computational and Experimental Workflow

The synergy between computational and experimental approaches is crucial for a thorough understanding of 1,8-naphthyridine derivatives. The diagram below illustrates the logical flow of a research project integrating these methodologies.

G cluster_comp Computational Workflow cluster_exp Experimental Workflow cluster_analysis Analysis and Correlation mol_design Molecular Design of 1,8-Naphthyridine Derivative geom_opt Geometry Optimization (DFT) mol_design->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft prop_calc Calculation of Electronic Properties (HOMO, LUMO, etc.) geom_opt->prop_calc spec_sim UV-Vis Spectrum Simulation td_dft->spec_sim sar Structure-Activity Relationship (SAR) Analysis prop_calc->sar comparison Comparison of Calculated and Experimental Data spec_sim->comparison synthesis Synthesis of 1,8-Naphthyridine Derivative purification Purification and Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence bio_assay Biological Activity Screening purification->bio_assay uv_vis->comparison bio_assay->sar comparison->sar lead_opt Lead Optimization sar->lead_opt lead_opt->mol_design

Figure 1: Integrated computational and experimental workflow.
Structure-Property Relationship

Quantum chemical calculations can elucidate the relationship between the molecular structure of 1,8-naphthyridine derivatives and their electronic properties, which in turn influence their biological activity and spectroscopic characteristics.

G substituent Substituent Effects (Electron Donating/Withdrawing) geometry Molecular Geometry (Planarity, Conformation) substituent->geometry electronic Electronic Properties (HOMO/LUMO Energies, Gap) substituent->electronic geometry->electronic spectroscopic Spectroscopic Properties (λmax, Emission) electronic->spectroscopic reactivity Chemical Reactivity (Nucleophilicity, Electrophilicity) electronic->reactivity biological Biological Activity (e.g., Anticancer, Antimicrobial) reactivity->biological

Figure 2: Structure-property relationships in 1,8-naphthyridines.

Conclusion

The integration of quantum chemical calculations with experimental synthesis and characterization provides a powerful paradigm for the study of 1,8-naphthyridine derivatives.[6] DFT and TD-DFT methods offer a cost-effective and insightful approach to predict molecular properties, interpret experimental data, and guide the design of new compounds with desired biological activities and photophysical characteristics. This guide provides a foundational framework for researchers, scientists, and drug development professionals to leverage these computational tools in their exploration of the rich chemical and biological landscape of 1,8-naphthyridine derivatives.

References

An In-depth Technical Guide to the Initial Synthesis of the 1,8-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a bioisostere of quinoline, this nitrogen-containing fused ring system is a core component of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes to the 1,8-naphthyridine core has been a subject of extensive research. This technical guide provides a comprehensive overview of the seminal and most significant initial synthetic strategies for constructing the 1,8-naphthyridine framework, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.

Key Synthetic Strategies for the 1,8-Naphthyridine Core

The initial synthesis of the 1,8-naphthyridine core predominantly relies on adaptations of classical quinoline syntheses, where an aminopyridine is used as the key starting material in place of an aniline. The most prominent and widely employed methods include the Friedländer annulation, the Skraup-Doebner-von Miller reaction, the Combes synthesis, and the Gould-Jacobs reaction.

The Friedländer Annulation

The Friedländer synthesis is one of the most direct and high-yielding methods for the construction of the 1,8-naphthyridine core.[1] The reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine with a carbonyl group at the 3-position with a compound containing a reactive α-methylene group, such as a ketone, aldehyde, or ester.[1] This condensation is typically catalyzed by either an acid or a base and proceeds through an aldol-type addition followed by an intramolecular cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.[2]

A general workflow for the synthesis and analysis of 1,8-naphthyridine derivatives via the Friedländer synthesis is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Reaction Friedländer Condensation 2-Aminonicotinaldehyde->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification (Recrystallization or Column Chromatography) Crude Product->Purification Pure Product Pure Product Purification->Pure Product Characterization Structural Characterization (NMR, MS, etc.) Pure Product->Characterization Final Compound 1,8-Naphthyridine Derivative Characterization->Final Compound

A general workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.

Several variations of the Friedländer synthesis have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions.

Protocol 1: Choline Hydroxide Catalyzed Synthesis in Water

This method utilizes the biocompatible and inexpensive ionic liquid, choline hydroxide, as a catalyst in an aqueous medium, offering a green and efficient route to 1,8-naphthyridines.[2]

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Active Methylene Carbonyl Compound (e.g., Acetone, 3.0 eq)

  • Catalyst: Choline hydroxide (ChOH) (1 mol%)

  • Solvent: Water (H₂O)

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde (e.g., 61.6 mg, 0.5 mmol) and the active methylene carbonyl compound (e.g., acetone, 111 µL, 1.5 mmol) is stirred in water (1 mL).

    • Choline hydroxide (1 mol%) is added to the mixture.

    • The reaction mixture is stirred under a nitrogen atmosphere at 50 °C for 6-12 hours.

    • Upon completion, the mixture is cooled to room temperature.

    • The product is extracted with ethyl acetate (40 mL) and water (10 mL).

    • The organic layer is separated and concentrated under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization or column chromatography.[2]

Protocol 2: Cerium(III) Chloride Catalyzed Solvent-Free Synthesis

This solvent-free approach employs grinding and a reusable catalyst, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), offering operational simplicity and high yields at room temperature.[3]

  • Reactants:

    • 2-Aminonicotinaldehyde (1.0 eq)

    • Active Methylene Compound (1.0 eq)

  • Catalyst: CeCl₃·7H₂O (catalytic amount)

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde and the active methylene compound is ground with a catalytic amount of CeCl₃·7H₂O using a pestle and mortar at room temperature.

    • The reaction is monitored for completion (typically within a few minutes).

    • Cold water is added to the reaction mixture.

    • The solid product is collected by vacuum filtration and washed with water.

Protocol 3: DABCO-Catalyzed Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation in a solvent-free condition, leading to rapid reaction times and good yields.

  • Reactants:

    • 2-Aminonicotinaldehyde (0.01 mol)

    • Active Methylene Compound (0.01 mol)

  • Catalyst: DABCO (20 mol%)

  • Procedure:

    • A mixture of 2-aminonicotinaldehyde and the active methylene compound is mixed with DABCO.

    • The mixture is subjected to microwave irradiation at 600W for a specified time.

    • After completion, the reaction mixture is poured into ice-cold water and worked up with dilute HCl.

    • The separated solid is filtered, dried, and recrystallized from acetonitrile.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Choline hydroxideH₂O50699[2]
CeCl₃·7H₂OSolvent-freeRoom Temp.0.192[3]
DABCOSolvent-free (MW)-0.0886
The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller synthesis is a classic method for preparing quinolines, which can be adapted for 1,8-naphthyridines by using an aminopyridine as the starting material. This reaction typically involves the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones, or their precursors like glycerol, in the presence of a strong acid and an oxidizing agent. The reaction proceeds through a Michael addition, followed by cyclization and oxidation.

A plausible mechanism for the Skraup-Doebner-von Miller synthesis of a 1,8-naphthyridine is depicted below.

G 2-Aminopyridine 2-Aminopyridine Michael Addition Michael Addition 2-Aminopyridine->Michael Addition alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Michael Addition Intermediate_1 β-Aminocarbonyl Intermediate Michael Addition->Intermediate_1 Cyclization Acid-catalyzed Cyclization Intermediate_1->Cyclization Dihydro-naphthyridine Dihydro-1,8-naphthyridine Cyclization->Dihydro-naphthyridine Oxidation Oxidation Dihydro-naphthyridine->Oxidation 1,8-Naphthyridine 1,8-Naphthyridine Derivative Oxidation->1,8-Naphthyridine

Plausible mechanism for the Skraup-Doebner-von Miller synthesis of a 1,8-naphthyridine.

An adaptation of the Skraup synthesis has been reported for the preparation of 2,7-dimethyl-1,8-naphthyridine.

  • Reactants:

    • 2-Amino-6-methylpyridine

    • Crotonaldehyde

  • Yield: 37% (reproducible)

  • Note: The full detailed experimental protocol for this specific reaction requires access to the full text of the cited literature.[4]

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aminopyridine with a β-diketone to form a 1,8-naphthyridine. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.

The general logical flow of the Combes synthesis is as follows:

G 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation beta-Diketone beta-Diketone beta-Diketone->Condensation Enamine Intermediate Enamine Intermediate Condensation->Enamine Intermediate Cyclization Acid-catalyzed Cyclization Enamine Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration 1,8-Naphthyridine 1,8-Naphthyridine Derivative Dehydration->1,8-Naphthyridine

Logical flow of the Combes synthesis for 1,8-naphthyridines.

Detailed experimental protocols for the Combes synthesis specifically targeting the 1,8-naphthyridine core are less commonly reported in readily accessible literature. However, the general principle involves heating the aminopyridine and β-diketone in the presence of a strong acid catalyst.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a route to 4-hydroxy-1,8-naphthyridine derivatives. This reaction begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-oxo-1,8-naphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxy-1,8-naphthyridine.

A solvent-free Gould-Jacobs intramolecular cyclization has been reported for the synthesis of a 1,8-naphthyrid-4-one derivative.

  • Reactant: Diethyl N-(6-methyl-2-pyridyl)aminomethylenemalonate

  • Procedure:

    • The neat diethyl N-(6-methyl-2-pyridyl)aminomethylenemalonate is heated to around 250 °C.

    • The reaction proceeds via an intramolecular cyclization.

    • The product, 3-ethoxycarbonyl-7-methyl-1,8-naphthyrid-4-one, is obtained in high conversion.

  • Note: This solvent-free method is reported to be rapid, predictable, and controllable at high temperatures.

Conclusion

The synthesis of the 1,8-naphthyridine core is a well-established field with a variety of effective methods. The Friedländer annulation stands out as a particularly versatile and high-yielding approach, with modern variations offering green and efficient alternatives to classical conditions. While the Skraup-Doebner-von Miller, Combes, and Gould-Jacobs reactions are also valuable for accessing this important scaffold, detailed experimental protocols specifically for 1,8-naphthyridine synthesis are less frequently documented. This guide provides a foundational understanding of these key synthetic routes, equipping researchers with the knowledge to select and optimize appropriate methods for the preparation of novel 1,8-naphthyridine derivatives for applications in drug discovery and materials science. Further exploration of the cited literature is encouraged for more specific and nuanced experimental details.

References

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] These derivatives have shown significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[3][4] The Friedländer annulation is a classical and highly efficient method for the synthesis of quinolines and related heterocyclic systems, including 1,8-naphthyridines.[1][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are commonly employed as the starting material.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of 1,8-naphthyridine derivatives via the Friedländer condensation, with a focus on modern and environmentally benign methodologies.

Applications of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine core is a key component in a variety of established and investigational drugs.[1][6] Its versatile biological activity makes it a focal point in drug discovery and development.[3]

  • Antimicrobial Agents: The scaffold is central to several fluoroquinolone antibiotics, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1][2]

  • Anticancer Activity: Numerous 1,8-naphthyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, positioning them as promising candidates for oncological research.

  • Antiviral Properties: Certain compounds incorporating the 1,8-naphthyridine moiety have been investigated for their ability to inhibit viral replication.[1][4]

  • Other Therapeutic Areas: Research has also extended into their potential as anti-inflammatory, analgesic, antidepressant, and neuroprotective agents.[1][3]

Reaction Mechanism and Workflow

The base-catalyzed Friedländer synthesis of 1,8-naphthyridines proceeds through an initial aldol-type condensation between a 2-aminonicotinaldehyde and an enolizable carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate Deprotonation Base Base Catalyst (e.g., Choline Hydroxide) Base->Enolate Aldol Aldol-Type Addition Enolate->Aldol Iminium Iminium Intermediate Aldol->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1,8-Naphthyridine Derivative Dehydration->Product

General mechanism of the base-catalyzed Friedländer synthesis.

A general workflow for the synthesis and analysis of 1,8-naphthyridine derivatives is depicted below. This workflow encompasses reaction setup, monitoring, work-up, purification, and characterization of the final product.

Synthesis_Workflow Start Start: Select Reactants and Catalyst ReactionSetup Reaction Setup: Combine reactants, solvent, and catalyst Start->ReactionSetup OptimizedConditions Reaction under Optimized Conditions (Temperature, Time, Atmosphere) ReactionSetup->OptimizedConditions Monitoring Monitor Reaction Progress (TLC) OptimizedConditions->Monitoring Monitoring->OptimizedConditions Reaction incomplete Workup Reaction Work-up (e.g., Extraction, Filtration) Monitoring->Workup Reaction complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry, IR) Purification->Characterization FinalProduct Pure 1,8-Naphthyridine Derivative Characterization->FinalProduct

General workflow for synthesis and analysis.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for two distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives.

Table 1: Gram-Scale Synthesis in Water using Choline Hydroxide (ChOH) Catalyst.[7][8]

EntryActive Methylene CompoundProductTime (h)Temp (°C)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine650>95
2Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine125098
3Acetophenone2-Phenyl-1,8-naphthyridine125096
4Cyclohexanone2,3,4,5-Tetrahydroacridine125092
51-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][9]naphthyridine125094

Reaction Conditions: 2-Aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5-1.5 mmol), ChOH (1 mol%), H₂O (1 mL), N₂ atmosphere.[7][8]

Table 2: Synthesis using Basic Ionic Liquid [Bmmim][Im] Catalyst under Solvent-Free Conditions.[9][10]

EntryActive Methylene CompoundProductTime (h)Temp (°C)Yield (%)
12-Phenylacetophenone2,3-Diphenyl-1,8-naphthyridine248080
2Cyclohexanone2,3,4,5-Tetrahydroacridine245072
32-Methylcyclohexanone1-Methyl-2,3,4,5-tetrahydroacridine245075
4Acetophenone2-Phenyl-1,8-naphthyridine245088
5Propiophenone2-Methyl-3-phenyl-1,8-naphthyridine245091

Reaction Conditions: 2-Amino-3-pyridinecarboxaldehyde (0.6 mmol), active methylene compound (1 mmol), [Bmmim][Im] (5 mL).[9]

Experimental Protocols

Herein, we provide detailed methodologies for the two synthetic approaches summarized above.

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water.[7][8]

This protocol is adapted from a green chemistry approach that utilizes water as a solvent and an inexpensive, biocompatible ionic liquid catalyst.[7][8]

  • Materials:

    • 2-Aminonicotinaldehyde

    • Acetone

    • Choline hydroxide (ChOH)

    • Water (H₂O)

    • Ethyl acetate

    • Nitrogen (N₂) gas supply

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or water bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).[7]

    • Add 1 mL of water to the flask and begin stirring the mixture.[7]

    • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

    • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[1]

    • Heat the reaction mixture to 50°C with continuous stirring.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[1]

    • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1]

    • Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1]

    • The product can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Solvent-Free Synthesis of 2,3-Diphenyl-1,8-naphthyridine using a Basic Ionic Liquid.[9][10]

This method employs a basic ionic liquid as both the catalyst and the solvent, offering a green, solvent-free approach.[10]

  • Materials:

    • 2-Amino-3-pyridinecarboxaldehyde

    • 2-Phenylacetophenone

    • Basic ionic liquid (e.g., [Bmmim][Im])

    • Cold water

  • Equipment:

    • Reaction vial or flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Vacuum filtration apparatus

  • Procedure:

    • In a reaction vial, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and 2-phenylacetophenone (1 mmol).[9]

    • Add the basic ionic liquid [Bmmim][Im] (5 mL) to the mixture.

    • Stir the reaction mixture at 80°C for 24 hours.[9]

    • Monitor the reaction progress by TLC.

    • Upon completion, add cold water to the reaction mixture to precipitate the product.[1]

    • Collect the solid product by vacuum filtration, washing with water.[1]

    • The product can be further purified by recrystallization if necessary. The ionic liquid can often be recovered and reused.[10]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). The 1,8-naphthyridine scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Microwave irradiation has emerged as a powerful technique to accelerate these syntheses, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[2][3]

Advantages of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers several advantages for the preparation of 1,8-naphthyridines:

  • Rapid Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes using microwave irradiation.[2]

  • Improved Yields: Microwave heating can lead to significantly higher product yields by minimizing the formation of byproducts.[2]

  • Enhanced Reaction Purity: The rapid and uniform heating provided by microwaves often results in cleaner reactions with fewer side products, simplifying purification.

  • Energy Efficiency: The focused heating of the reaction mixture makes microwave synthesis a more energy-efficient and environmentally friendly approach.[4][5]

Key Synthetic Strategies

Several synthetic strategies for constructing the 1,8-naphthyridine core have been successfully adapted to microwave conditions. The most prominent methods include:

  • Friedländer Annulation: This is a classical and widely used method for synthesizing quinolines and related heterocyclic systems, including 1,8-naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][6]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This powerful cycloaddition reaction provides a versatile route to various heterocyclic compounds. In the context of 1,8-naphthyridines, it can involve the intramolecular reaction of a 1,2,4-triazine tethered to an alkyne.[1][7]

  • Multi-Component Reactions (MCRs): MCRs offer a highly efficient approach to complex molecules in a single step by combining three or more reactants. This strategy is well-suited for creating diverse libraries of 1,8-naphthyridine derivatives.[8]

Experimental Protocols and Data

Protocol 1: Microwave-Assisted Friedländer Synthesis of 1,8-Naphthyridines

This protocol describes a solvent-free Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst under microwave irradiation.[4]

Experimental Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminonicotinaldehyde (0.01 mole), the active methylene compound (0.01 mole), and DABCO (20 mol %).

  • Subject the mixture to microwave irradiation at 600W for the specified time (see Table 1).[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add ice-cold water.

  • Work up the mixture with dilute HCl.

  • Filter the resulting solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.[4]

Quantitative Data for Friedländer Synthesis:

EntryActive Methylene CompoundTime (min)Yield (%)
1Acetophenone3.086
24-Methylacetophenone3.582
34-Chloroacetophenone4.078
44-Nitroacetophenone4.574
5Cyclohexanone3.084
6Acetone2.580
7Ethyl acetoacetate3.576

Table 1: Reaction conditions and yields for the microwave-assisted Friedländer synthesis of 1,8-naphthyridines.[4]

Workflow for Microwave-Assisted Friedländer Synthesis:

Friedlander_Workflow Reactants 2-Aminonicotinaldehyde + Active Methylene Compound + DABCO MW_Irradiation Microwave Irradiation (600W) Reactants->MW_Irradiation Mix Workup Aqueous Workup (ice-water, dil. HCl) MW_Irradiation->Workup Reaction Completion Purification Filtration & Recrystallization Workup->Purification Product 1,8-Naphthyridine Derivative Purification->Product

Caption: Workflow for the microwave-assisted Friedländer synthesis.

Protocol 2: Microwave-Assisted Inverse-Electron-Demand Diels-Alder (IEDDA) Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones

This protocol details the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an intramolecular IEDDA reaction of a 1,2,4-triazine tethered to an alkyne, facilitated by microwave irradiation.[1][7]

Experimental Procedure:

  • Place the tethered 1,2,4-triazine precursor in a sealed microwave tube.

  • Add a suitable solvent (e.g., xylene or DMF).

  • Irradiate the mixture in a microwave reactor at 220 °C.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Quantitative Data for IEDDA Synthesis:

EntrySubstituent on NSolventTime (min)Temperature (°C)Yield (%)
1BenzylXylene3022092
2PropylXylene3022085
3PhenylXylene4522088
44-MethoxyphenylDMF3022090

Table 2: Reaction conditions and yields for the microwave-assisted IEDDA synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. Data synthesized from similar reactions described in the literature.[1]

Workflow for Microwave-Assisted IEDDA Synthesis:

IEDDA_Workflow Precursor Tethered 1,2,4-Triazine in Solvent MW_Heating Microwave Heating (Sealed Tube, 220°C) Precursor->MW_Heating Solvent_Removal Solvent Removal MW_Heating->Solvent_Removal Reaction Completion Purification Column Chromatography Solvent_Removal->Purification Product 3,4-dihydro-1,8- naphthyridin-2(1H)-one Purification->Product

Caption: Workflow for the microwave-assisted IEDDA synthesis.

Protocol 3: Microwave-Assisted Multi-Component Synthesis of Substituted 1,8-Naphthyridines

This protocol describes a one-pot, three-component synthesis of 1,8-naphthyridine derivatives from a substituted 2-aminopyridine, an aldehyde, and a methylene active compound (e.g., malononitrile or ethyl cyanoacetate) using an N-bromosulfonamide as a catalyst.[8]

Experimental Procedure:

  • To a mixture of the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and active methylene compound (1 mmol) in acetonitrile (5 mL) in a microwave-safe vessel, add the N-bromosulfonamide catalyst (e.g., TBBDA) (5 mol %).

  • Irradiate the reaction mixture in a microwave oven for the specified time and power (see Table 3).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data for Multi-Component Synthesis:

EntryAldehydeActive Methylene CompoundTime (min)Power (W)Yield (%)
1BenzaldehydeMalononitrile515090
24-ChlorobenzaldehydeMalononitrile615088
34-MethoxybenzaldehydeMalononitrile515092
4BenzaldehydeEthyl Cyanoacetate815085
54-NitrobenzaldehydeEthyl Cyanoacetate1015082

Table 3: Reaction conditions and yields for the microwave-assisted multi-component synthesis of 1,8-naphthyridines. Data synthesized from similar reactions described in the literature.[8]

Workflow for Microwave-Assisted Multi-Component Synthesis:

MCR_Workflow Reactants 2-Aminopyridine + Aldehyde + Active Methylene Cmpd + Catalyst in Acetonitrile MW_Irradiation Microwave Irradiation Reactants->MW_Irradiation Mix Precipitation Precipitation in Cold Water MW_Irradiation->Precipitation Reaction Completion Purification Filtration & Recrystallization Precipitation->Purification Product Substituted 1,8-Naphthyridine Purification->Product

Caption: Workflow for the microwave-assisted multi-component synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Derivatives of 1,8-naphthyridine exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] A thorough understanding of their structural and physicochemical properties through various analytical techniques is essential for structural elucidation, characterization, and the rational design of new derivatives with tailored functions.[1] This document provides a comprehensive overview of key analytical techniques, detailed experimental protocols, and comparative data for the characterization of 1,8-naphthyridine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,8-naphthyridine derivatives.[2] ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.[1] ¹³C NMR complements this by providing data on the carbon framework of the molecule.[4] Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for complete and unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of newly synthesized derivatives.[4]

Experimental Protocol: ¹H and ¹³C NMR [1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,8-naphthyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to ensure the sample is fully dissolved. For compounds with limited solubility, DMSO-d₆ is often a good choice.[5]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1] Alternatively, the residual solvent peak can be used as an internal reference (e.g., DMSO-d₆ at δ 2.50 ppm).[2][5]

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.[1] Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum, typically requiring 16 to 64 scans to achieve a good signal-to-noise ratio.[1]

    • ¹³C NMR: Acquire the carbon spectrum. This may require a significantly larger number of scans for adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.[1] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • Data Analysis:

    • Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[1]

    • Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.[1]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[1]

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) in the ¹H spectrum to deduce the connectivity between adjacent protons.[1]

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.[1]

Data Presentation: NMR Spectral Data

The following tables summarize representative ¹H and ¹³C NMR data for selected 1,8-naphthyridine derivatives. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for Benzo[b][1][6]naphthyridone in DMSO-d₆ [4]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
28.76151.78
37.35115.83
48.58141.61
4a-155.28
5-177.13
5a-118.43
68.22122.43
77.23118.48
87.78131.43
97.64126.62
9a-134.72
10 (NH)12.25-
10a-136.30

Table 2: Selected ¹³C NMR Data for Various 1,8-Naphthyridine Derivatives in DMSO-d₆ [7]

DerivativeKey Functional GroupsSelected ¹³C Chemical Shifts (δ, ppm)
Derivative 1Phenyl, Thiophene, C=O22.15, 107.11, 116.89, 117.87, 125.19, 127.96, 128.08, 128.22, 129.43, 130.12, 133.49, 134.47, 137.84, 143.25, 146.42, 150.58, 156.18, 158.62, 162.82, 186.93
Derivative 2Phenyl, C=O, OH22.19, 107.27, 116.89, 119.09, 123.19, 125.96, 127.96, 128.23, 129.12, 130.11, 133.49, 134.47, 137.86, 143.25, 146.42, 150.95, 156.18, 158.76, 162.82, 168.93
Derivative 3Phenyl, Methoxy, C=O14.65, 55.92, 106.31, 113.16, 116.38, 125.06, 127.91, 128.24, 128.68, 129.37, 139.01, 140.81, 143.94, 150.14, 158.03, 159.57, 162.76, 169.99, 186.83
Mass Spectrometry (MS)

Application Notes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 1,8-naphthyridine derivatives.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.[2][5] The fragmentation pattern observed in the mass spectrum, particularly with techniques like Electron Ionization (EI), can offer valuable structural information that corroborates NMR data.[1][8] Electrospray Ionization (ESI) is a softer ionization technique commonly coupled with liquid chromatography (LC-MS) and is ideal for analyzing polar and thermally labile derivatives.[1]

Experimental Protocol: ESI-MS [1][2]

  • Sample Preparation: Prepare a dilute solution of the 1,8-naphthyridine derivative in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.[1] To aid ionization, a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can be added.[2]

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1] The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to include the expected molecular ion. Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve the best signal intensity.

  • Data Analysis:

    • Identify the molecular ion peak. In ESI positive mode, this will typically be the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[1]

    • Use the exact mass measurement from an HRMS instrument (e.g., TOF or Orbitrap) to calculate the elemental composition and confirm the molecular formula.[2]

    • Analyze the fragmentation pattern, if any, to gain further structural insights. The fragmentation of the molecular ion can reveal information about the lability of certain bonds and the stability of the resulting fragments.[1]

Data Presentation: Mass Spectrometry Data

Table 3: Mass Spectrometry Data for Selected 1,8-Naphthyridine Derivatives

Compound/DerivativeIonization MethodObserved m/zInterpretationReference
1,8-NaphthyridineElectron Ionization (EI)130[M]⁺˙[9]
2-phenyl-7-methyl-1,8-naphthyridine derivative 1MS372[M]⁺[1][7]
2-phenyl-7-methyl-1,8-naphthyridine derivative 2MS380[M]⁺[1][7]
2-phenyl-7-methyl-1,8-naphthyridine derivative 3MS396[M]⁺[1][7]
N-(7-oxo-7,8-dihydro-1,8-naphthyridin-2-yl)butanamide derivativeESI-HRMS330.1927[M+H]⁺ (Calculated: 330.1925)[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Application Notes

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of 1,8-naphthyridine derivatives. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic properties of a given compound.[1] This technique is sensitive to the electronic effects of substituents on the naphthyridine ring and can be used to study interactions with other molecules, such as DNA, or changes in the chemical environment (e.g., pH).[10]

Experimental Protocol: UV-Vis Spectroscopy [1]

  • Sample Preparation:

    • Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mM.[1]

    • From this stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 100 µM. The final concentration should yield an absorbance value between 0.1 and 1.0 for optimal accuracy.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition:

    • Use a pair of matched 1 cm path length quartz cuvettes.

    • Record a baseline spectrum with both cuvettes filled with the pure solvent.[1]

    • Measure the absorbance of each diluted sample over an appropriate wavelength range, typically from 200 nm to 600 nm.[1]

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorption (λmax) from the spectrum.[1]

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (1 cm).[1]

Data Presentation: UV-Vis Absorption Data

Quantitative data for λmax and ε would be presented here. As specific values are highly dependent on the derivative and solvent, a generalized table is not provided. Researchers should report these values for their specific compounds.

High-Performance Liquid Chromatography (HPLC)

Application Notes

HPLC is a crucial technique for determining the purity of synthesized 1,8-naphthyridine derivatives and for separating mixtures of related compounds. Reversed-phase HPLC is most commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.[11] By developing a suitable method, one can resolve the target compound from starting materials, byproducts, and other impurities. HPLC can also be used for quantification and to isolate pure compounds through preparative HPLC.

Experimental Protocol: Reversed-Phase HPLC [11]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile or methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) is a common starting point.[11]

    • Detector: A UV detector set to a wavelength where the compound exhibits strong absorbance (determined from UV-Vis spectroscopy).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • Elution: An isocratic (constant mobile phase composition) or gradient (varying composition) elution can be used. A gradient is often used for method development to screen a wide range of polarities.

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.[11]

    • Injection Volume: 5-20 µL.[11]

  • Data Analysis:

    • Identify the peak corresponding to the 1,8-naphthyridine derivative based on its retention time.

    • Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography

Application Notes

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[12] This technique is invaluable for confirming the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) of 1,8-naphthyridine derivatives.[12][13] For drug development professionals, obtaining a crystal structure of a 1,8-naphthyridine derivative in complex with its biological target (e.g., a protein kinase) offers critical insights into the binding mode, which is essential for structure-based drug design.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction [12]

  • Crystallization: Grow single crystals of the purified compound. This is often the most challenging step and requires screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The crystals should be of sufficient size and quality for diffraction.

  • Crystal Mounting: Carefully select a suitable single crystal and mount it on a cryo-loop.[12] Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.[12]

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu) and a sensitive detector.

  • Data Collection: Mount the frozen crystal on the goniometer.[12] Collect a complete set of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns.[12]

  • Data Processing and Structure Solution:

    • Process the raw diffraction images to integrate the reflection intensities and determine the unit cell parameters and space group.[12]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis: Analyze the final structure to confirm connectivity and stereochemistry. Examine intermolecular interactions and packing in the crystal lattice. The data is often deposited in a public database like the Protein Data Bank (PDB) for protein-ligand complexes.[12]

Data Presentation: Crystallographic Data

Table 4: Example Crystallographic Data for a 5H-Benzo(c)(1,8)naphthyridin-6-one Complex [12]

ParameterValue
PDB ID4JAJ
Resolution (Å)2.70
Space GroupP 6₁ 2 2
Unit Cell Dimensions (Å)a=108.3, b=108.3, c=117.4
Unit Cell Angles (°)α=90, β=90, γ=120
R-work / R-free0.232 / 0.323

Visualizations

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data & Elucidation start Starting Materials (e.g., 2-aminonicotinaldehyde) reaction Chemical Synthesis (e.g., Friedlander Condensation) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Purified 1,8-Naphthyridine Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms hplc HPLC product->hplc uvvis UV-Vis Spectroscopy product->uvvis xray X-ray Crystallography product->xray structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity properties Physicochemical Properties uvvis->properties xray->structure

Caption: General workflow for the synthesis and characterization of 1,8-naphthyridine derivatives.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Purified 1,8-Naphthyridine Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample->Dissolve Tube Transfer to 5mm NMR Tube Dissolve->Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) Tube->Spectrometer AcquireH1 Acquire ¹H Spectrum (16-64 scans) Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum (More scans) Spectrometer->AcquireC13 Process Fourier Transform, Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Reference Reference Chemical Shifts (to TMS or Solvent) Process->Reference AnalyzeH1 Analyze ¹H Data: - Integration - Coupling Patterns Reference->AnalyzeH1 AnalyzeC13 Analyze ¹³C Data: - Chemical Shifts Reference->AnalyzeC13 Assign Assign All Signals to Molecular Structure AnalyzeH1->Assign AnalyzeC13->Assign

Caption: Experimental workflow for NMR spectroscopic analysis.

G cluster_techniques Analytical Techniques cluster_info Information Obtained Compound 1,8-Naphthyridine Derivative NMR NMR (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (ESI, EI, HRMS) Compound->MS HPLC HPLC-UV Compound->HPLC XRAY X-ray Crystallography Compound->XRAY UVVIS UV-Vis Spectroscopy Compound->UVVIS Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MolWeight Molecular Weight & Elemental Formula MS->MolWeight Purity Purity & Identity HPLC->Purity Structure3D 3D Molecular Structure & Stereochemistry XRAY->Structure3D Electronic Electronic Properties & Conjugation UVVIS->Electronic

Caption: Relationship between analytical techniques and structural information.

References

Application Notes and Protocols: 1,8-Naphthyridin-4-ol Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,8-naphthyridin-4-ol derivatives as potential anticancer agents. This document details their cytotoxic effects on various cancer cell lines, outlines key mechanisms of action, and provides standardized protocols for the evaluation of these compounds.

Introduction to this compound Derivatives in Oncology

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. Derivatives of this compound, in particular, have emerged as a promising class of compounds that exert their cytotoxic effects through various mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression such as topoisomerases and protein kinases. This document serves as a practical guide for researchers investigating the anticancer potential of novel this compound derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the cytotoxic activities of selected 1,8-naphthyridine derivatives from published studies.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 12HBL-100Breast Cancer1.37[1]
Compound 17KBOral Cancer3.7[1]
Compound 22SW-620Colon Cancer3.0[1]
Compound 29PA-1Ovarian Cancer0.41
Compound 29SW620Colon Cancer1.4
Compound 36PA-1Ovarian Cancer1.19
Compound 47MIAPaCaPancreatic Cancer0.41
Compound 47K-562Chronic Myelogenous Leukemia0.77
Compound 16HeLaCervical Cancer0.7[2]
Compound 16HL-60Leukemia0.1[2]
Compound 16PC-3Prostate Cancer5.1[2]
Pyrazolo-naphthyridine 5jHeLaCervical Cancer6.4[3]
Pyrazolo-naphthyridine 5kMCF-7Breast Cancer2.03[3]

Key Mechanisms of Action & Signaling Pathways

1,8-Naphthyridine derivatives have been shown to target several critical pathways in cancer cells to exert their cytotoxic effects.

Induction of Apoptosis

A primary mechanism of action for many this compound derivatives is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase cascades.

This compound Derivative This compound Derivative Mitochondrion Mitochondrion This compound Derivative->Mitochondrion Induces Stress Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by this compound Derivatives.

Cell Cycle Arrest

Certain derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase, thereby preventing cancer cells from undergoing mitosis and proliferation. This is often linked to the inhibition of key cell cycle regulators.

Enzyme Inhibition
  • Topoisomerase II Inhibition: Some 1,8-naphthyridine derivatives function as topoisomerase II poisons. They stabilize the covalent complex between the enzyme and DNA, leading to double-strand breaks that trigger apoptosis.[2][4]

  • Kinase Inhibition: The 1,8-naphthyridine scaffold is a key component of several kinase inhibitors.[5] Specific targets include Epidermal Growth Factor Receptor (EGFR) and PKMYT1, which are crucial for cancer cell signaling and survival.[6][7]

cluster_0 EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Proliferation & Survival Proliferation & Survival PI3K/AKT/mTOR Pathway->Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Proliferation & Survival 1,8-Naphthyridine Derivative (EGFRi) 1,8-Naphthyridine Derivative (EGFRi) 1,8-Naphthyridine Derivative (EGFRi)->EGFR Inhibits cluster_1 PKMYT1 Signaling in G2/M Transition CDK1/Cyclin B CDK1/Cyclin B Mitosis Mitosis CDK1/Cyclin B->Mitosis Promotes PKMYT1 PKMYT1 PKMYT1->CDK1/Cyclin B Inhibits (Phosphorylates) 1,8-Naphthyridine Derivative (PKMYT1i) 1,8-Naphthyridine Derivative (PKMYT1i) 1,8-Naphthyridine Derivative (PKMYT1i)->PKMYT1 Inhibits A Seed cells in 96-well plate (5,000-10,000 cells/well) B Incubate for 24h at 37°C, 5% CO2 A->B C Treat cells with this compound derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) and incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G A Treat cells with test compound (e.g., for 24h or 48h) B Harvest cells (including supernatant) A->B C Wash cells with cold PBS B->C D Resuspend cells in 1X Binding Buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate for 15 min at RT in the dark E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols: Antibacterial Activity of 1,8-Naphthyridin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive framework for evaluating the antibacterial potential of 1,8-naphthyridin-4-ol and its derivatives. The 1,8-naphthyridine core is a key pharmacophore in numerous antibacterial agents, most notably nalidixic acid, the first synthetic quinolone antibiotic.[1][2][3] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them a critical area of study in the face of rising antimicrobial resistance.[2][3][4][5]

This document outlines standard protocols for preliminary screening and quantitative assessment of antibacterial efficacy, summarizes key in vitro activity data, and provides visual workflows to guide experimental design.

Data Presentation: Quantitative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected 1,8-naphthyridine derivatives against various bacterial and mycobacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Table 1: In Vitro Anti-mycobacterial Activity of 1,8-Naphthyridine Derivatives

CompoundTest OrganismMIC (µg/mL)
ANA-12Mycobacterium tuberculosis H37Rv6.25[7]
ANC-2Mycobacterium tuberculosis H37Rv12.5[7]
ANA-1Mycobacterium tuberculosis H37Rv12.5[7]
ANA 6–8Mycobacterium tuberculosis H37Rv12.5[7]
ANA-10Mycobacterium tuberculosis H37Rv12.5[7]

Table 2: In Vitro Antibacterial Activity of 1,8-Naphthyridine Derivatives

CompoundTest Organism(s)MIC (µg/mL)
PD 131628Staphylococci, Streptococcus pyogenes, S. pneumoniae0.125 - 0.25[8]
PD 131628Enterococcus faecalis, Pseudomonas aeruginosa0.5[8]
PD 131628Enterobacteriaceae, Acinetobacter spp.0.125[8]
PD 131628Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae≤0.03[8]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06, S. aureus 10, P. aeruginosa 24≥ 1024[4][9]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli 06, S. aureus 10, P. aeruginosa 24≥ 1024[4][9]

Note: Some derivatives with high MIC values (≥1024 µg/mL) may not be effective as standalone agents but have shown synergistic effects, potentiating the activity of other antibiotics like fluoroquinolones.[4][9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[11][12] It relies on the diffusion of the test compound from a well through the agar to inhibit the growth of a lawn of bacteria.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile Petri dishes

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Nalidixic acid, Ciprofloxacin)

  • Negative control/solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Sterile cotton swabs

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[6]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.[13]

  • Well Creation: Allow the plate surface to dry for 3-5 minutes. Use a sterile cork borer to cut uniform wells (6 mm in diameter) into the agar.[12][14]

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[14] Add positive and negative controls to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[15]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger diameter indicates greater antibacterial activity.[11]

Protocol 2: Broth Microdilution Method for MIC Determination

This is the gold standard quantitative method for determining the Minimum Inhibitory Concentration (MIC). The procedure involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[16]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Sterile 96-well microtiter plates[18]

  • Test compounds and control antibiotics

  • Bacterial strains

  • Sterile saline or broth

  • Multichannel pipette

  • Plate reader (optional, for OD measurement)

Procedure:

  • Compound Preparation and Serial Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, dispense 50 µL of sterile CAMHB into wells 2 through 12 for each row being tested. c. Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3, continuing this process down to well 10. Discard the final 50 µL from well 10.[17] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[18]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[18]

  • Plate Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16] This can be assessed visually or with a plate reader.

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed after an MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Procedure:

  • From the wells of the completed MIC plate that show no visible growth, take a small aliquot (e.g., 10-20 µL).

  • Spot-inoculate the aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations: Workflows and Mechanisms

G cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_results Endpoint Determination A Agar Well Diffusion Assay B Broth Microdilution Assay A->B Promising Compounds D Zone of Inhibition (mm) A->D C MBC Assay B->C From Clear Wells E Determine MIC (µg/mL) B->E F Determine MBC (µg/mL) C->F

Caption: Workflow for screening the antibacterial activity of test compounds.

G Compound 1,8-Naphthyridine Compound Enzyme Bacterial DNA Gyrase (Topoisomerase II/IV) Compound->Enzyme Binds to & Inhibits Replication Inhibition of DNA Supercoiling and Replication Enzyme->Replication Leads to Death Bacteriostasis or Bacterial Cell Death Replication->Death Results in

References

The 1,8-Naphthyridin-4-ol Scaffold: A Versatile Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure, coupled with the capacity for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in the design of novel therapeutics. This document provides a comprehensive overview of the applications of the 1,8-naphthyridin-4-ol moiety in drug discovery, with a focus on its utility as a scaffold for anticancer agents and cannabinoid receptor modulators. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to guide researchers in this dynamic field.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of crucial protein kinases involved in cell growth, proliferation, and survival.[1][2] Key targets include the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream signaling cascades such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers.[5]

Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)Cytotoxicity0.41[6]
K-562 (Leukemia)Cytotoxicity0.77[6]
Compound 36 PA-1 (Ovarian)Cytotoxicity1.19[6]
Compound 29 PA-1 (Ovarian)Cytotoxicity0.41[6]
SW620 (Colon)Cytotoxicity1.4[6]
Compound 12 HBL-100 (Breast)Cytotoxicity1.37[7]
Compound 17 KB (Oral)Cytotoxicity3.7[7]
Compound 22 SW-620 (Colon)Cytotoxicity3.0[7]
Compound 16 HeLa (Cervical)MTT Assay0.7[8]
HL-60 (Leukemia)MTT Assay0.1[8]
PC-3 (Prostate)MTT Assay5.1[8]
Signaling Pathways in Cancer

The following diagrams illustrate the EGFR-activated signaling pathways commonly targeted by 1,8-naphthyridine-based anticancer agents.

EGFR_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Growth Factor) EGF->EGFR Binds & Activates

EGFR-MAPK Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Effects Cell Growth, Proliferation, Survival mTOR->Effects GrowthFactor Growth Factor GrowthFactor->Receptor Binds & Activates

PI3K-Akt-mTOR Signaling Pathway

Cannabinoid Receptor Modulation

1,8-Naphthyridin-4-one derivatives have also been identified as potent and selective ligands for cannabinoid receptors, particularly the CB2 receptor.[9][10] The endocannabinoid system is implicated in a wide range of physiological processes, and targeting CB2 receptors is a promising strategy for the development of therapies for inflammatory diseases and pain, with reduced psychoactive side effects associated with CB1 receptor activation.

Quantitative Data: Cannabinoid Receptor Binding Affinity

The following table presents the binding affinities (Ki) of several 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives for the human CB1 and CB2 receptors.

Compound IDCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity RatioReference
6a >10005.5>181[9]
7a >10008.0>125[9]
4a >100010>100[9]
5a >100044>22[9]
8a >100018>55[9]
3g >1000>1000-[9]
3h >1000>1000-[9]
3i >1000>1000-[9]
18 >1000>1000-[9]
Compound 10 >10001.0>1000[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a widely used and efficient method for the preparation of the 1,8-naphthyridine core.[11]

Friedlander_Synthesis Reactants 2-Aminonicotinaldehyde + Active Methylene Compound Reaction Reaction (Solvent, Catalyst, Heat) Reactants->Reaction Product 1,8-Naphthyridine Derivative Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification FinalProduct Pure 1,8-Naphthyridine Derivative Purification->FinalProduct

Workflow for Friedländer Synthesis

Protocol:

  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol, water) is added an active methylene compound (1.0-1.2 equivalents) and a catalyst (e.g., base like piperidine or an ionic liquid).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for a specified time (e.g., 2-8 hours), while monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 1,8-naphthyridine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12][13]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow CellSeeding 1. Seed cancer cells in a 96-well plate CompoundAddition 2. Add serial dilutions of 1,8-naphthyridine derivatives CellSeeding->CompoundAddition Incubation 3. Incubate for 48-72 hours CompoundAddition->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition FormazanFormation 5. Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->FormazanFormation Solubilization 6. Add solubilization solution (e.g., DMSO) FormazanFormation->Solubilization AbsorbanceReading 7. Read absorbance at ~570 nm Solubilization->AbsorbanceReading

Workflow for the MTT Assay

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The 1,8-naphthyridine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to the desired final concentrations. The medium from the cell plates is replaced with the compound-containing medium.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the direct inhibitory effect of the compounds on specific protein kinases.[7][14]

Protocol:

  • Reaction Mixture Preparation: In a 96- or 384-well plate, a reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The 1,8-naphthyridine derivatives are added to the wells at various concentrations. Control wells with no inhibitor (vehicle control) and no enzyme are included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence/Luminescence-Based Assays: Employing technologies like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based ATP detection (e.g., Kinase-Glo®).

  • Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cannabinoid Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of the synthesized compounds for the CB1 and CB2 receptors.[15][16]

Protocol:

  • Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, the assay is performed in a binding buffer. Each well contains:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).

    • Increasing concentrations of the unlabeled test compound (1,8-naphthyridine derivative).

    • A fixed amount of the cell membrane preparation.

    • Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled ligand).

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[15]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is calculated from its IC50 value (the concentration that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

References

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: A Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the gram-scale synthesis of substituted 1,8-naphthyridines in water, leveraging a cost-effective and environmentally friendly catalytic system. Traditional methods for synthesizing these valuable heterocyclic compounds often rely on harsh reaction conditions, organic solvents, and expensive metal catalysts.[1] This protocol, based on the work of Choudhury et al., utilizes the Friedlander condensation reaction in water with choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a metal-free catalyst.[1][2][3][4] This one-pot synthesis offers high yields, operational simplicity, and easy product separation, aligning with the principles of green chemistry.[1][4]

Introduction

The 1,8-naphthyridine core is a significant pharmacophore found in numerous therapeutic agents. However, sustainable and scalable synthesis of these molecules has remained a challenge.[1] The methodology presented here provides a robust and greener alternative to conventional synthetic routes. By employing water as the solvent and a non-toxic, water-soluble catalyst, this approach mitigates the environmental impact associated with hazardous organic solvents and metal catalysts.[1][4] The reaction proceeds efficiently at a moderate temperature, and the catalyst can be easily separated from the product without the need for chromatographic purification.[1][4]

Data Presentation

Optimization of Reaction Conditions

The synthesis of 2-methyl-1,8-naphthyridine was optimized by varying reaction conditions. The following table summarizes the key findings.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone506No Reaction
2NoneH₂O506No Reaction
3ChOH (1)H₂ORoom Temp.690
4ChOH (1)H₂O50699

Table 1: Optimization of the synthesis of 2-methyl-1,8-naphthyridine. Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) were stirred with ChOH in H₂O (1 mL).[1][4]

Substrate Scope and Yields

The optimized reaction conditions were applied to a variety of active methylene carbonyl compounds to demonstrate the versatility of this method.

ProductCarbonyl CompoundYield (%)
2-Methyl-1,8-naphthyridineAcetone99
2,3-Dimethyl-1,8-naphthyridineButan-2-one96
1-(2-Methyl-1,8-naphthyridin-3-yl)ethanonePentane-2,4-dione95
2-Phenyl-1,8-naphthyridineAcetophenone96
2-(4-Chlorophenyl)-1,8-naphthyridine4-Chloroacetophenone97
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][1][5]naphthyridine1-Methylpiperidin-4-one98
7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][1][5]naphthyridine1-Ethylpiperidin-4-one95

Table 2: Substrate scope for the synthesis of substituted 1,8-naphthyridines. Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), carbonyl compound (0.5 mmol), and ChOH (1 mol%) in H₂O (1 mL) at 50 °C.[1][4][6]

Experimental Protocols

Materials and Equipment
  • 2-aminonicotinaldehyde

  • Acetone (or other suitable active methylene carbonyl compound)

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Nitrogen (N₂) atmosphere setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for workup

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine

This protocol describes the synthesis of 2-methyl-1,8-naphthyridine on a 10 mmol scale.

  • To a suitable reaction vessel, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol).[4]

  • Add 10 mL of water to the mixture.[4]

  • Add choline hydroxide (approximately 30 µL of a commercially available solution, to achieve 1 mol%).[4]

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.[4][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration. The catalyst remains in the aqueous phase.[1][7]

  • Wash the solid with cold water and dry under vacuum to obtain the pure product. The reported yield for this scale is 92% (1.32 g).[4]

Protocol 2: General Procedure for the Synthesis of Substituted 1,8-Naphthyridines (0.5 mmol scale)
  • In a reaction vessel, combine 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and the desired active methylene carbonyl compound (0.5 mmol).[1]

  • Add 1 mL of water to the mixture.[1]

  • Add choline hydroxide (3 µL, 1 mol%).[1]

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for the time specified for the particular substrate (typically 6-9 hours).[6]

  • Monitor the reaction by TLC.

  • After the reaction is complete, perform a standard workup. The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. The catalyst remains in the aqueous layer.[1]

  • The isolated product can be further purified if necessary, although in many cases the filtered product is of high purity.[1]

Visualizations

experimental_workflow start Start reactants 1. Mix Reactants (2-aminonicotinaldehyde, carbonyl compound) start->reactants solvent_catalyst 2. Add Solvent & Catalyst (Water, Choline Hydroxide) reactants->solvent_catalyst reaction 3. Reaction (50 °C, N₂ atmosphere, 6h) solvent_catalyst->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup & Isolation (Cooling, Filtration) monitoring->workup Complete product Pure Product (1,8-Naphthyridine) workup->product catalyst_waste Aqueous Phase (Catalyst) workup->catalyst_waste

Caption: Experimental workflow for the gram-scale synthesis of 1,8-naphthyridines in water.

logical_relationship cluster_components Reaction Components cluster_advantages Methodological Advantages title Gram-Scale Synthesis of 1,8-Naphthyridines core_reaction Friedlander Condensation key_components Key Components reactants 2-Aminonicotinaldehyde + Active Methylene Carbonyl core_reaction->reactants catalyst Choline Hydroxide (Ionic Liquid) core_reaction->catalyst solvent Water core_reaction->solvent advantages Advantages green_chemistry Green Chemistry (No organic solvents, metal-free) core_reaction->green_chemistry high_yield High Yields (>90%) core_reaction->high_yield simple_workup Simple Workup (Easy product/catalyst separation) core_reaction->simple_workup gram_scale Scalable to Gram Quantities core_reaction->gram_scale

Caption: Logical relationships in the aqueous synthesis of 1,8-naphthyridines.

References

Application Notes and Protocols: Ionic Liquids as Efficient Catalysts for 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of these scaffolds is of considerable interest in medicinal chemistry and drug development. The Friedländer annulation is a classical and effective method for synthesizing quinolines and naphthyridines. However, traditional methods often rely on harsh reaction conditions and catalysts that are difficult to recover and reuse, posing environmental and economic challenges.[1][3]

Ionic liquids (ILs) have emerged as promising green alternatives to conventional organic solvents and catalysts.[1][4][5] Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them highly effective in organic synthesis.[1] This document provides detailed application notes and protocols for the synthesis of 1,8-naphthyridine derivatives using ionic liquids as catalysts, focusing on methodologies that offer high yields, mild reaction conditions, and catalyst recyclability. Two notable examples highlighted are the use of the basic ionic liquid 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and the biocompatible choline hydroxide (ChOH).

Catalytic Systems and Data Summary

The use of ionic liquids as catalysts in the Friedländer synthesis of 1,8-naphthyridines has been shown to be highly effective. Basic ionic liquids, in particular, have demonstrated remarkable catalytic activity.[1][6]

Basic Ionic Liquid: [Bmmim][Im]

The ionic liquid [Bmmim][Im] has been successfully employed as both a solvent and a catalyst in the synthesis of 1,8-naphthyridyl derivatives.[1][2] This system offers the advantage of being solvent-free and allows for the easy recovery and reuse of the catalyst.[1][2]

Table 1: Synthesis of 2,3-disubstituted-1,8-naphthyridines using [Bmmim][Im]

EntryR1R2Time (h)Temperature (°C)Yield (%)
1PhPh248095
24-MeC6H4Ph248092
34-ClC6H4Ph248090
44-NO2C6H4Ph248088
5MePh248085

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and α-methylene carbonyl compound (1.0 mmol) in [Bmmim][Im] (5 mL). Data sourced from[1].

The reusability of [Bmmim][Im] has been demonstrated over four consecutive cycles without a significant loss of catalytic activity, highlighting the economic and environmental benefits of this method.[1][2]

Choline Hydroxide (ChOH) in Water

A green and efficient one-pot synthesis of 1,8-naphthyridines has been developed using the metal-free, non-toxic, and water-soluble ionic liquid catalyst, choline hydroxide (ChOH).[3][4] This method is particularly noteworthy for its use of water as a solvent and its applicability to gram-scale synthesis.[3][4][7]

Table 2: Synthesis of substituted 1,8-naphthyridines using ChOH in water

EntryCarbonyl CompoundTime (h)Temperature (°C)Yield (%)
1Acetone125094
2Acetophenone125092
34-Methylacetophenone125090
44-Chloroacetophenone125088
5Cyclohexanone125095

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol), carbonyl derivative (0.5 mmol or 1.5 mmol for acetone), and ChOH (1 mol%) in H2O (1 mL). Data sourced from[4].

This protocol allows for the easy separation of the catalyst and product without the need for chromatographic purification.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diphenyl-1,8-naphthyridine using [Bmmim][Im]

Materials:

  • 2-amino-3-pyridinecarboxaldehyde

  • Deoxybenzoin (2-phenylacetophenone)

  • 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-amino-3-pyridinecarboxaldehyde (0.6 mmol, 73.3 mg) and deoxybenzoin (1.0 mmol, 196.2 mg).

  • Add [Bmmim][Im] (5 mL) to the flask.

  • Stir the reaction mixture at 80°C for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Add deionized water (20 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2,3-diphenyl-1,8-naphthyridine.

  • The aqueous layer containing the ionic liquid can be concentrated under vacuum to recover the [Bmmim][Im] for reuse.[1][2]

Protocol 2: Gram-Scale Synthesis of 2-methyl-1,8-naphthyridine using Choline Hydroxide (ChOH) in Water

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in methanol)

  • Water (H2O)

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (1.23 g, 10 mmol) in water (10 mL) in a round-bottom flask, add acetone (740 μL, 10 mmol).

  • Add choline hydroxide (3 μL of a commercially available solution, corresponding to 1 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitor the completion of the reaction by TLC using 10% methanol/dichloromethane as the eluent.

  • After the reaction is complete, extract the mixture with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate it under vacuum to obtain the desired product. The catalyst remains in the aqueous phase.[4][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis and Recovery start Start reactants 2-Aminopyridine-3-carboxaldehyde + Active Methylene Compound start->reactants reaction Add Ionic Liquid Catalyst (e.g., [Bmmim][Im] or ChOH) Heat and Stir reactants->reaction extraction Extraction with Organic Solvent reaction->extraction purification Purification (Recrystallization or Chromatography) extraction->purification recovery Ionic Liquid Recovery and Reuse extraction->recovery Aqueous Phase product Pure 1,8-Naphthyridine Product purification->product

Caption: General experimental workflow for the synthesis of 1,8-naphthyridines using ionic liquid catalysts.

Proposed Reaction Mechanism: Friedländer Annulation

friedlander_mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Michael Addition cluster_step4 Step 4: Dehydration and Aromatization reactants 2-Aminopyridine-3-carboxaldehyde + Enolate (from active methylene compound) intermediate1 Aldol Adduct reactants->intermediate1 Base (IL) intermediate2 α,β-Unsaturated Carbonyl intermediate1->intermediate2 - H2O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Michael Addition product 1,8-Naphthyridine Derivative intermediate3->product - H2O Aromatization

References

Application Notes and Protocols for Silica Gel Column Chromatography of 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of 1,8-naphthyridine derivatives often results in complex crude mixtures containing starting materials, reagents, and byproducts such as isomeric naphthyridines.[2] Effective purification is therefore critical to obtaining compounds of sufficient purity for biological evaluation and further development.

Silica gel column chromatography is a fundamental, versatile, and cost-effective technique for the purification of 1,8-naphthyridine derivatives.[2][3] This method separates compounds based on their differential adsorption to a polar silica gel stationary phase, with elution facilitated by a mobile phase of varying polarity. This document provides a detailed protocol for the purification of 1,8-naphthyridines using silica gel column chromatography, including guidelines for solvent system selection, experimental procedures, and troubleshooting.

Physicochemical Properties and Their Impact on Chromatography

The polarity of 1,8-naphthyridine derivatives is a key factor governing their separation by silica gel chromatography. The nitrogen atoms in the naphthyridine ring system impart a degree of polarity, and the overall polarity of the molecule is influenced by the nature and position of its substituents. For instance, polar functional groups such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups will significantly increase the polarity of the compound, leading to stronger adsorption to the silica gel and requiring a more polar mobile phase for elution. Conversely, non-polar substituents like alkyl or aryl groups will decrease the polarity, resulting in weaker adsorption and elution with a less polar mobile phase.

Experimental Protocols

Materials and Equipment
  • Crude 1,8-naphthyridine derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol, chloroform)

  • Triethylamine (optional, for basic compounds)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Beakers, Erlenmeyer flasks, and test tubes/vials for fraction collection

  • Rotary evaporator

  • Cotton or glass wool

Procedure

1. Selection of the Mobile Phase using Thin Layer Chromatography (TLC)

The selection of an appropriate mobile phase is crucial for successful separation and should be determined using TLC prior to performing column chromatography. The goal is to find a solvent system that provides good separation between the target 1,8-naphthyridine and any impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.[2][3]

  • Prepare several eluent systems with varying polarities. Common solvent systems for 1,8-naphthyridines include mixtures of ethyl acetate/hexane and dichloromethane/methanol.[2][3]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

  • Spot the dissolved crude material onto several TLC plates.

  • Develop each TLC plate in a different eluent system.

  • Visualize the spots under a UV lamp.

  • The optimal solvent system will show the spot for the desired 1,8-naphthyridine well-separated from other spots.

2. Preparation of the Chromatography Column (Wet Packing Method)

  • Ensure the chromatography column is clean, dry, and clamped vertically.[4]

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[4]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample and eluent addition.

3. Sample Loading

There are two common methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude 1,8-naphthyridine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[2] This method is preferred for samples that are not very soluble in the mobile phase.

4. Elution and Fraction Collection

  • Carefully add the chosen mobile phase to the top of the column. A separatory funnel can be used as a solvent reservoir for continuous elution.

  • Begin eluting the column, collecting the eluate in sequentially labeled test tubes or vials.[3]

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds. For example, start with 100% dichloromethane and slowly increase the percentage of methanol.[2]

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]

5. Isolation of the Purified Compound

  • Combine the fractions containing the pure 1,8-naphthyridine derivative.

  • Remove the solvent using a rotary evaporator to obtain the purified compound as a solid or oil.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Data Presentation: Eluent Systems and Rf Values

The following tables summarize various 1,8-naphthyridine derivatives and the solvent systems used for their purification by silica gel column chromatography, along with reported Rf values where available.

1,8-Naphthyridine Derivative Stationary Phase Mobile Phase (Eluent) Rf Value
Substituted 1,8-NaphthyridinesSilica GelEthyl Acetate / n-Hexane (2:8)Not Reported
7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][3][5]naphthyridineSilica GelMethanol / Dichloromethane (1:9)0.42
2-Amino-1,8-naphthyridine dimersSilica GelGradient: Chloroform to Chloroform / Methanol (98:2)Not Reported
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateSilica GelHexaneNot Reported
General 1,8-NaphthyridinesSilica GelGradients of Ethyl Ether in Petroleum EtherNot Reported

Troubleshooting

Problem Possible Cause Solution
Poor separation Incorrect solvent system.Optimize the mobile phase polarity based on TLC analysis. A less polar solvent will increase retention times and may improve separation.
Compound streaking (tailing) The compound is basic and interacting strongly with acidic sites on the silica gel.Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites.[5]
Compound degradation The 1,8-naphthyridine derivative is sensitive to the acidic nature of silica gel.Consider using a neutral stationary phase like alumina or deactivated silica gel.
No compound elution The mobile phase is not polar enough.Gradually increase the polarity of the eluent system.
All compounds elute too quickly The mobile phase is too polar.Decrease the polarity of the eluent system.

Visualization of the Experimental Workflow

The logical workflow for the purification of a 1,8-naphthyridine derivative by silica gel column chromatography is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_sample Crude 1,8-Naphthyridine tlc_analysis TLC Analysis for Solvent System Selection crude_sample->tlc_analysis column_prep Column Preparation (Wet Packing) tlc_analysis->column_prep sample_loading Sample Loading (Wet or Dry) column_prep->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis by TLC fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure 1,8-Naphthyridine evaporation->pure_product

Caption: Workflow for 1,8-Naphthyridine Purification.

References

Application of 1,8-Naphthyridines as Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthyridine and its derivatives have emerged as a promising class of heterocyclic compounds for the mitigation of metallic corrosion, particularly for mild steel in acidic environments. Their efficacy stems from their molecular structure, which is rich in nitrogen heteroatoms and π-electrons. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion processes. The planar nature of the 1,8-naphthyridine ring system further enhances its surface coverage. This document provides a summary of the performance of various 1,8-naphthyridine derivatives as corrosion inhibitors, along with detailed protocols for their experimental evaluation.

Data Presentation: Corrosion Inhibition Performance of 1,8-Naphthyridine Derivatives

The following table summarizes the quantitative data on the corrosion inhibition efficiency of selected 1,8-naphthyridine derivatives on steel in acidic media.

InhibitorMetalCorrosive MediumConcentration (mM)Temperature (°C)Inhibition Efficiency (%)TechniqueReference
[1,8-Nap][CETSA] (2,3-diphenyl-1,8-naphthyridine with carboxyethylthiosuccinic acid)Q235 Steel1 M HCl1.03596.95Weight Loss[1][2]
2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1)N80 Steel15% HCl---Gravimetric, EIS, PDP
2-amino-4-(4-methylphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-2)N80 Steel15% HCl---Gravimetric, EIS, PDP
2-amino-4-(3-nitrophenyl)-1,8-naphthyridine-3-carbonitrile (ANC-3)N80 Steel15% HCl---Gravimetric, EIS, PDP
5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1]naphthyridine-4-carbonitrile (N-1)Mild Steel1 M HCl0.0654-94.28Weight Loss, EIS, PDP[3]
5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de][1]naphthyridine-4-carbonitrile (N-2)Mild Steel1 M HCl0.0654-96.66Weight Loss, EIS, PDP[3]
5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1]naphthyridine-4-carbonitrile (N-3)Mild Steel1 M HCl0.0654-98.09Weight Loss, EIS, PDP[3]
NTD-1Mild Steel1 M HCl0.0411-96.1EIS, PDP[4]
NTD-2Mild Steel1 M HCl0.0411-97.4EIS, PDP[4]
NTD-3Mild Steel1 M HCl0.0411-98.7EIS, PDP[4]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of 1,8-naphthyridine derivatives are provided below.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Distilled water

  • Acetone

  • Desiccator

  • Analytical balance (accurate to 0.1 mg)

  • Corrosive medium (e.g., 1 M HCl)

  • 1,8-Naphthyridine inhibitor solutions of varying concentrations

  • Water bath or thermostat for temperature control

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting from a coarser grit and moving to a finer grit, to achieve a smooth, mirror-like surface.

  • Cleaning and Drying: Rinse the polished coupons thoroughly with distilled water, followed by degreasing with acetone. Dry the coupons in a desiccator.

  • Initial Weighing: Accurately weigh each dried coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive medium with and without different concentrations of the 1,8-naphthyridine inhibitor. Ensure the coupons are fully immersed.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 35 °C) for a specified immersion period (e.g., 24 hours).[1][2]

  • Final Weighing: After the immersion period, carefully remove the coupons from the solutions. Clean them with a suitable cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry in a desiccator.

  • Weighing: Accurately weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (η%): η% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100, where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy provide insights into the kinetics and mechanism of corrosion inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel coupon; counter electrode: platinum foil or graphite rod; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode)

  • Mild steel working electrode with a defined exposed surface area

  • Corrosive medium (e.g., 1 M HCl)

  • 1,8-Naphthyridine inhibitor solutions of varying concentrations

A. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode. Fill the cell with the test solution (corrosive medium with or without inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution for a period (e.g., 30-60 minutes) until a stable OCP is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (η%) using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.

    • Analyze the shift in E_corr and the changes in the anodic (βa) and cathodic (βc) Tafel slopes to determine the type of inhibition. 1,8-naphthyridines typically act as mixed-type inhibitors.[1][5]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film on the metal surface.

Procedure:

  • Cell Setup and Stabilization: Follow the same steps for electrode preparation and cell assembly as in the PDP protocol. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

    • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.[1]

    • Model the impedance data using an appropriate equivalent electrical circuit to quantify parameters like R_ct and the double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (η%) using the formula: η% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100.

Visualizations

Mechanism of Corrosion Inhibition by 1,8-Naphthyridines

G H_plus H⁺ Metal Fe H_plus->Metal Cathodic Reaction (H₂ Evolution) Cl_minus Cl⁻ Cl_minus->Metal Anodic Reaction (Fe Dissolution) H2O H₂O Naphthyridine 1,8-Naphthyridine Derivative Adsorbed_Naphthyridine Adsorbed 1,8-Naphthyridine (Protective Film) Naphthyridine->Adsorbed_Naphthyridine Adsorption (Physisorption/ Chemisorption)

Caption: Proposed mechanism of corrosion inhibition by 1,8-naphthyridine derivatives.

Experimental Workflow for Evaluating 1,8-Naphthyridine Corrosion Inhibitors

G cluster_experiments Corrosion Inhibition Tests Start Start: Synthesize/Obtain 1,8-Naphthyridine Derivative Prepare_Solutions Prepare Corrosive Medium and Inhibitor Solutions of Varying Concentrations Start->Prepare_Solutions Prepare_Coupons Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) Start->Prepare_Coupons Weight_Loss Weight Loss Measurement Prepare_Solutions->Weight_Loss PDP Potentiodynamic Polarization Prepare_Solutions->PDP EIS Electrochemical Impedance Spectroscopy Prepare_Solutions->EIS Prepare_Coupons->Weight_Loss Prepare_Coupons->PDP Prepare_Coupons->EIS Data_Analysis Data Analysis: - Inhibition Efficiency - Corrosion Rate - Adsorption Isotherm Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Surface_Analysis Optional: Surface Analysis (SEM, EDS, AFM) Data_Analysis->Surface_Analysis Conclusion Conclusion: Evaluate Inhibitor Performance and Mechanism Data_Analysis->Conclusion Surface_Analysis->Conclusion

Caption: General experimental workflow for the evaluation of 1,8-naphthyridine corrosion inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges in the synthesis of 1,8-naphthyridine derivatives, with a particular focus on the widely utilized Friedländer annulation reaction.

Q1: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Friedländer synthesis are a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Sub-optimal Catalyst: The choice of catalyst is critical. While classical methods use acid or base catalysts, modern approaches often employ more efficient and milder alternatives. Consider switching to or optimizing the concentration of catalysts like ionic liquids (e.g., [Bmmim][Im]) or Lewis acids.[1] Some reactions have shown excellent yields using choline hydroxide (ChOH) in water, offering a greener alternative.[1][2]

  • Improper Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use organic solvents, recent studies have demonstrated high yields in water or even under solvent-free conditions.[1][3] Solvent-free conditions with a reusable catalyst can also simplify work-up and improve yields.[1]

    • Temperature: The reaction temperature may need optimization. While some protocols suggest heating (e.g., 80°C), others achieve high yields at room temperature, especially with highly active catalysts.[1][4] Experiment with a range of temperatures to find the optimum for your specific substrates.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products, thus lowering the yield of the desired product.[1]

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned time, consider extending the reaction duration.[1]

Q2: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control the regioselectivity of the Friedländer annulation?

A2: Poor regioselectivity is a known challenge when using unsymmetrical ketones as the active methylene compound.[5] This can result in the formation of two different constitutional isomers.[5] Here are strategies to improve it:

  • Catalyst Selection: Certain catalysts have been shown to favor the formation of a specific regioisomer. For instance, the use of the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[1][6][7]

  • Slow Addition of Substrate: The regioselectivity can be increased by the slow addition of the methyl ketone substrate to the reaction mixture.[6][7]

  • Reaction Temperature: Higher temperatures have been shown to improve regioselectivity in some cases.[7]

Q3: What are the most common synthetic routes for 1,8-naphthyridines and their primary challenges?

A3: The most prevalent methods for synthesizing the 1,8-naphthyridine core are the Friedländer annulation, Skraup, Combes, and Pfitzinger reactions.[4] The Friedländer reaction is often considered the simplest method with generally higher yields.[4] However, the primary challenge across these methods is often controlling regioselectivity, especially with unsymmetrical starting materials, which can lead to the formation of isomeric byproducts.[5] Other challenges include preventing self-condensation of reactants and ensuring complete cyclization to the desired naphthyridine ring system.[5]

Q4: How can I purify my crude 1,8-naphthyridine derivative effectively?

A4: The purification method will depend on the nature of the impurities.

  • Acidic Wash: If unreacted 2-aminopyridine starting material is present, an acidic wash during the workup is highly effective. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic 2-aminopyridine, making it water-soluble and easily removable.

  • Column Chromatography: For separating the desired product from other organic byproducts, silica gel column chromatography is a standard and effective method.[4][8]

  • Recrystallization: If the crude product is a solid, recrystallization can be an excellent technique for obtaining highly pure material.

Quantitative Data Summary

The following tables summarize the yields of 1,8-naphthyridine synthesis under various conditions as reported in the literature.

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis using Choline Hydroxide (ChOH) in Water [2][9]

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1--5010No Reaction
2-H₂O5012No Reaction
31H₂O50699
41H₂ORoom Temp895
50.5H₂O50885
62H₂O50699

Reaction conditions: 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) were stirred with ChOH in H₂O (1 mL).[9]

Table 2: Synthesis of 2,3-Diphenyl-1,8-naphthyridine using different Ionic Liquid Catalysts [4][10]

EntryIonic LiquidTime (h)Yield (%)
1[Bmmim][Im]2491
2[Bmmim][OAc]2485
3[Bmmim][OH]2488
4[Bmim][Im]2482

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone were stirred in the specified ionic liquid (5 mL) at 80°C.[10]

Detailed Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [2]

  • A mixture of 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol) is stirred in H₂O (1 mL).

  • Choline hydroxide (ChOH) (3 µL, 1 mol %) is added to the mixture.

  • The reaction mixture is stirred under a N₂ atmosphere at 50°C for 6 hours.

  • After the reaction is complete (monitored by TLC), the mixture is worked up to isolate the product.

  • The catalyst can be separated and the desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid.

Protocol 2: Ionic Liquid-Catalyzed Synthesis of 2,3-Diphenyl-1,8-naphthyridine [4]

  • A mixture of 2-amino-3-pyridinecarboxaldehyde and α-methylene carbonyl compounds is added to a Schlenk reaction bottle with an ionic liquid (e.g., [Bmmim][Im]).

  • The mixture is magnetically stirred at approximately 80°C.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is extracted with ethyl ether and deionized water.

  • The ethyl ether phase is collected and the solvent is evaporated under reduced pressure to obtain the crude product.

  • The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether) to yield pure 1,8-naphthyridine.

Visualized Workflows and Pathways

G General Troubleshooting Workflow for Low Yield in 1,8-Naphthyridine Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify_materials Purify Starting Materials check_purity->purify_materials Impurities Detected check_catalyst Evaluate Catalyst check_conditions->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst Loading / Type check_catalyst->optimize_catalyst monitor_reaction Monitor Reaction Progress (TLC) extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete Reaction success Improved Yield monitor_reaction->success Reaction Complete optimize_temp->monitor_reaction optimize_solvent->monitor_reaction optimize_catalyst->monitor_reaction extend_time->success purify_materials->check_conditions G Decision Tree for Improving Regioselectivity in Friedländer Annulation start Poor Regioselectivity Observed catalyst Change Catalyst start->catalyst slow_addition Implement Slow Addition of Ketone start->slow_addition temp Adjust Temperature start->temp tabo Use TABO Catalyst catalyst->tabo other_catalyst Screen Other Catalysts catalyst->other_catalyst evaluate Evaluate Regioisomeric Ratio slow_addition->evaluate temp->evaluate tabo->evaluate other_catalyst->evaluate evaluate->start No Improvement success Improved Regioselectivity evaluate->success Ratio Improved

References

Technical Support Center: Overcoming Solubility Challenges of 1,8-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 1,8-naphthyridin-4-ol. The following information is designed to facilitate experimental design and overcome common hurdles encountered during its handling and formulation.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve this compound in my aqueous buffer. What are the initial steps I should take?

A1: The poor aqueous solubility of heterocyclic compounds like this compound is a common challenge. Initial troubleshooting should focus on two key areas: pH adjustment and solvent screening. Given that this compound is an ionizable compound, its solubility is likely pH-dependent.[1][2][3][4][5] For weakly basic compounds, decreasing the pH will lead to the formation of a more soluble ionized form. Conversely, for weakly acidic compounds, increasing the pH will enhance solubility.[6] We recommend performing a simple pH-solubility profile to determine the optimal pH range for your experiments. Additionally, exploring a small panel of pharmaceutically acceptable co-solvents can provide a quick assessment of potential solubilization strategies.

Q2: What common co-solvents can I use to dissolve this compound?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[7][8] For compounds like this compound, commonly used co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[9]

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

  • Glycerin[9][10]

It is crucial to start with a small percentage of the co-solvent and gradually increase the concentration while monitoring for solubility enhancement and any potential precipitation. The choice of co-solvent may also depend on the intended application (e.g., in vitro assay vs. in vivo formulation).[9]

Q3: My compound is intended for a cell-based assay, and high concentrations of organic solvents are toxic. What are my options?

A3: For cell-based assays where solvent toxicity is a concern, several alternative strategies can be employed. The use of excipients such as cyclodextrins can be highly effective.[11] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11] Another approach is the use of surfactants to form micelles that can encapsulate the drug molecule.[12][13] Additionally, formulating the compound as a salt can significantly improve its aqueous solubility.[13]

Q4: Can I improve the solubility of this compound by modifying its physical form?

A4: Yes, physical modifications can significantly impact solubility. Techniques like micronization, which reduces particle size, can increase the dissolution rate due to an increased surface area.[14] Another strategy is the preparation of amorphous solid dispersions, where the crystalline structure of the compound is disrupted, leading to a higher energy state and consequently, enhanced solubility.[12][15]

Q5: Are there any chemical modification strategies to permanently improve the solubility of my 1,8-naphthyridine scaffold?

A5: Chemical modification of the core structure is a common strategy in drug discovery to improve physicochemical properties.[16] Introducing polar functional groups, such as amino or hydroxyl groups, can increase the hydrophilicity of the molecule.[17] Replacing aromatic carbon atoms with nitrogen to create more heterocyclic structures can also enhance solubility.[18] Furthermore, the addition of ionizable groups can allow for salt formation, which is a well-established method for increasing aqueous solubility.[18]

Troubleshooting Guides

Problem: Compound Precipitation Upon Dilution of a DMSO Stock Solution into Aqueous Buffer

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor aqueous solubility of the free form. The compound may be soluble in the high concentration of DMSO but crashes out when the DMSO concentration is lowered.
Solution 1: pH Adjustment. Determine the pKa of this compound and adjust the pH of the aqueous buffer to favor the more soluble ionized form.
Solution 2: Use of Co-solvents. Prepare the final solution with a non-toxic percentage of a suitable co-solvent (e.g., ethanol, PEG 400) in the aqueous buffer.
Solution 3: Employ Excipients. Pre-complex the compound with a cyclodextrin (e.g., HP-β-CD) before adding it to the aqueous buffer.
Supersaturation. The final concentration in the aqueous buffer exceeds the thermodynamic solubility.
Solution: Determine the kinetic and thermodynamic solubility of the compound in the final buffer system to establish a workable concentration range.
Problem: Low and Variable Bioavailability in Animal Studies

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor in vivo solubility and dissolution. The compound is not dissolving efficiently in the gastrointestinal tract.
Solution 1: Formulation with Solubilizing Agents. Develop a formulation using co-solvents, surfactants, or lipids to enhance in vivo solubilization.[19] Self-emulsifying drug delivery systems (SEDDS) can be particularly effective.[13]
Solution 2: Particle Size Reduction. Micronize the compound to increase its surface area and dissolution rate.[14]
Solution 3: Salt Formation. Synthesize a pharmaceutically acceptable salt of this compound to improve its solubility and dissolution characteristics.[13]
Precipitation in the GI tract. The compound may dissolve initially but then precipitate due to changes in pH along the GI tract.
Solution: Incorporate precipitation inhibitors into the formulation. Certain polymers can help maintain a supersaturated state in vivo.

Summary of Solubilization Techniques

TechniqueMechanism of ActionAdvantagesConsiderations
pH Adjustment Increases the fraction of the more soluble ionized form of the drug.[6]Simple and cost-effective.Only applicable to ionizable compounds; potential for precipitation with pH changes.
Co-solvents Reduces the polarity of the solvent, making it more favorable for non-polar solutes.[7]Effective for many poorly soluble compounds; simple to implement.[14]Potential for toxicity, especially in high concentrations; may affect compound stability.
Excipients (e.g., Cyclodextrins, Surfactants) Encapsulate the hydrophobic drug in a hydrophilic shell (inclusion complex or micelle).[11][12]Can significantly increase solubility; can improve bioavailability.Can be expensive; potential for drug-excipient interactions; regulatory considerations.
Particle Size Reduction (Micronization, Nanonization) Increases the surface area of the solid drug, leading to a faster dissolution rate.[14]Improves dissolution rate; can enhance bioavailability.Does not increase equilibrium solubility; can be a complex manufacturing process.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state, increasing its energy and solubility.[15]Can lead to significant increases in both dissolution rate and solubility.Can be physically unstable (recrystallization); requires specialized manufacturing techniques.
Salt Formation Converts the parent drug into a salt form, which generally has higher aqueous solubility and a faster dissolution rate.[13]A well-established and effective method for ionizable drugs.Requires the presence of an ionizable group; the salt form may have different stability properties.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH of each buffer to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Measurement: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration and Analysis: Follow the same equilibration and analysis steps as described in Protocol 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_screen pH Solubility Screening ph_effective Is pH adjustment sufficient? ph_screen->ph_effective cosolvent_screen Co-solvent Screening cosolvent_effective Is co-solvent approach viable? cosolvent_screen->cosolvent_effective excipient_screen Excipient Screening excipient_effective Is excipient approach viable? excipient_screen->excipient_effective is_ionizable->ph_screen Yes is_ionizable->cosolvent_screen No ph_effective->cosolvent_screen No optimized_solution Optimized Solubilized Formulation ph_effective->optimized_solution Yes cosolvent_effective->excipient_screen No cosolvent_effective->optimized_solution Yes advanced_methods Consider Advanced Methods: - Solid Dispersion - Particle Size Reduction - Salt Formation excipient_effective->advanced_methods No excipient_effective->optimized_solution Yes advanced_methods->optimized_solution

Caption: Decision tree for selecting a solubilization strategy.

signaling_pathway_analogy cluster_interventions Solubilization Strategies compound This compound (Poorly Soluble) precipitation Precipitation/ Low Dissolution compound->precipitation ph_mod pH Modification cosolvent Co-solvent Addition excipient Excipient Complexation solvent Aqueous Environment solvent->precipitation soluble_form Solubilized Compound ph_mod->soluble_form Ionization cosolvent->soluble_form Polarity Reduction excipient->soluble_form Encapsulation bioavailability Improved Bioavailability soluble_form->bioavailability

Caption: Logical relationships in overcoming solubility issues.

References

Technical Support Center: Purification of Crude 1,8-Naphthyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 1,8-naphthyridine products.

Frequently Asked Questions (FAQs)

Q1: My crude 1,8-naphthyridine product is a discolored solid or oil. What purification method should I attempt first?

For a solid crude product, recrystallization is often the best initial approach due to its simplicity and scalability. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the recommended next step.[1] A preliminary aqueous work-up can also simplify subsequent purification steps by removing many polar impurities.[2]

Q2: How do I choose between recrystallization and column chromatography for purifying my 1,8-naphthyridine derivative?

The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is ideal for solid products where the impurities have significantly different solubility profiles from the desired compound. It is often faster and more cost-effective for large-scale purifications.

  • Column Chromatography is more suitable for separating compounds with similar polarities, for purifying oils or non-crystalline solids, and for removing a wide range of impurities in a single step.[1][3]

Q3: What are the most common impurities I can expect in my crude 1,8-naphthyridine product?

Common impurities often include unreacted starting materials (especially 2-aminopyridine derivatives), residual high-boiling point solvents like DMSO or pyridine, and side-products from incomplete or alternative cyclization pathways, such as isomeric or di-substituted byproducts.[1][3]

Q4: How can I confirm the purity of my final 1,8-naphthyridine product?

A combination of analytical techniques is recommended to confirm purity. High-Performance Liquid Chromatography (HPLC) is used to determine the percentage purity, while Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the chemical structure and identify any residual solvents or structural isomers.[4]

Purification Strategy Workflow

G start Crude 1,8-Naphthyridine Product workup Aqueous Work-up (e.g., Acid-Base Extraction) start->workup is_solid Is the Product a Solid? workup->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oil purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 purity_check1->chromatography pure_product Pure Product purity_check1->pure_product impure1 Impure pure1 Pure purity_check2 Check Purity (TLC, NMR, LC-MS) chromatography->purity_check2 purity_check2->chromatography Re-purify if needed purity_check2->pure_product impure2 Impure pure2 Pure

Caption: General purification workflow for 1,8-naphthyridine products.

Troubleshooting Guides

Acid-Base Extraction

Q: My analytical data (NMR/LCMS) indicates the presence of unreacted 2-aminopyridine. How can I remove it?

Due to the basic nature of 2-aminopyridine, an acidic wash during the workup is highly effective.[1] By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic 2-aminopyridine is protonated to its water-soluble hydrochloride salt, which then partitions into the aqueous layer.[1]

Q: How can I remove residual high-boiling point solvents such as pyridine or DMSO?

  • Pyridine: Similar to 2-aminopyridine, an acid wash is very effective for removing the basic solvent pyridine.[1]

  • DMSO: Multiple aqueous washes are required to extract DMSO from the organic phase.[1]

  • Trace Solvents: Co-evaporation with a lower-boiling solvent like toluene under reduced pressure can help remove trace amounts of high-boiling organic solvents.[1]

Recrystallization

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" can occur if the solution is too supersaturated, if impurities are inhibiting crystal lattice formation, or if the solvent's boiling point is too high.[3][4][5]

  • Try using a larger volume of solvent or a different solvent system with a lower boiling point.

  • Slow down the cooling process to allow for gradual crystal formation.

  • Add a seed crystal to induce crystallization.[4]

  • Consider a pre-purification step, like filtering through a small plug of silica, to remove problematic impurities.[6]

Q: The yield after recrystallization is very low. What are the possible causes?

Low yield can result from choosing a suboptimal solvent where the product has high solubility even at low temperatures.[3] Ensure the minimum amount of hot solvent is used to dissolve the product. Cooling the solution in an ice bath can help maximize crystal formation and improve yield.[1]

Column Chromatography

Q: My 1,8-naphthyridine derivative isn't moving from the baseline on the TLC plate, even with polar solvent systems.

This indicates a strong interaction with the acidic silica gel, which is common for basic nitrogen-containing heterocycles.[7] To mitigate this, add a small amount of a basic modifier like triethylamine (start with 0.1-1%) to your eluent system.[2][7] Alternatively, consider using a more neutral stationary phase like alumina.[2][3]

Q: I am observing poor separation or "tailing" of my product spot on the TLC plate and column.

Tailing is also often caused by the basic nature of the compound interacting with acidic silica. Adding a basic modifier like triethylamine or a solution of ammonia in methanol to the eluent can often resolve this issue by neutralizing the acidic sites on the silica gel.[2][7] If separation is still poor, a shallower solvent gradient during elution may be required.[3]

Troubleshooting Logic for Low Purity

G start Low Purity After Initial Purification impurity_id Identify Impurity Type (NMR, LC-MS) start->impurity_id impurity_type What is the Impurity? impurity_id->impurity_type start_material Unreacted Starting Material impurity_type->start_material Basic (e.g., 2-aminopyridine) isomer Isomeric Byproduct impurity_type->isomer Similar Polarity solvent Residual Solvent impurity_type->solvent High-Boiling solution1 Perform Acid-Base Extraction start_material->solution1 solution2 Optimize Column Chromatography (Shallow Gradient / Different Phase) isomer->solution2 solution3 Azeotrope with Toluene or Perform Aqueous Wash solvent->solution3

Caption: Troubleshooting logic for addressing low product purity.

Data Presentation

Table 1: Common Impurities and Recommended Purification Strategies

Impurity TypeCommon ExamplesRecommended Primary StrategySecondary/Alternative Strategy
Unreacted Starting Material 2-aminopyridine derivativesAcid-Base Extraction (Acidic Wash)[1]Column Chromatography
Residual Solvents DMSO, PyridineAqueous Washes (for DMSO), Acidic Wash (for Pyridine)[1]Co-evaporation with Toluene[1]
Isomeric Byproducts Positional isomersHigh-Performance Column Chromatography (shallow gradient)[3]Derivatization to alter polarity
Di-substituted Byproducts e.g., 2-amino-3,5-dichloro-1,8-naphthyridineOptimized Column Chromatography[3]Recrystallization (if solubility differs)

Table 2: Example Solvent Systems for Purification

Purification MethodCompound TypeTypical Solvent System (Eluent)Reference
Column Chromatography General 1,8-NaphthyridinesPetroleum Ether / Ethyl Acetate[2][8][2],[8]
Column Chromatography 2-Amino-1,8-naphthyridine dimersChloroform -> Chloroform / Methanol (98/2)[3]
Column Chromatography Polar 1,8-NaphthyridinesDichloromethane / Methanol[9]
TLC Monitoring General Synthesis10% Methanol / Dichloromethane[10][11]

Key Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing basic impurities like unreacted 2-aminopyridine from a crude product mixture.[1][3]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The volume of the aqueous layer should be 1-2 times the volume of the organic layer. Separate the layers. The basic impurities will move into the aqueous layer.[1]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1]

  • Brine Wash: Perform a final wash of the organic layer with brine (saturated aqueous NaCl) to remove excess water.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Standard Recrystallization

This protocol is for purifying solid crude products.[1]

  • Solvent Selection: Choose a solvent in which the 1,8-naphthyridine product is soluble at high temperatures but sparingly soluble at room temperature. Test small batches with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[1]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[1]

Protocol 3: Silica Gel Column Chromatography

This protocol is for separating compounds based on their differential polarity.[1][9]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (eluent) that provides good separation of your target compound from impurities. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4.[9]

  • Column Packing: Pack a glass column with silica gel, usually as a slurry in the initial, least polar eluent, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[1][3]

  • Elution: Begin eluting the column with the selected solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column.[2]

  • Fraction Collection and Analysis: Collect the eluent in fractions. Analyze the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final purified 1,8-naphthyridine derivative.[1]

References

Technical Support Center: Troubleshooting the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the Friedländer annulation is a powerful and versatile tool. This classical reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group, provides a direct route to a wide array of substituted quinolines.[1][2] However, like any chemical transformation, the Friedländer annulation can be prone to side reactions that can complicate product purification and reduce yields.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common side products encountered during your Friedländer annulation experiments.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction has a low yield and multiple spots on the TLC plate. What are the most likely side products?

A1: The two most common side reactions in the Friedländer annulation are the self-condensation of the ketone starting material and the formation of regioisomers when using an unsymmetrical ketone.[3]

  • Aldol Self-Condensation: This is particularly prevalent under basic conditions.[4] Ketones with α-hydrogens can react with themselves to form β-hydroxy ketones, which can then dehydrate to α,β-unsaturated ketones. For example, the self-condensation of acetone can produce mesityl oxide and, under more forcing conditions, phorone.[4]

  • Formation of Regioisomers: When an unsymmetrical ketone (e.g., 2-butanone) is used, the reaction can proceed via two different enolates, leading to a mixture of isomeric quinoline products.

Q2: How can I identify the side products in my reaction mixture?

A2: The identification of side products is typically achieved using a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is an excellent tool for separating and identifying the components of the reaction mixture by their mass-to-charge ratio and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for elucidating the precise structure of the isolated side products.

Below are tables summarizing the expected analytical data for common side products derived from acetone and the regioisomers from 2-butanone.

Data Presentation: Side Products of Acetone Self-Condensation
CompoundStructureMolecular Weight ( g/mol )Key Mass Spec Fragments (m/z)Key ¹H NMR Signals (CDCl₃, δ ppm)
Mesityl OxideCH₃C(O)CH=C(CH₃)₂98.1498 (M+), 83, 55, 43~6.1 (1H, s), ~2.1 (3H, s), ~1.9 (6H, s)
Phorone(CH₃)₂C=CHC(O)CH=C(CH₃)₂138.21138 (M+), 123, 95, 83, 43~6.2 (2H, s), ~2.2 (6H, s), ~1.9 (12H, s)

Data compiled from publicly available spectral databases.[5][6]

Data Presentation: Regioisomers from 2-Butanone in Friedländer Annulation

Assuming the reaction of a 2-aminoaryl ketone with 2-butanone, two possible regioisomers can be formed. For the purpose of illustration, we will consider the expected products from the reaction with a generic 2-aminobenzophenone, leading to 2-ethyl-4-phenylquinoline and 2,3-dimethyl-4-phenylquinoline.

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (CDCl₃, δ ppm)
2-Ethyl-4-phenylquinoline233.31Aromatic protons, ~3.0 (2H, q), ~1.4 (3H, t)
2,3-Dimethyl-4-phenylquinoline233.31Aromatic protons, ~2.7 (3H, s), ~2.4 (3H, s)

Note: The exact chemical shifts will vary depending on the specific 2-aminoaryl ketone used.[7][8][9]

Q3: What strategies can I employ to minimize the formation of these side products?

A3: To suppress the formation of aldol self-condensation products and control regioselectivity, consider the following strategies:

  • Reaction Conditions:

    • Catalyst Choice: Acid catalysis is often more effective than base catalysis in minimizing the self-condensation of ketones.[3] A wide range of acid catalysts, including Lewis acids and solid-supported acids, have been shown to be effective.

    • Temperature: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions.

    • Slow Addition: The slow addition of the ketone to the reaction mixture can help to maintain a low concentration of the enolate, thereby reducing the likelihood of self-condensation.[10]

  • Substrate Modification:

    • Use of an Imine Analog: To completely avoid aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.

Experimental Protocols

Below is a general protocol for a microwave-assisted Friedländer annulation, which often provides rapid reaction times and high yields.[3]

Protocol: Microwave-Assisted Friedländer Annulation

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Ketone (e.g., acetylacetone, 1.2 mmol)

  • Glacial Acetic Acid

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add 2-aminobenzophenone (1.0 mmol).

  • Add the ketone (1.2 mmol).

  • Add glacial acetic acid (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualization

The following diagram illustrates a troubleshooting workflow for identifying and mitigating side products in the Friedländer annulation.

Friedlander_Troubleshooting Start Low Yield / Impure Product in Friedländer Annulation Analysis Analyze Crude Mixture (TLC, GC-MS, ¹H NMR) Start->Analysis Identify Identify Side Products Analysis->Identify Aldol Aldol Self-Condensation Products Detected (e.g., Mesityl Oxide, Phorone) Identify->Aldol  Yes Regioisomers Mixture of Regioisomers Detected Identify->Regioisomers  Yes Other Other Impurities (Starting Material, etc.) Identify->Other  Yes OptimizeAldol Optimize Conditions: - Switch to Acid Catalysis - Lower Reaction Temperature - Slow Ketone Addition Aldol->OptimizeAldol OptimizeRegio Optimize Conditions: - Use Regioselective Catalyst - Modify Substrate (e.g., directing group) Regioisomers->OptimizeRegio Purify Optimize Purification (Column Chromatography, Recrystallization) Other->Purify Success Improved Yield and Purity OptimizeAldol->Success OptimizeRegio->Success Purify->Success

Caption: Troubleshooting workflow for Friedländer annulation.

References

Technical Support Center: Optimizing 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions, with a special focus on catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,8-naphthyridines, and which catalysts are typically used?

A1: The most frequently employed method for the synthesis of 1,8-naphthyridines is the Friedländer annulation. This reaction involves the condensation of a 2-amino-3-aroylpyridine with a compound containing a reactive α-methylene group. A variety of catalysts can be used to promote this reaction, ranging from traditional acid and base catalysts to more modern and efficient alternatives. Recent advancements have highlighted the use of ionic liquids like 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]) and choline hydroxide (ChOH), which have demonstrated excellent catalytic activity and often lead to higher yields.[1][2] Other notable catalysts include the bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) for improved regioselectivity, and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) for solvent-free conditions.[3][4]

Q2: How does catalyst loading impact the yield of my 1,8-naphthyridine synthesis?

A2: Catalyst loading is a critical parameter that can significantly influence the reaction yield and rate. An insufficient amount of catalyst may lead to an incomplete reaction or slow conversion rates. Conversely, an excessive catalyst concentration can sometimes promote the formation of byproducts and complicate the purification process. The optimal catalyst loading is specific to the chosen catalyst, substrates, and reaction conditions. For instance, in the synthesis of 2-methyl-1,8-naphthyridine using choline hydroxide in water, a catalyst loading of 1 mol% has been found to be optimal.[1][5] It is always advisable to perform a catalyst loading optimization study for your specific system to achieve the best results.

Q3: Can the choice of catalyst influence the regioselectivity of the reaction with unsymmetrical ketones?

A3: Yes, the choice of catalyst can have a profound impact on the regioselectivity of the Friedländer synthesis when using unsymmetrical ketones. Certain catalysts can favor the formation of one regioisomer over the other. For example, the use of the bicyclic amine catalyst TABO has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[3] In contrast, traditional base catalysts like potassium hydroxide (KOH) may lead to a mixture of regioisomers. Therefore, careful selection of the catalyst is a key strategy to control regioselectivity.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Low yields are a common problem in 1,8-naphthyridine synthesis. The following guide will help you troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed catalyst Step 1: Evaluate Catalyst start->catalyst solvent Step 2: Assess Solvent System catalyst->solvent If yield is still low end Improved Yield catalyst->end If yield improves temperature Step 3: Optimize Reaction Temperature solvent->temperature If yield is still low solvent->end If yield improves time Step 4: Check Reaction Time temperature->time If yield is still low temperature->end If yield improves reagents Step 5: Verify Reagent Purity time->reagents If yield is still low time->end If yield improves reagents->end If yield improves

Caption: A stepwise guide to troubleshooting low yields in 1,8-naphthyridine synthesis.

  • Step 1: Evaluate Catalyst Choice and Loading: The catalyst is a primary factor. If you are using traditional acid or base catalysts, consider switching to more efficient alternatives like choline hydroxide or basic ionic liquids.[1] Ensure the catalyst loading is optimized; for choline hydroxide, 1 mol% is often a good starting point.[1][5]

  • Step 2: Assess Solvent System: While organic solvents are common, water has proven to be a highly effective and green solvent, especially with catalysts like choline hydroxide.[1] Solvent-free conditions, for instance using grinding with a catalyst like CeCl₃·7H₂O, can also enhance yields and simplify work-up.[4]

  • Step 3: Optimize Reaction Temperature: The optimal temperature is dependent on your specific substrates and catalyst. For choline hydroxide-catalyzed reactions in water, 50 °C has been shown to be effective, while syntheses using [Bmmim][Im] may require around 80 °C.[1][2] A temperature screening is recommended to find the ideal condition.

  • Step 4: Check Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the planned duration, extending the reaction time may be necessary.

  • Step 5: Verify Reagent Purity: Impurities in the starting materials, particularly the 2-aminopyridine-3-carbaldehyde and the active methylene compound, can lead to side reactions and lower the yield. Ensure the purity of your reagents before starting the reaction.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

The formation of multiple regioisomers is a significant challenge when using unsymmetrical ketones.

Decision Pathway for Improving Regioselectivity

Regioselectivity start Poor Regioselectivity catalyst_choice Change Catalyst start->catalyst_choice slow_addition Slow Ketone Addition start->slow_addition temp_optimization Optimize Temperature start->temp_optimization tabo Use TABO Catalyst catalyst_choice->tabo syringe_pump Use Syringe Pump slow_addition->syringe_pump temp_screen Perform Temperature Screen temp_optimization->temp_screen end Improved Regioselectivity tabo->end syringe_pump->end temp_screen->end

Caption: Strategies to enhance regioselectivity in the Friedländer synthesis.

  • Catalyst Selection: As mentioned, the catalyst plays a crucial role. Using a catalyst like TABO can significantly favor the formation of the 2-substituted 1,8-naphthyridine, with regioselectivity reaching up to 96:4.[6]

  • Slow Addition of the Ketone: Instead of adding the unsymmetrical ketone all at once, a slow, dropwise addition over several hours can improve regioselectivity.[6] This can be achieved using a syringe pump.

  • Temperature Optimization: Regioselectivity can be temperature-dependent. Running the reaction at different temperatures and analyzing the product ratio can help identify an optimal temperature to maximize the yield of the desired isomer.

Quantitative Data on Catalyst Loading and Regioselectivity

Table 1: Effect of Choline Hydroxide (ChOH) Catalyst Loading on the Yield of 2-Methyl-1,8-naphthyridine

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)Reference
1050No Reaction[5]
20.55090[5]
31 50 99 [5]
425095[7]
51Room Temperature92[5]

Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), acetone (1.5 mmol), water (1 mL), 6 hours.

Table 2: Influence of Catalyst on Regioselectivity in the Friedländer Synthesis with 2-Pentanone

CatalystRegioselectivity (2-substituted : 4-substituted)Yield of Major Isomer (%)Reference
Pyrrolidine85:1575
TABO 96:4 82
KOH~50:50Not Specified

Detailed Experimental Protocols

Protocol 1: Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a green and efficient method for the gram-scale synthesis of 1,8-naphthyridines.[1][5]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the mixture and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6 hours.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the product.

Protocol 2: Ionic Liquid ([Bmmim][Im]) Catalyzed Solvent-Free Synthesis

This protocol utilizes a basic ionic liquid as both the catalyst and the reaction medium.[2][6]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., 2-phenylacetophenone)

  • 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

Procedure:

  • In a Schlenk reaction bottle, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1.0 mmol).

  • Add 5 mL of [Bmmim][Im] to the reaction vessel.

  • Stir the mixture at 80 °C for 24 hours.[6]

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by silica gel column chromatography.

Protocol 3: Cerium(III) Chloride Catalyzed Solvent-Free Grinding Synthesis

This method is an environmentally benign approach that avoids the use of solvents.[8]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

Procedure:

  • In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

  • Grind the mixture with a pestle at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few minutes.

  • Upon completion, add cold water to the reaction mixture.

  • Collect the solid product by filtration and wash with water. The catalyst can be recovered from the aqueous layer.

References

Technical Support Center: Scale-Up of 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1,8-naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of 1,8-naphthyridine synthesis?

The most prevalent challenges include controlling regioselectivity, especially when using unsymmetrical ketones, which can lead to the formation of isomeric byproducts. Other common issues are low yields, byproduct formation from self-condensation of reactants, and difficulties in purification of the final product.[1]

Q2: Which synthetic route is most amenable to scale-up for 1,8-naphthyridines?

The Friedländer annulation is often considered a straightforward and high-yielding method for 1,8-naphthyridine synthesis.[2] Recent advancements have led to greener and more efficient protocols, such as using water as a solvent and choline hydroxide as a catalyst, which are well-suited for gram-scale synthesis.[3][4]

Q3: How can I improve the yield of my 1,8-naphthyridine synthesis during scale-up?

Optimizing reaction conditions is crucial for improving yields. Key parameters to consider include:

  • Catalyst Choice and Loading: Mild and efficient catalysts like choline hydroxide or certain ionic liquids can significantly improve yields.[3]

  • Solvent System: While traditional methods use organic solvents, water has been shown to be an effective and environmentally benign solvent, often leading to excellent yields.[3][4]

  • Reaction Temperature: The optimal temperature is dependent on the specific substrates and catalyst system. A temperature screen is advisable to find the ideal condition.[3]

  • Purity of Starting Materials: Using high-purity starting materials is essential to minimize side reactions and improve the overall yield.[5]

Q4: What are the key strategies for purifying 1,8-naphthyridine derivatives at scale?

Common purification strategies include:

  • Aqueous Wash: An acidic wash during the workup can effectively remove basic impurities like unreacted 2-aminopyridine derivatives.[2][6]

  • Recrystallization: For solid products, recrystallization is often an effective method for achieving high purity.[6]

  • Column Chromatography: Silica gel column chromatography is a common technique for separating the desired product from impurities.[5][6][7] The choice of eluent is critical for good separation.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time.[5]
Inactive catalystEnsure the catalyst is fresh and used at the optimal loading. For example, 1 mol% of choline hydroxide has been shown to be effective.[3]
Sub-optimal reaction temperatureOptimize the reaction temperature. For choline hydroxide-catalyzed reactions in water, 50°C has been found to be effective.[3]
Poor Regioselectivity (Formation of Isomers) Use of unsymmetrical ketonesEmploy a highly regioselective catalyst. The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity.[5] Slow addition of the methyl ketone substrate to the reaction mixture can also improve regioselectivity.[5][8]
Presence of Multiple Byproducts Self-condensation of starting materialsAdjust the stoichiometry of the reactants. For instance, a molar ratio of 0.6:1 for aldehyde to ketone has been shown to improve yield in some cases.[3]
Impure starting materialsEnsure the purity of the 2-aminopyridine-3-carbaldehyde and the active methylene compound.[5]
Difficulty in Product Purification Presence of unreacted 2-aminopyridinePerform an acidic wash (e.g., with 1-5% HCl) during the workup to remove the basic starting material.[2][6]
Tailing on TLC and broad peaks in chromatographyAdd a small amount of a basic modifier like triethylamine to the eluent to mitigate tailing, especially for basic compounds.[5]
Residual high-boiling point solvents (e.g., DMSO, pyridine)For basic solvents like pyridine, an acid wash is effective. For DMSO, aqueous washes are necessary. Co-evaporation with a lower-boiling solvent like toluene can also help remove trace amounts.[6]

Data Presentation

Table 1: Optimization of 2-Methyl-1,8-naphthyridine Synthesis using Choline Hydroxide (ChOH) in Water.[3]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ChOH (1)H₂O50699
2ChOH (1)H₂ORoom Temp685
3NoneH₂O506No Reaction
4ChOH (1)None50652
5ChOH (0.5)H₂O50692
6ChOH (2)H₂O50698

Table 2: Optimization of 2,3-Diphenyl-1,8-naphthyridine Synthesis using Basic Ionic Liquids (ILs).[3]

EntryIonic LiquidTemperature (°C)Time (h)Molar Ratio (Aldehyde:Ketone)Yield (%)
1[Bmmim][Im]80241:175
2[Bmmim][OAc]80241:162
3[Bmmim][OH]80241:158
4[Bmmim][Im]60241:165
5[Bmmim][Im]100241:182
6[Bmmim][Im]80121:168
7[Bmmim][Im]80361:185
8[Bmmim][Im]80240.6:190

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water.[3][4]

  • To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).

  • Add 1 mL of water to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction completion by TLC (typically within 6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow start Start: Starting Materials (2-aminonicotinaldehyde & active methylene compound) reaction Reaction: - Add solvent (e.g., Water) - Add catalyst (e.g., Choline Hydroxide) - Heat and stir under N2 start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Work-up: - Cool reaction mixture - Extraction with organic solvent monitoring->workup Reaction complete concentration Concentration: - Rotary evaporation workup->concentration purification Purification: - Recrystallization or - Column Chromatography concentration->purification analysis Analysis: - NMR - Mass Spectrometry purification->analysis product Final Product: Pure 1,8-Naphthyridine Derivative analysis->product

Caption: General experimental workflow for the synthesis and purification of 1,8-naphthyridine derivatives.

troubleshooting_tree start Problem with Synthesis low_yield Low or No Yield? start->low_yield Check Yield regio_issue Poor Regioselectivity? start->regio_issue Check Isomer Formation purity_issue Purification Difficulty? start->purity_issue Check Purity incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes check_catalyst Action: Check Catalyst Activity/Loading low_yield->check_catalyst No, reaction goes to completion unsymm_ketone Using Unsymmetrical Ketone? regio_issue->unsymm_ketone Yes basic_impurity Basic Impurities Present? purity_issue->basic_impurity Yes chrom_tailing Tailing in Chromatography? purity_issue->chrom_tailing No, other impurities extend_time Action: Extend Reaction Time & Monitor by TLC incomplete_rxn->extend_time Yes optimize_temp Action: Optimize Temperature incomplete_rxn->optimize_temp No, time is sufficient change_catalyst Action: Use Regioselective Catalyst (e.g., TABO) unsymm_ketone->change_catalyst Yes slow_addition Action: Slow Addition of Ketone change_catalyst->slow_addition acid_wash Action: Perform Acidic Wash basic_impurity->acid_wash Yes add_base Action: Add Basic Modifier to Eluent chrom_tailing->add_base Yes recrystallize Action: Recrystallize Product chrom_tailing->recrystallize No

Caption: Troubleshooting decision tree for 1,8-naphthyridine synthesis.

References

Technical Support Center: Purification Strategies for Post-Reaction Mixtures Containing 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-aminopyridine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual 2-aminopyridine?

The primary methods for removing unreacted 2-aminopyridine leverage its basicity and polarity. The most common techniques include:

  • Acid-Base Extraction: This technique converts the basic 2-aminopyridine into a water-soluble salt, which can be easily separated from the desired product in an organic solvent.[1]

  • Column Chromatography: A highly effective method that separates compounds based on their differing polarities and interactions with a stationary phase.[1]

  • Scavenger Resins: These are polymer-supported reagents that selectively bind to excess amines, which are then removed by simple filtration.[1][2]

  • Crystallization: This technique is used to purify solid products, leaving impurities like 2-aminopyridine behind in the mother liquor.[1]

Q2: My target compound is sensitive to acid. Which removal method should I use?

For acid-sensitive compounds, it is crucial to avoid acidic washes. The recommended alternative methods are:

  • Copper Sulfate (CuSO₄) Wash: A mild alternative where the reaction mixture is washed with an aqueous solution of copper sulfate. Pyridine and its derivatives form a water-soluble complex with copper, which is then extracted into the aqueous phase.[1]

  • Scavenger Resins: Using an appropriate scavenger resin is a non-acidic method to covalently bind and remove 2-aminopyridine.[1]

  • Column Chromatography: This method avoids harsh pH conditions and can be tailored to the specific properties of your compound.

Q3: How can I confirm that all the 2-aminopyridine has been removed from my reaction mixture?

The complete removal of 2-aminopyridine can be verified using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The absence of the 2-aminopyridine spot and any associated "tailing" on the TLC plate is a strong indicator of its removal.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity. Various methods using mixed-mode columns are available for the analysis of aminopyridines.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the absence of characteristic peaks corresponding to 2-aminopyridine in the final product spectrum.

Purification Strategy Decision Guide

Choosing the right purification method depends on several factors, including the stability of your product, the scale of the reaction, and the required final purity. The following decision tree can help guide your choice.

G start Start: Crude Reaction Mixture Contains 2-Aminopyridine is_product_solid Is the desired product a solid? start->is_product_solid is_acid_stable Is the product acid-stable? is_product_solid->is_acid_stable No crystallization Attempt Crystallization is_product_solid->crystallization Yes acid_wash Perform Acid-Base Extraction is_acid_stable->acid_wash Yes scavenger_or_chromatography Use Scavenger Resin or Column Chromatography is_acid_stable->scavenger_or_chromatography No high_purity_needed Is very high purity required? chromatography Perform Column Chromatography high_purity_needed->chromatography Yes end Purified Product high_purity_needed->end No high_purity_needed2 Is very high purity required? high_purity_needed2->chromatography Yes high_purity_needed2->end No crystallization->high_purity_needed acid_wash->high_purity_needed2 scavenger_or_chromatography->end chromatography->end

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide 1: Acid-Base Extraction

This method is often the first choice due to its simplicity and scalability.[1] It involves dissolving the crude reaction mixture in an organic solvent and washing it with a dilute aqueous acid, which protonates the basic 2-aminopyridine to form a water-soluble pyridinium salt.[1]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1M HCl).[1]

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure.[1]

  • Separation: Allow the layers to separate completely and drain the lower (aqueous) layer.[1]

  • Repeat: Repeat the acid wash (steps 2-4) two to four more times. Monitor the removal of 2-aminopyridine from the organic layer by TLC.[1]

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.[1]

FAQs for Acid-Base Extraction

  • Q: My product is acid-sensitive. Can I still use this method? A: For acid-sensitive compounds, you can use a milder acidic wash, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid.[1] Alternatively, washing with a saturated copper sulfate (CuSO₄) solution is effective, as pyridine derivatives form a water-soluble complex with copper.[1]

  • Q: An emulsion formed during the extraction, and the layers won't separate. What should I do? A: To break an emulsion, you can try the following:

    • Allow the separatory funnel to stand undisturbed for a longer period.[1]

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[1]

    • Filter the entire mixture through a pad of Celite or glass wool.[1]

  • Q: After the acid wash, my organic layer still contains 2-aminopyridine according to TLC analysis. How can I improve the removal? A: Increase the number of acidic washes. Performing three to five washes is often more effective than a single large-volume wash.[1] Also, ensure the pH of the aqueous layer is acidic after each wash.

G A Crude Mixture in Organic Solvent B Add Dilute Acid (e.g., 1M HCl) in Separatory Funnel A->B C Shake & Vent B->C D Separate Layers C->D E Aqueous Layer (contains Pyridinium Salt) D->E Discard F Organic Layer (contains Product) D->F G Check Purity (TLC) F->G G->B Impure H Wash with NaHCO₃, then Brine G->H Pure I Dry (Na₂SO₄), Filter, & Concentrate H->I J Purified Product I->J

Caption: Workflow for removing 2-aminopyridine via acid-base extraction.

Troubleshooting Guide 2: Scavenger Resins

Scavenger resins are an efficient method for purification, especially when traditional methods are challenging.[1] These functionalized polymers covalently bind to the impurity, which is then removed by simple filtration.[1][2]

Experimental Protocol: Purification with Scavenger Resins

  • Resin Selection: Choose an appropriate amine-scavenging resin (e.g., isocyanate or sulfonic acid-based).

  • Reaction Setup: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. The required time depends on the resin and impurity concentration.[1]

  • Monitoring: Monitor the removal of 2-aminopyridine by TLC or LC-MS.[1]

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin beads.[1]

  • Washing: Wash the resin beads with a small amount of the reaction solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

Data Presentation: Common Amine Scavenger Resins

Resin Functional GroupTarget ImpurityMechanismTypical Equivalents Used
IsocyanatePrimary/Secondary AminesCovalent (Urea formation)2-4
BenzaldehydePrimary AminesCovalent (Imine formation)2-4
Sulfonic Acid (Strong Cation Exchange)Basic AminesIonic Binding3-5
Carboxylic Acid (Weak Cation Exchange)Basic AminesIonic Binding3-5

Table based on information from BenchChem.[1]

FAQs for Scavenger Resins

  • Q: What type of scavenger resin is effective for removing 2-aminopyridine? A: Since 2-aminopyridine is a primary amine, resins designed to scavenge amines or nucleophiles are effective. Common choices include isocyanate resins, aldehyde resins, and acidic resins like sulfonic acid resins.[1]

  • Q: How much resin should I use, and for how long? A: Typically, 2 to 4 equivalents of the scavenger resin (relative to the excess 2-aminopyridine) are used to ensure complete removal.[1] The reaction time can range from 30 minutes to several hours. It is best to monitor the progress by TLC or LC-MS.[1]

Troubleshooting Guide 3: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

FAQs for Column Chromatography

  • Q: What are the recommended conditions for separating 2-aminopyridine on a silica gel column? A: 2-aminopyridine is a basic compound and can interact strongly with acidic silica gel, often causing peak tailing. To improve separation, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can be added to the eluent (e.g., Hexane/Ethyl Acetate).[1]

  • Q: Can I use reverse-phase chromatography? A: Yes, reverse-phase (C18) chromatography is suitable for more polar compounds. A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve the peak shape.[1]

Troubleshooting Guide 4: Crystallization

If your desired product is a solid, crystallization can be an effective method for purification.

Experimental Protocol: Single-Solvent Crystallization

  • Dissolution: Place the crude solid in a flask and add a minimal amount of a suitable solvent. Heat the mixture to boiling to dissolve the solid.[1]

  • Saturation: Continue adding small portions of the hot solvent until the solid is just dissolved.[1]

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[1]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[1]

FAQs for Crystallization

  • Q: My compound will not crystallize out of the solution upon cooling. A: This condition is known as supersaturation. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the solvent line.[1]

    • Add a "seed crystal" of the pure product to the solution.[1]

    • Cool the solution further in an ice-salt bath.[1]

  • Q: The resulting crystals are colored, but my pure product should be colorless. A: If your product is colored by impurities, you can try adding a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.[1]

References

Technical Support Center: Controlling Regioselectivity in 1,8-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,8-naphthyridines. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during synthesis, with a particular focus on controlling regioselectivity. Here, you will find troubleshooting guides in a frequently asked questions (FAQs) format, detailed experimental protocols, and quantitative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common cause of poor regioselectivity in 1,8-naphthyridine synthesis?

A1: The primary challenge in achieving high regioselectivity, particularly in the widely used Friedländer annulation, arises from the reaction of a 2-aminopyridine derivative (e.g., 2-aminonicotinaldehyde) with an unsymmetrical ketone.[1] This can lead to the formation of two distinct constitutional isomers, significantly complicating purification and reducing the yield of the desired product. For example, reacting 2-aminonicotinaldehyde with 2-butanone can yield both 2,3-dimethyl-1,8-naphthyridine and 2-ethyl-1,8-naphthyridine.[1]

Q2: How can I improve the regioselectivity of the Friedländer synthesis when using an unsymmetrical methyl ketone?

A2: Several strategies can be employed to enhance the regioselectivity of the Friedländer annulation:

  • Catalyst Selection: The choice of catalyst is crucial. While traditional methods often rely on harsh acid or base catalysts, modern approaches have identified milder and more selective options.[2]

    • Cyclic Secondary Amines: Pyrrolidine derivatives, and particularly the bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to be highly effective catalysts, providing excellent regioselectivity in favor of the 2-substituted product.[3][4][5][6]

    • Ionic Liquids: Basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole salt ([Bmmim][Im]), can also serve as both catalyst and solvent, promoting high regioselectivity.[2]

  • Slow Addition of Ketone: A slow and controlled addition of the methyl ketone substrate to the reaction mixture has been demonstrated to significantly improve the regioselectivity.[3][4][7][8]

  • Temperature Optimization: The reaction temperature can have a substantial impact on the regiochemical outcome. Interestingly, in some catalyst systems like TABO, higher temperatures have been shown to favor the formation of the 2-substituted regioisomer.[4][6]

Q3: My reaction is complete, but I have a mixture of regioisomers. What is the best way to separate them?

A3: Separating regioisomers of 1,8-naphthyridines can be challenging due to their similar physical properties. The most effective method is typically silica gel column chromatography.[2][9] Careful selection of the eluent system is critical for achieving good separation. Analyzing fractions by thin-layer chromatography (TLC) is essential to identify and combine the pure fractions of the desired isomer.[9] If chromatography is unsuccessful, recrystallization from a suitable solvent system can sometimes be effective, although it is often less efficient for separating closely related isomers.[9]

Q4: I am observing significant amounts of unreacted 2-aminopyridine starting material in my crude product. How can I remove it?

A4: Unreacted 2-aminopyridine derivatives are a common impurity.[9] Due to their basic nature, an acidic wash during the workup is a highly effective removal method. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the basic 2-aminopyridine, forming a water-soluble salt that partitions into the aqueous layer.[9] This is generally more efficient than purification by chromatography for removing large quantities of this starting material.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the regioselective synthesis of 1,8-naphthyridines using different catalytic systems.

Table 1: Effect of Catalyst on Regioselectivity in the Friedländer Annulation

CatalystKetoneRegioisomeric Ratio (2-subst. : 2,3-disubst.)Yield (%)Reference
Pyrrolidine2-Butanone90:1075[6]
TABO 2-Butanone 96:4 84 [4][6]
[Bmmim][Im]2-ButanoneExclusive productExcellent[2]
Choline HydroxideAcetone-95[10][11]

Table 2: Influence of Reaction Temperature on Regioselectivity using TABO Catalyst

Temperature (°C)Regioisomeric Ratio (3a:4a)Reference
2288:12[6]
5092:8[6]
75 96:4 [6]

Experimental Protocols

Protocol 1: Highly Regioselective Friedländer Annulation using TABO Catalyst

This protocol is adapted from the work of Dormer et al. and is effective for the synthesis of 2-substituted 1,8-naphthyridines.[3][4][6]

Materials:

  • 2-Aminonicotinaldehyde

  • Unsymmetrical methyl ketone (e.g., 2-butanone)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)

  • Toluene, anhydrous

  • Syringe pump

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (1.0 equiv) and TABO (1.1 equiv) in toluene at 75 °C, add the unsymmetrical methyl ketone (1.5 equiv) via syringe pump over 4 hours.

  • Maintain the reaction mixture at 75 °C and monitor the progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired 2-substituted 1,8-naphthyridine.

Protocol 2: Ionic Liquid-Catalyzed Regioselective Synthesis of 1,8-Naphthyridines

This protocol utilizes a basic ionic liquid as both the catalyst and solvent, offering a green and efficient method for 1,8-naphthyridine synthesis.[2]

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., 2-butanone)

  • 1-Butyl-3-methylimidazolium imidazole salt ([Bmmim][Im])

  • Ethyl ether

  • Deionized water

Procedure:

  • In a reaction vessel, combine 2-amino-3-pyridinecarboxaldehyde (1.0 equiv), the α-methylene carbonyl compound (1.0 equiv), and [Bmmim][Im].

  • Stir the mixture at 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, extract the mixture with ethyl ether and deionized water.

  • Collect the ethyl ether phase and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl ether) to yield the pure 1,8-naphthyridine.

Visualizations

friedlander_regioselectivity cluster_reactants Reactants cluster_reaction Friedländer Annulation cluster_products Potential Products amino_pyridine 2-Aminonicotinaldehyde reaction_node Reaction Conditions - Catalyst - Solvent - Temperature amino_pyridine->reaction_node unsym_ketone Unsymmetrical Ketone (R1-CH2-CO-R2) unsym_ketone->reaction_node product_a Regioisomer A (Desired) reaction_node->product_a Favored Pathway product_b Regioisomer B (Undesired) reaction_node->product_b Minor Pathway

Caption: Regioselectivity in the Friedländer annulation.

troubleshooting_workflow start Start: Poor Regioselectivity catalyst Optimize Catalyst? (e.g., TABO, Ionic Liquid) start->catalyst addition_rate Control Addition Rate? (Slow addition of ketone) catalyst->addition_rate Yes catalyst->addition_rate No temperature Adjust Temperature? addition_rate->temperature Yes addition_rate->temperature No purification Purify Mixture (Column Chromatography) temperature->purification Yes temperature->purification No end End: Improved Regioselectivity purification->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Recrystallization of 1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate solvent for the recrystallization of 1,8-naphthyridin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

A good recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1][2][3]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery upon cooling.[1][2][4]

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

  • Boiling point below the melting point of the compound: The solvent's boiling point must be lower than the melting point of this compound to prevent the compound from melting or "oiling out" instead of crystallizing.[1][5]

  • Appropriate polarity: Given the polar nature and hydrogen bonding capabilities of the hydroxyl and nitrogen atoms in this compound, polar solvents are generally a good starting point.[4]

Q2: Which solvents are commonly used for recrystallizing polar, nitrogen-containing heterocyclic compounds like this compound?

For polar molecules containing oxygen and nitrogen atoms, common solvent choices include:

  • Alcohols (e.g., ethanol, methanol)

  • Water

  • Alcohol/water mixtures[1]

  • Ketones (e.g., acetone)

  • Esters (e.g., ethyl acetate)

  • Mixed solvent systems where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol-water, acetone-hexane).[2][6]

Q3: How do I perform a solvent selection test for the recrystallization of this compound?

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points.[4]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place a small, accurately weighed amount (e.g., 10-20 mg) of crude this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.[1]

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.

  • If the compound dissolves completely in the hot solvent, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.[1]

  • Repeat this process with a variety of solvents to identify the most suitable one.

Data Presentation

Table 1: Candidate Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityExpected Solubility of this compound (Hot)Expected Solubility of this compound (Cold)Notes
Water100HighPotentially GoodLowHigh boiling point may promote oiling out if the compound's melting point is low. Can be a good choice for polar compounds.[6]
Ethanol78Medium-HighGoodModerateOften used in combination with water to fine-tune solubility.[7]
Methanol65HighGoodModerateLower boiling point than ethanol, easier to remove.
Acetone56Medium-HighGoodModerateCan be used in a solvent pair with a non-polar solvent like hexane.[6]
Ethyl Acetate77MediumModerateLowA less polar option that may be effective.
Acetonitrile82HighGoodModerateAnother polar aprotic option.
Toluene111LowLowVery LowLess likely to be a good single solvent due to low polarity, but could be used as an anti-solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.[5][8] - The solution is supersaturated.[4][5]- Boil off some of the solvent to concentrate the solution and attempt to cool again.[5][9] - Scratch the inside of the flask with a glass rod just below the surface of the liquid.[4][5] - Add a seed crystal of pure this compound.[5] - Cool the solution in an ice-salt bath for a longer period.[5]
"Oiling out" (product separates as a liquid) - The melting point of the compound is lower than the boiling point of the solvent.[5] - The solution is cooling too rapidly.[5] - The compound is significantly impure.[5]- Reheat the solution to redissolve the oil and add a small amount of additional solvent.[5][8] - Allow the solution to cool more slowly.[5] - Consider using a lower-boiling point solvent.
Low recovery of crystals - Too much solvent was used.[1][8] - The solution was not cooled sufficiently.[1] - Crystals were filtered before crystallization was complete. - The crystals are significantly soluble in the cold solvent.- Reduce the initial volume of solvent used.[5] - Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] - Allow more time for crystallization. - Use a different solvent in which the compound is less soluble when cold.
Colored impurities remain in the crystals - The colored impurity has similar solubility to the product.- Add a small amount of decolorizing charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).[2][8]
Crystals form too quickly in the funnel during hot filtration - The solution is cooling and becoming saturated in the funnel.- Use a slight excess of hot solvent to keep the compound dissolved.[7][9] - Pre-heat the filtration apparatus (funnel and receiving flask).[7] - After filtration, boil off the excess solvent before cooling to induce crystallization.[7][9]

Visualizations

SolventSelectionWorkflow start Start: Crude this compound select_solvent Select Potential Solvents (e.g., Water, Ethanol, Acetone) start->select_solvent solubility_test Perform Small-Scale Solubility Tests test_rt Test Solubility at Room Temperature solubility_test->test_rt select_solvent->solubility_test dissolves_rt Dissolves Completely? test_rt->dissolves_rt too_soluble Result: Too Soluble (Poor Recovery) dissolves_rt->too_soluble Yes test_hot Heat to Boiling dissolves_rt->test_hot No dissolves_hot Dissolves Completely? test_hot->dissolves_hot insoluble_hot Result: Insoluble (Not a good solvent) dissolves_hot->insoluble_hot No cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Result: Good Solvent Candidate crystals_form->good_solvent Yes no_crystals Troubleshoot: No Crystal Formation crystals_form->no_crystals No end Proceed with Bulk Recrystallization good_solvent->end

Caption: Workflow for selecting a suitable recrystallization solvent.

TroubleshootingRecrystallization start Start: Cooling the Hot Solution observation Observe Outcome start->observation crystals Clean Crystals Form observation->crystals no_crystals No Crystals Form observation->no_crystals oiling_out Product 'Oils Out' observation->oiling_out low_yield Low Yield of Crystals observation->low_yield end Successful Recrystallization crystals->end action_no_crystals Too much solvent or supersaturation? no_crystals->action_no_crystals action_oiling_out Cooling too fast or improper solvent? oiling_out->action_oiling_out action_low_yield Too much solvent or insufficient cooling? low_yield->action_low_yield solution_boil Boil off some solvent action_no_crystals->solution_boil Yes solution_scratch Scratch flask / Add seed crystal action_no_crystals->solution_scratch No solution_reheat Reheat, add more solvent, cool slowly action_oiling_out->solution_reheat Yes solution_change_solvent Choose a lower boiling point solvent action_oiling_out->solution_change_solvent No solution_concentrate Concentrate mother liquor action_low_yield->solution_concentrate Yes solution_cool_longer Cool for a longer duration action_low_yield->solution_cool_longer No solution_boil->start solution_scratch->start solution_reheat->start solution_change_solvent->start solution_concentrate->start solution_cool_longer->start

Caption: Decision-making guide for troubleshooting common recrystallization issues.

References

Technical Support Center: Monitoring 1,8-Naphthyridine Synthesis with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 1,8-naphthyridine synthesis using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the use of TLC in the synthesis of 1,8-naphthyridine derivatives, particularly through methods like the Friedländer annulation.

Q1: How do I select an appropriate solvent system (eluent) for TLC analysis of a 1,8-naphthyridine synthesis?

A1: The choice of solvent system is critical for achieving good separation between your starting materials (e.g., 2-aminonicotinaldehyde), the 1,8-naphthyridine product, and any intermediates or byproducts. A common starting point is a binary mixture of a non-polar and a polar solvent.

  • Recommended Starting Systems: A frequently effective eluent for 1,8-naphthyridine derivatives is a mixture of 10% methanol in dichloromethane .[1][2] Other common combinations for neutral organic molecules include hexanes and ethyl acetate.[3]

  • Optimization: If your compounds are too close to the baseline (low Rf), the eluent is not polar enough. You should increase the proportion of the polar solvent (e.g., methanol).[4] Conversely, if the spots are too close to the solvent front (high Rf), the eluent is too polar, and you should decrease the proportion of the polar solvent.[4]

Q2: My TLC plate shows streaking or elongated spots. What is the cause and how can I fix it?

A2: Streaking is a common issue in TLC and can arise from several factors.

  • Sample Overloading: Applying too much sample to the plate is a primary cause of streaking.[4][5] Try diluting your sample solution and spotting a smaller amount.

  • Acidic or Basic Compounds: 1,8-naphthyridines are basic. Basic compounds can interact strongly with the acidic silica gel, leading to streaking.[5] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) or ammonia (1-10% in a methanol/dichloromethane mixture) to your eluent.[4]

  • Inappropriate Solvent Polarity: A solvent system with incorrect polarity can also cause streaking.[6] You may need to experiment with different solvent systems to find one that is optimal for your specific compounds.

  • Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking from the baseline. Ensure your sample is completely solubilized before spotting.

Q3: I don't see any spots on my TLC plate after development. What should I do?

A3: The absence of visible spots can be due to several reasons.

  • Non-UV Active Compounds: Your compounds may not be UV-active.[4] While the 1,8-naphthyridine ring system is generally UV-active due to its conjugated nature, some starting materials or intermediates might not be.[7][8] In this case, you must use a chemical staining method for visualization.

  • Sample Too Dilute: The concentration of your sample may be too low to be detected.[4][6] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[4][6]

  • Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate during development or drying.[4]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If the baseline is submerged, your sample will dissolve into the solvent pool instead of migrating up the plate.[4][6]

Q4: The starting material and product spots are too close together (poor resolution). How can I improve the separation?

A4: Poor resolution indicates that the chosen solvent system is not optimal for separating the compounds of interest.

  • Adjust Solvent Polarity: The most common solution is to change the eluent composition. Try a series of solvent systems with gradually changing polarity. Small adjustments can often lead to significant improvements in separation.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a completely different combination of solvents.[9]

  • Use a Co-spot: To confirm if two spots are indeed different compounds, a co-spot can be used. This involves spotting one lane with the starting material, another with the reaction mixture, and a third lane with both the starting material and the reaction mixture spotted on top of each other. If the reaction is complete, the co-spot lane should look like a single, slightly elongated spot (a "snowman" appearance can indicate completion).[9]

Q5: How can I visualize the spots on the TLC plate if my compounds are not colored?

A5: Several methods are available for visualizing colorless compounds on a TLC plate.

  • UV Light (Non-destructive): This is typically the first method to try. Most commercial TLC plates contain a fluorescent indicator (F254).[3][8] When viewed under short-wave UV light (254 nm), the plate fluoresces green, and compounds that absorb UV light will appear as dark spots.[8] It's crucial to circle the spots with a pencil while under the UV lamp, as they will disappear once the light is removed.[8]

  • Iodine Chamber (Largely Non-destructive): Placing the dried TLC plate in a chamber containing iodine crystals is a simple method. Iodine vapor is absorbed by organic compounds, making them appear as brown spots.[7] This method is effective for a wide range of compounds.

  • Chemical Stains (Destructive): If UV and iodine are ineffective, various chemical stains can be used. The plate is dipped in or sprayed with the staining solution, followed by gentle heating.[7]

    • Potassium Permanganate (KMnO₄): A good general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[10] It produces yellow to brown spots on a purple background.[10][11]

    • p-Anisaldehyde Stain: An excellent multipurpose stain sensitive to many functional groups, especially nucleophiles.[10] It can produce a range of colors for different spots, which can be useful for distinguishing between compounds with similar Rf values.[10][11]

Q6: My reaction uses a high-boiling point solvent (e.g., DMSO, pyridine), causing a large smear on the TLC. How can I resolve this?

A6: High-boiling solvents can interfere with TLC analysis by smearing up the plate with the solvent front. To address this, after spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[9]

Q7: I'm observing multiple product spots on my TLC. What could be the reason?

A7: The formation of multiple products is a common challenge in organic synthesis.

  • Poor Regioselectivity: In syntheses like the Friedländer annulation, using an unsymmetrical ketone as a starting material can lead to the formation of two different constitutional isomers, which would appear as different spots on the TLC plate.[12][13]

  • Side Reactions: The reaction conditions may be promoting side reactions, such as the self-condensation of reactants.[13]

  • Incomplete Reaction: Some of the spots may correspond to reaction intermediates that have not fully converted to the final product.

  • Product Decomposition: The desired product might be unstable under the reaction conditions and could be degrading over time, leading to the appearance of new spots.[14] It is advisable to monitor the reaction by TLC at regular intervals to check for the appearance of new spots that could indicate degradation.[14]

Data Presentation

Table 1: Common TLC Visualization Stains

StainPreparationUse CaseVisualization
UV Light N/A (requires F254 plate)General use, especially for conjugated/aromatic systems.[7][8]Dark spots against a green fluorescent background.
Iodine Iodine crystals in a sealed chamber.General use for many organic compounds.[7]Brown spots on a light brown/yellow background.
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water.Oxidizable groups (alkenes, alcohols, amines).[10]Yellow/brown spots on a purple background.[11]
p-Anisaldehyde 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde.[10]General purpose, good for nucleophilic groups.[10]Various colors depending on the compound, on a pink background after heating.[7][10]
Bromocresol Green 0.04g bromocresol green in 100mL ethanol, add 0.1M NaOH dropwise until blue.[10]Acidic compounds (pKa < 5).[7]Yellow spots on a blue background.[10]

Experimental Protocols

Protocol: General Procedure for TLC Monitoring of 1,8-Naphthyridine Synthesis

  • Prepare the TLC Chamber: Pour the chosen eluent (e.g., 10% Methanol/Dichloromethane) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber with its lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark small tick marks on this line for each sample you will spot.

  • Spot the Plate:

    • Reaction Mixture: Dip a capillary tube into your reaction mixture. Briefly and gently touch the capillary tube to the designated tick mark on the origin line. The goal is to create a small, concentrated spot (1-2 mm in diameter).

    • Starting Material Reference: In a separate lane, spot a dilute solution of your starting material (e.g., 2-aminonicotinaldehyde).

    • Co-Spot (Optional but Recommended): In a third lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level. Cover the chamber and allow the solvent to travel up the plate undisturbed.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualize the Spots:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp and circle any visible spots with a pencil.

    • If necessary, use a secondary visualization method such as an iodine chamber or a chemical stain as described in Table 1.

  • Analyze the Results: Compare the spots from the reaction mixture lane to the starting material reference lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing. The Rf (retention factor) value for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot Spot Samples (Reaction, SM, Co-spot) prep_chamber->spot prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot develop Develop Plate in Chamber spot->develop mark Mark Solvent Front develop->mark dry Dry Plate mark->dry visualize Visualize Spots (UV, Stain) dry->visualize analyze Analyze Results (Compare Spots, Calculate Rf) visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Observed on TLC Plate streaking Streaking / Elongated Spots start->streaking no_spots No Spots Visible start->no_spots poor_res Poor Resolution (Spots too close) start->poor_res sol_overload Reduce Sample Concentration streaking->sol_overload Cause: Overloading sol_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->sol_modifier Cause: Acidic/Basic Sample sol_stain Use Chemical Stain no_spots->sol_stain Cause: Not UV-Active sol_conc Concentrate Sample no_spots->sol_conc Cause: Too Dilute sol_polarity Adjust Eluent Polarity poor_res->sol_polarity Primary Action sol_system Change Solvent System sol_polarity->sol_system If resolution is still poor

Caption: A troubleshooting guide for common TLC analysis problems.

Streaking_Analysis problem Problem: Streaking Observed cause1 Cause 1: Sample Overloaded problem->cause1 cause2 Cause 2: Compound is Basic (e.g., 1,8-Naphthyridine) problem->cause2 cause3 Cause 3: Incorrect Polarity problem->cause3 solution1 Solution: Dilute sample before spotting cause1->solution1 solution2 Solution: Add 0.1-2% triethylamine to eluent cause2->solution2 solution3 Solution: Systematically test different solvent polarities cause3->solution3

Caption: Logical relationship between the problem of streaking and its causes/solutions.

References

common impurities in 1,8-naphthyridine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during synthesis and purification. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 1,8-naphthyridine core?

A1: The most prevalent methods for synthesizing the 1,8-naphthyridine core include the Friedländer annulation, the Skraup-Doebner-von Miller reaction, and various multicomponent reactions. The Friedländer synthesis is often favored due to its versatility and the availability of starting materials.[1] It involves the condensation of a 2-aminopyridine derivative with a compound containing a reactive α-methylene group. The Skraup reaction offers an alternative route, though it can be prone to vigorous reaction conditions.[2]

Q2: What are the typical impurities I might encounter in my 1,8-naphthyridine synthesis?

A2: Common impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, which are common precursors.[1] Residual high-boiling point solvents such as dimethyl sulfoxide (DMSO) or pyridine are also frequently observed.[1] Additionally, side-products from incomplete reactions or alternative cyclization pathways can be present.

Q3: My crude product is a discolored solid or oil. What is the first purification step I should consider?

A3: For a solid crude product, recrystallization is often the most effective initial purification method.[1] If your product is an oil or non-crystalline solid, an acidic wash during the workup is highly recommended, especially for removing basic impurities like unreacted 2-aminopyridine.[1]

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature of the impurities. Recrystallization is ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles than the desired compound. Column chromatography is more versatile and can separate complex mixtures of similar polarity, making it suitable for purifying oily products or when recrystallization is ineffective.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low Reaction Yield

Q: My Friedländer synthesis of a 1,8-naphthyridine derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Friedländer synthesis can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and the active methylene compound. Impurities can interfere with the reaction and lead to side products.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or optimizing the temperature.

  • Catalyst Choice: The choice of catalyst can significantly impact the yield. While traditional methods may use strong acids or bases, modern approaches have shown high yields with milder catalysts.

  • Work-up Procedure: Losses can occur during the work-up. Ensure complete extraction of the product and minimize transfers between glassware.

Formation of Multiple Products

Q: I am observing the formation of multiple products in my reaction, indicating poor regioselectivity. How can I control this?

A: Poor regioselectivity is a known challenge, especially when using unsymmetrical ketones in the Friedländer annulation. Here are some strategies to improve it:

  • Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer.

  • Slow Addition of Reactants: A slow, controlled addition of the ketone to the reaction mixture has been shown to improve regioselectivity.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Experimenting with different temperatures may favor the desired isomer.

Difficult Purification

Q: My crude 1,8-naphthyridine derivative is difficult to purify, and I'm seeing persistent impurities in my NMR/LCMS data. What should I do?

A: Persistent impurities often require a combination of purification techniques.

  • Acidic Wash: For basic impurities like unreacted 2-aminopyridine, a wash with dilute aqueous acid (e.g., 1-5% HCl) during the workup is highly effective.[1] The basic impurity will form a water-soluble salt and be removed in the aqueous layer.[1]

  • Recrystallization: If your product is a solid, try different recrystallization solvents. A solvent screen can help identify a system where your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Column Chromatography: If other methods fail, silica gel column chromatography is a powerful tool for separating compounds with different polarities.[1]

Data Presentation

Table 1: Common Impurities in 1,8-Naphthyridine Synthesis and Their Removal Strategies
Impurity TypeCommon ExamplesRecommended Removal MethodNotes
Unreacted Starting Materials 2-Aminopyridine derivativesAcidic WashHighly effective for basic starting materials.[1]
Residual Solvents DMSO, PyridineAqueous Washes (for DMSO), Acidic Wash (for Pyridine)Co-evaporation with a lower-boiling solvent like toluene can also be effective for trace amounts.[1]
Side-Products Isomeric byproducts, self-condensation productsColumn Chromatography, RecrystallizationThe choice of method depends on the polarity and solubility differences between the product and side-products.
Table 2: Comparison of Reaction Conditions for Friedländer Synthesis of Substituted 1,8-Naphthyridines
Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AcetoneCholine hydroxide (1 mol%)H₂O506>90[3]
AcetoneLiOH·H₂OH₂O--69[3]
2-ButanoneCholine hydroxide (1 mol%)H₂O50898[4]
CyclohexanoneCholine hydroxide (1 mol%)H₂O501092[4]
AcetophenoneCholine hydroxide (1 mol%)H₂O501295[4]
Various ketones/aldehydesDABCO (20 mol%)Solvent-free (Microwave)-2-5 min74-86[5]

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of 1,8-Naphthyridines in Water

This protocol is a greener approach to the Friedländer synthesis.[3][4]

  • Reaction Setup: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq), the desired carbonyl compound (1.0-1.5 eq), and water.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., choline hydroxide, 1 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Skraup Synthesis of 1,8-Naphthyridine

This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2][6]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid to a mixture of 2-aminopyridine, glycerol, and a mild oxidizing agent (e.g., ferrous sulfate).[2][6]

  • Heating: Heat the mixture gently to initiate the reaction. Once the reaction begins, it will become exothermic and may boil without external heating.

  • Reflux: After the initial exothermic reaction subsides, continue to heat the mixture under reflux for several hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until it is strongly alkaline.

  • Purification: The crude 1,8-naphthyridine can be isolated by steam distillation or solvent extraction.[2][6] Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis 1,8-Naphthyridine Synthesis cluster_purification Purification Starting_Materials 2-Aminopyridine Derivative + Active Methylene Compound Reaction Friedländer Annulation or Skraup Synthesis Starting_Materials->Reaction Catalyst, Solvent, Heat Crude_Product Crude 1,8-Naphthyridine Reaction->Crude_Product Workup Aqueous Workup (Acid/Base Wash) Crude_Product->Workup Purification_Method Recrystallization or Column Chromatography Workup->Purification_Method Pure_Product Pure 1,8-Naphthyridine Purification_Method->Pure_Product

Caption: General workflow for the synthesis and purification of 1,8-naphthyridines.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Multiple_Products Multiple Products Problem->Multiple_Products Purification_Issues Purification Issues Problem->Purification_Issues Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Time/Temperature Low_Yield->Optimize_Conditions Change_Catalyst Change Catalyst Multiple_Products->Change_Catalyst Slow_Addition Slow Reactant Addition Multiple_Products->Slow_Addition Acid_Wash Perform Acid Wash Purification_Issues->Acid_Wash Recrystallize Recrystallize Purification_Issues->Recrystallize Column_Chromatography Column Chromatography Purification_Issues->Column_Chromatography

Caption: A logical workflow for troubleshooting common issues in 1,8-naphthyridine synthesis.

References

Validation & Comparative

Unveiling the Potency of Novel 1,8-Naphthyridine Analogs: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new generation of 1,8-naphthyridine analogs is demonstrating significant potential in the fields of oncology and infectious diseases. This guide provides a comprehensive comparison of the biological activity of these novel compounds, offering researchers, scientists, and drug development professionals a detailed look at their performance against established alternatives, supported by experimental data. The unique heterocyclic scaffold of 1,8-naphthyridine has long been recognized for its diverse pharmacological properties, and recent advancements have yielded derivatives with enhanced efficacy and specificity.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancies

Novel 1,8-naphthyridine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[2][3][4] Their mechanisms of action are multifaceted and include the inhibition of key enzymes involved in DNA replication and cell signaling pathways crucial for tumor growth and survival.

Comparative Cytotoxicity

The in vitro cytotoxic effects of several novel 1,8-naphthyridine analogs have been quantified using the half-maximal inhibitory concentration (IC50). These values, summarized in the table below, highlight the potency of these compounds, in some cases surpassing that of standard chemotherapeutic agents.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 47 MIAPaCa (Pancreatic)0.41--
K-562 (Leukemia)0.77--
Compound 29 PA-1 (Ovarian)0.41--
SW620 (Colon)1.4--
Compound 12 HBL-100 (Breast)1.37--
Compound 22 SW-620 (Colon)3.0--
Compound 17 KB (Oral)3.7--
Compound 16 HeLa (Cervical)0.7Colchicine23.6
HL-60 (Leukemia)0.1Colchicine7.8
PC-3 (Prostate)5.1Colchicine19.7
Compound 8b HepG2 (Liver)3.2 µg/mLDoxorubicin3.56 µg/mL

Data compiled from multiple sources, direct comparison should be made with caution due to potential variations in experimental conditions.[2][4][5][6]

Mechanisms of Anticancer Action

1. Topoisomerase II Inhibition:

Many 1,8-naphthyridine derivatives function as topoisomerase II inhibitors.[5] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the DNA-topoisomerase II cleavage complex, these analogs induce double-strand DNA breaks, leading to cell cycle arrest and apoptosis.

Topoisomerase_II_Inhibition cluster_0 Normal Cell Cycle cluster_1 Action of 1,8-Naphthyridine Analog DNA_Replication DNA Replication Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II relieves torsional stress Religated_DNA Religated DNA Topoisomerase_II->Religated_DNA re-ligates DNA strands Cell_Cycle_Progression Cell Cycle Progression Religated_DNA->Cell_Cycle_Progression Naphthyridine_Analog 1,8-Naphthyridine Analog Cleavage_Complex Stabilized DNA-Topo II Cleavage Complex Naphthyridine_Analog->Cleavage_Complex stabilizes DNA_DS_Breaks DNA Double-Strand Breaks Cleavage_Complex->DNA_DS_Breaks prevents re-ligation Apoptosis Apoptosis DNA_DS_Breaks->Apoptosis triggers Kinase_Signaling_Inhibition Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Naphthyridine_Analog 1,8-Naphthyridine Analog Naphthyridine_Analog->EGFR inhibits Naphthyridine_Analog->PI3K inhibits MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of 1,8-naphthyridine analog Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

References

The Battle of the Bioisosteres: A Comparative Efficacy Analysis of 1,8-Naphthyridines and Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer and antibacterial properties of 1,8-naphthyridines and quinolines, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, we aim to provide an objective resource for informed decision-making in medicinal chemistry.

The quinoline scaffold has long been a cornerstone in drug discovery, forming the structural basis for a multitude of therapeutic agents.[1][2] Its bioisostere, the 1,8-naphthyridine nucleus, has also emerged as a "privileged scaffold," demonstrating a wide array of potent biological activities.[3][4][5][6] Both heterocyclic systems are of significant interest in the development of novel anticancer and antibacterial drugs.[1][3][5] This guide provides a comparative analysis of their efficacy, supported by experimental data from various studies.

Anticancer Activity: A Tale of Potent Cytotoxicity

Both 1,8-naphthyridine and quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of crucial enzymes such as topoisomerases and kinases.[1][2][7][8]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1,8-naphthyridine and quinoline derivatives against various human cancer cell lines.

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
1,8-Naphthyridine Compound 47MIAPaCa (Pancreatic)0.41[9][10]
K-562 (Leukemia)0.77[9][10]
Compound 29PA-1 (Ovarian)0.41[9][10]
SW620 (Colon)1.4[9][10]
AaptamineH1299 (Lung)10.47-15.03 µg/mL[11]
HeLa (Cervical)10.47-15.03 µg/mL[11]
Quinoline Compound 15U251 (Glioma)-[7]
7-chloro-4-quinolinylhydrazoneSF-295 (CNS)0.314-4.65 µg/cm³[7]
HCT-8 (Colon)0.314-4.65 µg/cm³[7]
HL-60 (Leukemia)0.314-4.65 µg/cm³[7]
Quinoline-chalcone hybrid 23Various cancer cell lines0.009-0.016[12]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[12]

It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions. However, the data indicates that both scaffolds can be modified to produce highly potent anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1,8-naphthyridine or quinoline derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding compound_treatment Treat with 1,8-naphthyridine or quinoline derivatives cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent formazan_formation->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

MTT Assay Workflow for determining the cytotoxic activity of test compounds.

Antibacterial Activity: Targeting Bacterial Proliferation

The 1,8-naphthyridine scaffold is famously represented by nalidixic acid, the progenitor of the quinolone class of antibiotics.[4][13] Both 1,8-naphthyridines and quinolones are well-established antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14][15][16]

Quantitative Comparison of Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,8-naphthyridine and quinoline derivatives against different bacterial strains.

Compound Class Derivative Bacterial Strain MIC (µg/mL) Reference
1,8-Naphthyridine PD 131628Staphylococci0.125-0.25[17]
Streptococcus pyogenes0.125-0.25[17]
Enterobacteriaceae0.125[17]
Pseudomonas aeruginosa0.5[17]
11eMultidrug-resistant Streptococcus pneumoniae-[13]
Quinoline CiprofloxacinEscherichia coli0.013 - 1[18]
Staphylococcus aureus0.125 - 8[18]
Pseudomonas aeruginosa0.15 - >32[18]
LevofloxacinEscherichia coli≤ 0.06 - 2[18]
Staphylococcus aureus0.06 - >8.0[18]
Nalidixic AcidEscherichia coli0.50 - 64[18]
Compound 6MRSA1.5[19]
C. difficile1.0[19]

The data reveals that both classes of compounds exhibit broad-spectrum antibacterial activity, with some derivatives showing high potency against multidrug-resistant strains.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized in vitro susceptibility testing technique.[18]

Methodology:

  • Preparation of Compound Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of 1,8-naphthyridine or quinoline derivatives in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with bacterial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24 hours inoculate_plate->incubate_plate read_results Observe for visible bacterial growth incubate_plate->read_results determine_mic Determine MIC as the lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using the broth microdilution method.

Mechanism of Action: A Shared Path to Inhibition

A key mechanism of action for both 1,8-naphthyridines and quinolones as antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV.[14][16] This inhibition disrupts DNA replication, leading to bacterial cell death. In the context of anticancer activity, many derivatives from both classes have been found to act as topoisomerase II inhibitors, which induces DNA damage in cancer cells and triggers apoptosis.[20][21]

Mechanism_of_Action compound 1,8-Naphthyridine or Quinoline Derivative inhibition1 Inhibition compound->inhibition1 inhibition2 Inhibition compound->inhibition2 dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV dna_replication_disruption Disruption of Bacterial DNA Replication dna_gyrase->dna_replication_disruption Essential for topoisomerase_ii Human Topoisomerase II dna_damage DNA Damage in Cancer Cells topoisomerase_ii->dna_damage Leads to inhibition1->dna_gyrase inhibition2->topoisomerase_ii bacterial_death Bacterial Cell Death dna_replication_disruption->bacterial_death Leads to apoptosis Apoptosis dna_damage->apoptosis Induces

Shared mechanism of action for 1,8-naphthyridines and quinolines.

Conclusion

References

In Vivo Evaluation of 1,8-Naphthyridin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among these, the 1,8-naphthyridin-4-ol core, and its tautomeric form 1,8-naphthyridin-4-one, have emerged as a privileged structure in the development of novel therapeutic agents. In vivo studies have been crucial in validating the preclinical potential of these compounds, particularly in the areas of oncology and inflammatory diseases. This guide provides an objective comparison of the in vivo performance of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Anticancer Activity: Targeting Topoisomerase II and Modulating PI3K/Akt Signaling

Several 1,8-naphthyridin-4-one derivatives have been investigated as potential anticancer agents, with a primary mechanism of action being the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[1][2][3][4][5] Additionally, the PI3K/Akt signaling pathway, often dysregulated in cancer, has been identified as another key target.[6][7][8][9]

In Vivo Antitumor Efficacy in Xenograft Models

While extensive in vitro data highlights the potent cytotoxic effects of these derivatives, publicly available in vivo data providing a direct quantitative comparison of multiple 1,8-naphthyridin-4-one derivatives in xenograft models is limited. However, a study on novel substituted 1,8-naphthyridines as topoisomerase II inhibitors demonstrated the potential for in vivo tumor localization. Specifically, a radioiodinated derivative, compound 5p , showed selective accumulation at the tumor site in solid tumor-bearing mice, suggesting its promise as a targeted anticancer agent.[1][10]

Table 1: In Vivo Antitumor Activity of 1,8-Naphthyridin-4-one Derivatives in Xenograft Models

Compound Animal Model Tumor Type Dose & Regimen Outcome Citation

| 5p (radiolabeled) | Solid tumor-bearing mice | Not specified | Not specified | Selective localization at the tumor site |[1][10] |

Further in vivo studies are required to quantify the tumor growth inhibition and establish a comparative efficacy profile for this class of compounds.

Experimental Protocol: Xenograft Tumor Model

A standard experimental workflow for evaluating the in vivo antitumor efficacy of 1,8-naphthyridin-4-one derivatives in a xenograft model is as follows:

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis cell_culture Human cancer cell (e.g., MCF-7, H460) culture implantation Subcutaneous injection of cells into nude mice cell_culture->implantation tumor_growth Tumor growth to palpable size implantation->tumor_growth randomization Randomization of mice into treatment groups tumor_growth->randomization treatment Administration of 1,8-naphthyridine derivative or vehicle randomization->treatment monitoring Tumor volume and body weight measurement treatment->monitoring endpoint Sacrifice and tumor excision monitoring->endpoint analysis Calculation of Tumor Growth Inhibition (TGI) endpoint->analysis anticancer_pathways cluster_0 Topoisomerase II Inhibition cluster_1 PI3K/Akt Pathway Modulation topo_complex Topoisomerase II-DNA Cleavage Complex stabilization Stabilization of the Cleavage Complex topo_complex->stabilization naphthyridine 1,8-Naphthyridin-4-one Derivative naphthyridine->stabilization dna_break Accumulation of DNA Double-Strand Breaks stabilization->dna_break apoptosis_topo Apoptosis dna_break->apoptosis_topo rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt proliferation Cell Proliferation, Survival, Growth akt->proliferation naphthyridine_pi3k 1,8-Naphthyridin-4-one Derivative inhibition_pi3k Inhibition naphthyridine_pi3k->inhibition_pi3k inhibition_pi3k->pi3k G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis animal_prep Acclimatization of Wistar rats dosing Oral or intraperitoneal administration of test compound animal_prep->dosing carrageenan Subplantar injection of carrageenan into the hind paw dosing->carrageenan measurement Measurement of paw volume at different time intervals carrageenan->measurement analysis Calculation of % inhibition of edema measurement->analysis anti_inflammatory_pathway G cluster_0 Dosing & Sampling cluster_1 Sample Processing & Analysis cluster_2 Data Analysis dosing Administration of compound (e.g., oral gavage, IV) sampling Serial blood sampling at predefined time points dosing->sampling processing Plasma separation sampling->processing analysis Quantification of compound concentration using LC-MS/MS processing->analysis pk_parameters Calculation of Cmax, Tmax, AUC, etc. analysis->pk_parameters

References

A Comparative Guide to 1,8-Naphthyridine-Based Inhibitors: Structure-Activity Relationships and Performance Analytics

Author: BenchChem Technical Support Team. Date: December 2025

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of 1,8-naphthyridine-based inhibitors targeting key players in cancer and infectious diseases, namely protein kinases, poly (ADP-ribose) polymerase (PARP), and bacteria. We delve into the structure-activity relationships (SAR), present quantitative data in comparison with alternative inhibitors, and provide detailed experimental protocols for the key assays cited.

1,8-Naphthyridine-Based Kinase Inhibitors

1,8-Naphthyridine derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4] This section focuses on their activity against Epidermal Growth Factor Receptor (EGFR) and c-Met, two receptor tyrosine kinases implicated in tumor growth and metastasis.[3][5]

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Kinase Inhibitors

The anticancer activity of 1,8-naphthyridine derivatives is significantly influenced by the nature and position of substituents on the naphthyridine core. For c-Met inhibition, the SAR indicates that specific substitutions at various positions are crucial for potent inhibitory activity.[5] Similarly, for EGFR inhibition, modifications on the 1,8-naphthyridine ring system have been shown to modulate potency and selectivity.[3] Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6]

Comparative Performance of Kinase Inhibitors

The following table summarizes the in vitro potency of selected 1,8-naphthyridine-based kinase inhibitors and compares them with established, non-naphthyridine alternatives.

Compound ClassInhibitorTargetCell LineIC50 (nM)Reference
1,8-Naphthyridine Derivative Compound 13f p38α MAP KinaseMCF-71 - 8 µM[7]
1,8-Naphthyridine Derivative Compound 47 Not SpecifiedMIAPaCa410[6]
1,8-Naphthyridine Derivative Compound 36 Not SpecifiedPA-11190[6]
Non-Naphthyridine (Quinazoline) ErlotinibEGFR (exon 19del)PC-97 - 1185[8]
Non-Naphthyridine (Pyrimidyl-amino-indazole) AfatinibEGFR (wt)Ba/F331[9]
Non-Naphthyridine (Pyrimidyl-amino-indole) OsimertinibEGFR (T790M)PC-9ER13[9]
Non-Naphthyridine (Anilinopyrimidine) RociletinibEGFR (T790M)PC-9ER37[9]
Non-Naphthyridine (Aminobenzimidazole) NazartinibEGFR mutantH19754.18[10]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is a general guideline for measuring the activity of a kinase and the inhibitory potential of compounds using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human kinase enzyme (e.g., EGFR, c-Met)

  • Kinase substrate peptide

  • Test inhibitors (1,8-naphthyridine derivatives and alternatives)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer with DTT. Thaw all reagents on ice. Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Shake the plate gently for 30 seconds. Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After incubation, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Kinase Signaling Pathway

Kinase_Signaling_Pathway General Receptor Tyrosine Kinase (RTK) Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Ligand->RTK P-RTK Phosphorylated RTK RTK->P-RTK Autophosphorylation Adaptor Proteins Adaptor Proteins P-RTK->Adaptor Proteins Signaling Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Adaptor Proteins->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cellular Responses Proliferation, Survival, Metastasis Gene Expression->Cellular Responses leads to Inhibitor 1,8-Naphthyridine Kinase Inhibitor Inhibitor->P-RTK Inhibits

Caption: General signaling pathway of a receptor tyrosine kinase and the inhibitory action of 1,8-naphthyridine-based inhibitors.

1,8-Naphthyridine-Based PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. PARP inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine PARP Inhibitors

The development of 1,8-naphthyridine-based PARP inhibitors often involves modifications to mimic the nicotinamide moiety of the NAD+ cofactor, which is the natural substrate of PARP enzymes. The SAR studies focus on optimizing the interactions with the nicotinamide-binding pocket of PARP1 to enhance potency and selectivity.

Comparative Performance of PARP Inhibitors

The following table compares the inhibitory activity of a 1,8-naphthyridinone-based PARP1 inhibitor with clinically approved PARP inhibitors.

Compound ClassInhibitorTargetIC50 (nM)Reference
1,8-Naphthyridinone Compound 34 PARP1Potent (specific IC50 not provided)[12]
Phthalazinone OlaparibPARP1/25[13]
Benzimidazole RucaparibPARP1/27[13]
Indazole carboxamide NiraparibPARP1/2-[14]
Tetracyclic TalazoparibPARP1/21[13]
Experimental Protocol: PARP Activity Assay (Colorimetric)

This protocol describes a method to measure PARP activity by detecting the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.

Materials:

  • Histone-Coated 96-well Plates

  • PARP Enzyme

  • Activated DNA (as a stimulus for PARP activity)

  • Biotinylated NAD+

  • Test inhibitors (1,8-naphthyridine derivatives and alternatives)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader capable of measuring absorbance

Procedure:

  • Plate Preparation: Wash the histone-coated plate with Wash Buffer.

  • Reaction Setup: Add the reaction components to each well in the following order:

    • Test inhibitor at various concentrations or vehicle control.

    • Activated DNA.

    • PARP enzyme.

    • Biotinylated NAD+ to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction.

  • Washing: Wash the plate multiple times with Wash Buffer to remove unincorporated biotinylated NAD+.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

    • Wash the plate to remove unbound Streptavidin-HRP.

    • Add the colorimetric HRP substrate and incubate until a color develops.

  • Data Acquisition and Analysis:

    • Stop the reaction by adding the Stop Solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

PARP Inhibition Workflow

PARP_Inhibition_Workflow Workflow for Screening PARP Inhibitors Start Start Compound Library 1,8-Naphthyridine Derivatives & Alternatives Start->Compound Library Biochemical Assay In Vitro PARP Assay (e.g., Colorimetric, Luminescent) Compound Library->Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Cell-Based Assays Cell Viability/Apoptosis Assays (e.g., in BRCA-mutant cells) Determine IC50->Cell-Based Assays Potent Compounds Lead Optimization Lead Optimization Determine IC50->Lead Optimization Inactive Compounds Evaluate Potency Evaluate Potency Cell-Based Assays->Evaluate Potency In Vivo Studies Xenograft Models Evaluate Potency->In Vivo Studies Active in Cells Evaluate Potency->Lead Optimization Inactive in Cells In Vivo Studies->Lead Optimization End End In Vivo Studies->End Efficacious Lead Lead Optimization->Compound Library

Caption: A generalized workflow for the screening and development of PARP inhibitors.

1,8-Naphthyridine-Based Antibacterial Agents

The 1,8-naphthyridine core is a well-known pharmacophore in antibacterial agents, with nalidixic acid being an early example.[15] Modern derivatives are being investigated for their activity against multi-drug resistant bacteria, sometimes in combination with other antibiotics.[16][17]

Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Antibacterial Agents

The antibacterial activity of 1,8-naphthyridines is highly dependent on the substituents at various positions. For instance, the introduction of a cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position, common features in fluoroquinolones, generally enhances antibacterial potency. Modifications at the C-7 position with various cyclic amines also play a significant role in determining the spectrum and potency of activity. Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[16]

Comparative Performance of Antibacterial Agents

The following table presents the minimum inhibitory concentration (MIC) values for 1,8-naphthyridine derivatives against various bacterial strains, alongside alternative antibacterial agents.

Compound ClassCompoundBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine Derivative ANA-12Mycobacterium tuberculosis H37Rv6.25[12]
1,8-Naphthyridine Derivative ANC-2, ANA-1, ANA 6-8, ANA-10Mycobacterium tuberculosis H37Rv12.5[12]
1,8-Naphthyridine Derivative Compound 63b , 63d S. aureus, E. coli35.5 - 75.5[15]
1,8-Naphthyridine Derivative 7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli 06, S. aureus 10, P. aeruginosa 24≥ 1024[16]
Fluoroquinolone GepotidacinStenotrophomonas maltophilia2 (MIC50), 8 (MIC90)[18]
Tetracycline EravacyclineAcinetobacter spp.0.25 (MIC50), 1 (MIC90)[19]
Tetracycline TigecyclineAcinetobacter spp.0.5 (MIC50), 4 (MIC90)[19]

Note: Some 1,8-naphthyridine derivatives show limited direct antibacterial activity but enhance the efficacy of other antibiotics.[16]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[20][21]

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (1,8-naphthyridine derivatives and alternatives) dissolved in a suitable solvent

  • Sterile diluent (e.g., broth or saline)

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the broth medium directly in the wells of the microtiter plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated antibiotic solution is added to the first column and serially diluted across the plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to the final concentration for testing (typically around 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension (e.g., 5 µL). Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be determined by visual inspection or by using a plate reader to measure optical density.[22]

Bacterial Inhibition Logical Diagram

Bacterial_Inhibition Logical Flow of Antibacterial Action Bacterial Cell Bacterial Cell Target Bacterial Target (e.g., DNA Gyrase, Topoisomerase) Bacterial Cell->Target Inhibition Inhibition of Essential Process Target->Inhibition Inhibitor 1,8-Naphthyridine Antibacterial Agent Inhibitor->Bacterial Cell Enters Inhibitor->Target Binds to Bacteriostasis Bacteriostasis (Growth Inhibition) Inhibition->Bacteriostasis Bactericidal Bactericidal Action (Cell Death) Inhibition->Bactericidal Outcome Eradication of Infection Bacteriostasis->Outcome Bactericidal->Outcome

Caption: A simplified logical diagram illustrating the mechanism of action for 1,8-naphthyridine-based antibacterial agents.

References

Validating the Mechanism of Action of a 1,8-Naphthyridine Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comparative framework for validating the mechanism of action of novel 1,8-naphthyridine compounds, offering insights into common signaling pathways, detailed experimental protocols for key validation assays, and a comparative analysis with established alternatives.

Key Mechanisms of Action of 1,8-Naphthyridine Compounds

Research has revealed that 1,8-naphthyridine derivatives exert their therapeutic effects through various mechanisms, primarily by targeting essential cellular processes. The most prominent mechanisms include the inhibition of topoisomerases and protein kinases, crucial for cell proliferation and survival, as well as the modulation of inflammatory signaling pathways.

Anticancer Activity: Targeting DNA Replication and Signaling Cascades

A significant focus of 1,8-naphthyridine research has been on their potential as anticancer agents. Two of the most well-documented mechanisms are the inhibition of topoisomerase enzymes and the modulation of protein kinase activity.[2][3]

  • Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, such as vosaroxin, act as topoisomerase II inhibitors.[4][5] These compounds stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of double-strand breaks, which in turn triggers cell cycle arrest and apoptosis.[5]

  • Protein Kinase Inhibition: Many derivatives function as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, and Casein Kinase 2 (CK2).[3][6] By blocking the activity of these kinases, they disrupt signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

Antimicrobial Activity: Disrupting Bacterial DNA Synthesis

The antibacterial properties of 1,8-naphthyridine derivatives, exemplified by nalidixic acid, are primarily attributed to the inhibition of bacterial DNA gyrase (a type II topoisomerase).[7] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Anti-inflammatory Activity: Modulating Immune Responses

Some 1,8-naphthyridine compounds have demonstrated anti-inflammatory effects by modulating key signaling pathways in the immune system.[8] One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.[9]

Comparative Data on Biological Activity

The following table summarizes the inhibitory activity of a representative 1,8-naphthyridine compound against various targets, providing a comparison with established drugs.

Compound/DrugTargetAssay TypeIC50 (µM)Reference
1,8-Naphthyridine Derivative (Hypothetical) Topoisomerase IIPlasmid-based decatenation2.5[10][11]
DoxorubicinTopoisomerase IIPlasmid-based decatenation1.0[11]
1,8-Naphthyridine Derivative (Hypothetical) EGFR KinaseFRET-based0.8[12]
GefitinibEGFR KinaseFRET-based0.02N/A
1,8-Naphthyridine Derivative (Hypothetical) DNA GyraseSupercoiling Assay5.0[12]
CiprofloxacinDNA GyraseSupercoiling Assay0.5N/A
1,8-Naphthyridine Derivative (Hypothetical) NF-κB activationLuciferase Reporter Assay1.2[9]
BAY 11-7082NF-κB activationLuciferase Reporter Assay0.1N/A

Experimental Protocols for Mechanism of Action Validation

To validate the specific mechanism of action of a novel 1,8-naphthyridine compound, a series of in vitro assays are essential. Below are detailed protocols for key experiments.

Topoisomerase II Inhibition Assay (Plasmid-Based)

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

Materials:

  • Human Topoisomerase II alpha

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Test compound (1,8-naphthyridine derivative)

  • Positive control (e.g., Doxorubicin)

  • Agarose gel, electrophoresis buffer, and DNA stain (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compound or positive control.

  • Initiate the reaction by adding Topoisomerase II alpha to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in catenated kDNA.[10]

Protein Kinase Inhibition Assay (FRET-based)

This assay measures the inhibition of a specific protein kinase using Förster Resonance Energy Transfer (FRET).

Materials:

  • Recombinant protein kinase (e.g., EGFR)

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-peptide antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Assay Buffer

  • Test compound (1,8-naphthyridine derivative)

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the protein kinase and biotinylated peptide substrate and incubate for 15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and add the Europium-labeled antibody and APC-labeled streptavidin.

  • Measure the FRET signal. A decrease in the FRET signal indicates inhibition of kinase activity.[12]

DNA Gyrase Inhibition Assay

This assay assesses the inhibition of bacterial DNA gyrase supercoiling activity.

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • Assay Buffer

  • ATP

  • Test compound (1,8-naphthyridine derivative)

Procedure:

  • In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Add E. coli DNA gyrase to each tube.

  • Initiate the reaction by adding ATP and incubate at 37°C for 60 minutes.

  • Stop the reaction with a stop buffer.

  • Analyze the samples on an agarose gel containing a DNA stain. Inhibition is indicated by a decrease in the supercoiled DNA form.[12]

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex signaling pathways affected by 1,8-naphthyridine compounds and the workflows of the experimental protocols.

Topoisomerase_II_Inhibition_Pathway cluster_nucleus Nucleus cluster_cell Cellular Response DNA_Replication DNA Replication & Transcription Topoisomerase_II Topoisomerase II DNA_Replication->Topoisomerase_II requires DNA_Cleavage_Complex Transient DNA-Enzyme Cleavage Complex Topoisomerase_II->DNA_Cleavage_Complex forms Stable_Complex Stabilized Cleavage Complex Naphthyridine 1,8-Naphthyridine Compound Naphthyridine->Stable_Complex stabilizes DSBs Double-Strand Breaks Stable_Complex->DSBs leads to Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by a 1,8-naphthyridine compound.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Dispense_Compound Dispense Test Compound into Microplate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase and Substrate Mixture Dispense_Compound->Add_Kinase_Substrate Incubate_1 Incubate (15 min) Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Initiate with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate (60 min) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagents Incubate_2->Stop_Reaction Read_Signal Measure FRET Signal Stop_Reaction->Read_Signal Analyze_Data Calculate IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a FRET-based protein kinase inhibition assay.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Naphthyridine 1,8-Naphthyridine Compound Naphthyridine->TLR4 inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines upregulates transcription

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine compound.[8]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,8-Naphthyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. However, achieving selectivity across the highly conserved human kinome remains a significant challenge. Off-target kinase inhibition can lead to unforeseen side effects or beneficial polypharmacology, making a thorough assessment of cross-reactivity a critical step in drug development.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors featuring or analogous to the 1,8-naphthyridine core, supported by experimental data and detailed methodologies.

Comparative Kinase Selectivity Profiles

To illustrate the varying selectivity of kinase inhibitors related to the 1,8-naphthyridine scaffold, this section presents data for two well-characterized compounds: CX-4945 (Silmitasertib) , a benzo[c][3][4]naphthyridine-8-carboxylic acid derivative targeting Casein Kinase 2 (CK2), and SGC-CK2-1 , a highly selective probe for CK2 with a pyrazolopyrimidine core, often used as a comparator for inhibitors of the same target.[5][6][7] The data is presented as the percentage of kinases inhibited beyond a certain threshold in broad kinome scans and specific cellular target engagement values.

Table 1: Kinome-wide Selectivity of Selected Kinase Inhibitors

InhibitorConcentrationKinase Panel SizeNumber of Off-Target Kinases Inhibited (>90% Inhibition)Selectivity Score (S10 at 1 µM)
CX-4945 500 nM23870.069
SGC-CK2-1 1 µM4030 (only 11 kinases with PoC <35)0.027

Data compiled from multiple sources.[3][6][8][9]

Table 2: Cellular Target Engagement and Biochemical Potency

InhibitorPrimary TargetCellular IC50 (NanoBRET)Biochemical IC50/Ki
CX-4945 CK2α45 nM (CK2α')1 nM (IC50) / 0.38 nM (Ki)
SGC-CK2-1 CK2α36 nM4.2 nM (IC50)
SGC-CK2-1 CK2α'16 nM2.3 nM (IC50)

Data compiled from multiple sources.[4][5][9]

Experimental Protocols

The assessment of kinase inhibitor cross-reactivity relies on a variety of robust in vitro and in-cell assays. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.

KINOMEscan™ Assay (Biochemical Binding Assay)

This competitive binding assay is a high-throughput method to quantitatively measure the interactions between a test compound and a large panel of DNA-tagged kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Protocol:

  • Preparation of Kinase Panel: A comprehensive panel of human kinases, each tagged with a unique DNA identifier, is utilized.

  • Compound Incubation: The test compound (e.g., a 1,8-naphthyridine derivative) is incubated at a fixed concentration (commonly 1 µM) with the kinase panel in the presence of the immobilized ligand.

  • Competitive Binding: During incubation, the test compound and the immobilized ligand compete for binding to the ATP-binding site of each kinase.

  • Washing and Elution: Unbound components are washed away. The kinases that remain bound to the immobilized ligand are then eluted.

  • Quantification by qPCR: The amount of each eluted kinase is quantified by qPCR using primers specific to its unique DNA tag.

  • Data Analysis: The results are typically expressed as "Percent of Control" (PoC), where the amount of kinase recovered in the presence of the test compound is compared to a DMSO control. A lower PoC value signifies stronger binding of the inhibitor to the kinase.[4][6]

NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular Assay)

This assay measures the binding of a test compound to a specific kinase target within intact cells, providing a more physiologically relevant assessment of target engagement.[1]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds to the kinase's active site (energy acceptor) is introduced into the cells. When the tracer is bound to the kinase, BRET occurs. A test compound that enters the cell and binds to the target kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc-kinase fusion protein.

  • Cell Seeding: The transfected cells are seeded into multi-well plates.

  • Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of the specific NanoBRET™ tracer at a fixed concentration.

  • Incubation: The plate is incubated to allow for compound entry and binding to the target kinase.

  • Signal Detection: The NanoBRET™ substrate is added, and the luminescence and fluorescence signals are measured using a plate reader capable of detecting both signals.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data is then plotted as a dose-response curve to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the tracer.[1][10]

Cellular Thermal Shift Assay (CETSA®) (Cellular Target Engagement Assay)

CETSA® is a biophysical method that directly measures the engagement of a compound with its target protein in a cellular context by assessing changes in the protein's thermal stability.[11]

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's resistance to thermal denaturation. In a CETSA® experiment, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (DMSO).

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the soluble target protein in the supernatant is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the potency of target engagement (EC50).[12][13][14]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing kinase inhibitor cross-reactivity, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_downstream Functional Analysis biochem_start 1,8-Naphthyridine Inhibitor Library kinome_scan KINOMEscan™ (>400 Kinases) biochem_start->kinome_scan Primary Screen (e.g., 1 µM) selectivity_profile Initial Selectivity Profile (Percent of Control) kinome_scan->selectivity_profile dose_response Dose-Response Assays (IC50/Ki Determination) selectivity_profile->dose_response Hit Confirmation cellular_start Confirmed Hits from Biochemical Assays dose_response->cellular_start nanobret NanoBRET™ Target Engagement cellular_start->nanobret cetsa CETSA® Thermal Shift cellular_start->cetsa cellular_ic50 Cellular Potency (IC50) nanobret->cellular_ic50 target_engagement In-Cell Target Validation cetsa->target_engagement downstream_start Validated On-Target and Off-Target Inhibitors cellular_ic50->downstream_start target_engagement->downstream_start pathway_analysis Phospho-proteomics & Western Blot downstream_start->pathway_analysis phenotypic_assays Cell Viability, Apoptosis, Cell Cycle Assays downstream_start->phenotypic_assays functional_outcome Mechanism of Action & Phenotypic Effects pathway_analysis->functional_outcome phenotypic_assays->functional_outcome

Experimental workflow for kinase inhibitor cross-reactivity assessment.

signaling_pathway cluster_pathway Simplified Kinase Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PrimaryTarget Primary Target Kinase (e.g., CK2) RTK->PrimaryTarget Activates OffTarget1 Off-Target Kinase 1 (e.g., DYRK1A) RTK->OffTarget1 OffTarget2 Off-Target Kinase 2 (e.g., PIM1) RTK->OffTarget2 DownstreamEffector Downstream Effector PrimaryTarget->DownstreamEffector Phosphorylates OffTarget1->DownstreamEffector OffTarget2->DownstreamEffector CellularResponse Cellular Response (Proliferation, Survival) DownstreamEffector->CellularResponse Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->PrimaryTarget Inhibitor->OffTarget1 Inhibitor->OffTarget2

Potential on- and off-target inhibition in a signaling pathway.

References

In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with potent and selective anticancer activity. The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant in vitro cytotoxicity against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of various 1,8-naphthyridine derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.

The anticancer potential of 1,8-naphthyridine derivatives is attributed to diverse mechanisms of action, most notably the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3][4][5] Inhibition of this enzyme leads to DNA damage and subsequently triggers programmed cell death, or apoptosis, in cancer cells.[3][6] Some derivatives have also been found to act as kinase inhibitors, targeting signaling pathways that are crucial for cancer cell growth and survival.[4]

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of 1,8-naphthyridine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of 1,8-naphthyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic Cancer)0.41[2][7]
K-562 (Leukemia)0.77[2][7]
Compound 36 PA-1 (Ovarian Cancer)1.19[2][7]
Compound 29 PA-1 (Ovarian Cancer)0.41[2][7]
SW620 (Colorectal Cancer)1.4[2][7]
Compound 16 HeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
Compound 15 HeLa (Cervical Cancer)2.3[1]
HL-60 (Leukemia)0.8[1]
Ehrlich Ascites Carcinoma-[8][9]
Compound 14 HeLa (Cervical Cancer)2.6[1]
HL-60 (Leukemia)1.5[1]
PC-3 (Prostate Cancer)2.7[1]
Compound 9b HepG2 (Liver Cancer)0.048[10]
Doxorubicin (Reference) HepG2 (Liver Cancer)0.04[5][10]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate 1,8-naphthyridine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the 1,8-naphthyridine derivative in dimethyl sulfoxide (DMSO). Further dilute the stock solution with complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include appropriate vehicle controls (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired duration.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution provided in the kit to each well and measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the cytotoxic evaluation and the mechanism of action of 1,8-naphthyridine derivatives, the following diagrams have been generated.

G General Experimental Workflow for In Vitro Cytotoxicity Assays A Cell Seeding in 96-well plates B Incubation (24h) for cell attachment A->B C Treatment with 1,8-Naphthyridine Derivatives B->C D Incubation (24-72h) C->D E Addition of Cytotoxicity Assay Reagent (e.g., MTT) D->E F Incubation E->F G Measurement of Signal (e.g., Absorbance) F->G H Data Analysis and IC50 Determination G->H

Caption: General workflow for in vitro cytotoxicity assays.

G Hypothesized Apoptotic Signaling Pathway of 1,8-Naphthyridine Derivatives cluster_cell Cancer Cell A 1,8-Naphthyridine Derivative B Topoisomerase II A->B Inhibition C DNA Damage B->C D Activation of p53 C->D E Upregulation of Pro-apoptotic Proteins (e.g., Bax) D->E F Mitochondrial Outer Membrane Permeabilization (MOMP) E->F G Release of Cytochrome c F->G H Caspase Activation G->H I Apoptosis H->I

Caption: Hypothesized apoptotic signaling pathway.

References

A Comparative Analysis of the Antibacterial Spectrum: 1,8-Naphthyridines vs. Fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial spectra of 1,8-naphthyridine derivatives and fluoroquinolones, supported by experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the nuances of these two important classes of antibacterial agents.

Introduction

Both 1,8-naphthyridines and fluoroquinolones are classes of synthetic antibacterial agents that share a common mechanism of action: the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][2][3] The first-generation quinolone, nalidixic acid, is a 1,8-naphthyridine derivative and was primarily effective against Gram-negative bacteria.[4][5] The subsequent development of fluoroquinolones, characterized by the addition of a fluorine atom, significantly broadened the antibacterial spectrum to include Gram-positive organisms and, in later generations, even anaerobic bacteria.[4][5] Many modern broad-spectrum antibiotics, such as trovafloxacin and gemifloxacin, possess the 1,8-naphthyridine core structure and are also classified as fluoroquinolones.[6][7] This guide will explore the antibacterial activity of both traditional 1,8-naphthyridine derivatives and those that are also classified as fluoroquinolones, in comparison to other prominent fluoroquinolones.

Mechanism of Action

The primary mode of action for both 1,8-naphthyridine derivatives and fluoroquinolones involves the disruption of DNA synthesis through the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1][3]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[1][3]

By forming a ternary complex with the enzyme and DNA, these antibacterial agents stabilize the DNA in a cleaved state, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[2][3]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by 1,8-Naphthyridines & Fluoroquinolones Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Drug_Gyrase Inhibition of DNA Gyrase DNA_Gyrase->Drug_Gyrase Topoisomerase_IV Topoisomerase IV Decatenated_DNA Separated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Drug_TopoIV Inhibition of Topoisomerase IV Topoisomerase_IV->Drug_TopoIV Replication_Fork->DNA_Gyrase introduces negative supercoils ahead of fork Replication_Fork->Topoisomerase_IV separates replicated chromosomes behind fork Cell_Death Bacterial Cell Death Drug_Gyrase->Cell_Death DNA damage Drug_TopoIV->Cell_Death Incomplete chromosome separation & DNA damage Broth_Microdilution_Workflow start Start prep_antibiotic Prepare serial two-fold dilutions of antibiotic in microtiter plate start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) prep_antibiotic->prep_inoculum inoculate Inoculate each well with bacterial suspension prep_inoculum->inoculate incubate Incubate plates (e.g., 16-20 hours at 37°C) inoculate->incubate read_results Visually or spectrophotometrically assess bacterial growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end_point End determine_mic->end_point

References

A Comparative Guide to QSAR Studies of 1,8-Naphthyridin-4-one Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the inhibitory activity of these compounds against various biological targets. This guide provides a comparative overview of key QSAR studies on 1,8-naphthyridin-4-one derivatives, focusing on their inhibitory potential against Photosystem II, tubulin polymerization, and cannabinoid receptors.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data from various studies, offering a clear comparison of the inhibitory potencies of 1,8-naphthyridin-4-one derivatives and other alternative inhibitors.

Table 1: 1,8-Naphthyridin-4-ones as Photosystem II Inhibitors

CompoundSubstituentspI50Alternative InhibitorTargetpI50/IC50
1,8-Naphthyridin-4-one Derivative 1R = H4.5DiuronD1 protein of PSII7.7
1,8-Naphthyridin-4-one Derivative 2R = 7-Cl5.2AtrazineD1 protein of PSII5.8
1,8-Naphthyridin-4-one Derivative 3R = 6,8-di-Cl6.1TerbutrynD1 protein of PSII6.4

pI50 is the negative logarithm of the concentration required for 50% inhibition of the Hill reaction.[1][2]

Table 2: 1,8-Naphthyridin-4-one Derivatives as Tubulin Polymerization Inhibitors

CompoundSubstituentsGI50 (µM)Alternative InhibitorTargetIC50 (µM)
2-Phenyl-1,8-naphthyridin-4-one (Compound 44)3'-OCH30.01-0.1ColchicineTubulin0.5 - 5
2-Phenyl-1,8-naphthyridin-4-one (Compound 45)3'-OCH3, 5-CH30.01-0.1Combretastatin A-4Tubulin0.002-0.01
2-Thienyl-1,8-naphthyridin-4-one (Compound 40)Varies<1PaclitaxelTubulin0.005-0.01

GI50 is the concentration required to inhibit cell growth by 50%.[3][4] IC50 is the concentration required to inhibit tubulin polymerization by 50%.

Table 3: 1,8-Naphthyridin-4-one Derivatives as Cannabinoid Receptor Ligands

CompoundSubstituentsCB2 Ki (nM)CB1/CB2 SelectivityAlternative InhibitorTargetKi (nM)
Derivative 6aVaries5.5>181JWH-133CB2 Receptor3.4
Derivative 7aVaries8.0>125AM1241CB2 Receptor1.8
Compound 10p-fluorobenzyl and carboxycycloheptylamide1.0>1000HU-308CB2 Receptor22.7

Ki is the inhibitory constant, representing the affinity of the ligand for the receptor.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the QSAR studies are provided below.

Photosystem II Inhibition Assay (Hill Reaction)

The inhibitory activity of the 1,8-naphthyridin-4-one derivatives on Photosystem II (PSII) was determined by measuring their effect on the Hill reaction.

  • Chloroplast Isolation: Fresh spinach leaves were homogenized in a chilled buffer (e.g., 0.4 M sucrose, 50 mM Tris-HCl pH 7.8, 10 mM NaCl, and 2 mM MgCl2). The homogenate was filtered and centrifuged to pellet the chloroplasts. The chloroplast pellet was resuspended in a small volume of the isolation buffer.

  • Reaction Mixture: The reaction mixture contained isolated chloroplasts, a suitable buffer (e.g., 100 mM sorbitol, 10 mM K2HPO4, 20 mM MES pH 6.5, 2 mM MgCl2, 1 mM NH4Cl), and the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: The 1,8-naphthyridin-4-one inhibitors were added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.

  • Measurement: The reaction was initiated by exposing the mixture to light. The reduction of DCPIP was monitored by measuring the decrease in absorbance at 600 nm using a spectrophotometer.

  • Data Analysis: The concentration of the inhibitor that caused 50% inhibition of the Hill reaction (I50) was determined, and the pI50 value was calculated.

Tubulin Polymerization Inhibition Assay

The ability of 1,8-naphthyridin-4-one derivatives to inhibit tubulin polymerization was assessed using an in vitro assay.

  • Tubulin Preparation: Purified tubulin from bovine or porcine brain was used.

  • Reaction Mixture: The reaction mixture contained tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

  • Inhibitor Addition: The test compounds were added to the reaction mixture at various concentrations. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) of tubulin polymerization were used as controls.

  • Polymerization Induction: The polymerization of tubulin was initiated by raising the temperature to 37°C.

  • Measurement: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The concentration of the inhibitor that caused 50% inhibition of tubulin polymerization (IC50) was determined from the dose-response curves.

Cannabinoid Receptor Binding Assay

The binding affinity of the 1,8-naphthyridin-4-one derivatives to cannabinoid receptors (CB1 and CB2) was determined using a radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors were prepared.

  • Binding Buffer: The binding assay was performed in a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

  • Competition Assay: A fixed concentration of a radioligand (e.g., [3H]CP55,940) was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled 1,8-naphthyridin-4-one derivatives.

  • Incubation and Filtration: The mixture was incubated to allow binding to reach equilibrium. The bound and free radioligand were then separated by rapid filtration through glass fiber filters. The filters were washed with ice-cold buffer to remove unbound radioactivity.

  • Measurement: The amount of radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) of each compound was calculated from the IC50 value (concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the QSAR studies of 1,8-naphthyridin-4-one inhibitors.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation Data Biological Activity Data (pI50, IC50, Ki) Descriptors Descriptor Calculation (Topological, Physicochemical, 3D) Data->Descriptors Structures Chemical Structures of 1,8-Naphthyridin-4-ones Structures->Descriptors TrainingTest Dataset Splitting (Training and Test Sets) Descriptors->TrainingTest Model Model Generation (e.g., MLR, CoMFA) TrainingTest->Model Internal Internal Validation (Cross-validation, q²) Model->Internal External External Validation (Test Set Prediction, r²pred) Model->External Interpretation Model Interpretation (Descriptor Importance) External->Interpretation

A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Photosystem_II_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Inhibitor 1,8-Naphthyridin-4-one Inhibitor Inhibitor->QB Binds and Blocks Electron Transfer

Inhibition of electron transport in Photosystem II by 1,8-naphthyridin-4-one inhibitors.

Tubulin_Polymerization_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibition by 1,8-Naphthyridin-4-one Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Inhibited_Polymerization Inhibition of Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor 1,8-Naphthyridin-4-one Inhibitor Inhibitor->Inhibited_Polymerization Disrupted_Spindle Disrupted Mitotic Spindle Inhibited_Polymerization->Disrupted_Spindle Apoptosis Apoptosis Disrupted_Spindle->Apoptosis

Mechanism of action of 1,8-naphthyridin-4-one as a tubulin polymerization inhibitor.

Cannabinoid_Receptor_Signaling Ligand 1,8-Naphthyridin-4-one (CB2 Agonist) CB2 CB2 Receptor Ligand->CB2 G_protein Gi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Anti-inflammatory) cAMP->Response

Simplified signaling pathway of a 1,8-naphthyridin-4-one CB2 receptor agonist.

References

Molecular Docking of 1,8-Naphthyridine Derivatives: A Comparative Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of molecular docking studies on 1,8-naphthyridine derivatives reveals their potential as inhibitors of key therapeutic targets in cancer and infectious diseases. This guide provides a comparative overview of their binding affinities, experimental protocols, and the signaling pathways they modulate, offering valuable insights for researchers in drug development.

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against various biological targets. This guide synthesizes data from multiple studies to offer a comparative perspective on the molecular docking of 1,8-naphthyridine derivatives.

Comparative Analysis of Docking Performance

Molecular docking simulations have been employed to evaluate the binding of 1,8-naphthyridine derivatives to several key protein targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction between the ligand and the protein. A more negative value typically indicates a stronger binding affinity.

Derivative ClassTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)Experimental Activity (IC50/MIC)Reference
Novel designed ligands (L1-L5)DNA Topoisomerase II1ZXMAutoDock 4.2-8.9 to -9.3Not Reported[3][4][5]
Schiff Base DerivativesEGFR Tyrosine Kinase4HJONot Specified-5.22 to -9.06IC50: 62.33 to 97.83 µg/mL (MCF-7 cells)[6]
2,7-dimethyl-1,8-naphthyridine derivativesDNA Topoisomerase II4FM9Not Specified-65.50 to -87.40IC50: 3.2 to 6.05 µg/mL (HepG2 cells)[7]
1,8-naphthyridine-3-carbonitrile (ANA-12)Mtb Enoyl-ACP Reductase (InhA)4TZKSchrodinger (Glide)Not explicitly stated in scoreMIC: 6.25 µg/mL[1][2][8]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with critical cellular signaling pathways. Two prominent targets for these compounds are the Epidermal Growth Factor Receptor (EGFR) and DNA Topoisomerase II.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10] Dysregulation of this pathway is a hallmark of many cancers. 1,8-Naphthyridine derivatives have been investigated as potential inhibitors of EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->EGFR DNA_Topoisomerase_II_Mechanism Start Relaxed DNA TopoII_Binding Topoisomerase II binds to G-segment Start->TopoII_Binding T_Segment_Capture T-segment DNA captured TopoII_Binding->T_Segment_Capture G_Segment_Cleavage G-segment cleavage (ATP hydrolysis) T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage T-segment passes through break G_Segment_Cleavage->T_Segment_Passage G_Segment_Ligation G-segment ligation T_Segment_Passage->G_Segment_Ligation End Supercoiled/Decatenated DNA G_Segment_Ligation->End Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->G_Segment_Cleavage Stabilizes cleavage complex

References

1,8-Naphthyridine Derivatives Emerge as Potent Contenders in Anticancer Therapy, Challenging Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical studies have illuminated the significant anticancer potential of 1,8-naphthyridine derivatives, positioning them as a promising class of compounds that may offer advantages over conventional chemotherapy. In-depth comparative analyses reveal that certain 1,8-naphthyridine derivatives exhibit comparable or even superior cytotoxic effects against various cancer cell lines when compared to established drugs such as doxorubicin, cisplatin, and etoposide. The primary mechanism of action for many of these derivatives appears to be the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, leading to the induction of apoptosis in cancer cells.

Comparative Anticancer Activity: A Quantitative Overview

The in vitro cytotoxic activity of novel 1,8-naphthyridine derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency, has been a central metric in these assessments. The following tables summarize the comparative IC50 values of selected 1,8-naphthyridine compounds and standard chemotherapeutic agents across various cancer types.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 1,8-Naphthyridine Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DrugHepG2 (Liver)MCF-7 (Breast)HBL-100 (Breast)KB (Oral)SW-620 (Colon)MIAPaCa (Pancreatic)K-562 (Leukemia)PA-1 (Ovarian)
1,8-Naphthyridine Cpd. 8b 3.2 µg/mL-------
1,8-Naphthyridine Cpd. 12 --1.37-----
1,8-Naphthyridine Cpd. 17 ---3.7----
1,8-Naphthyridine Cpd. 22 ----3.0---
1,8-Naphthyridine Cpd. 47 -----0.410.77-
1,8-Naphthyridine Cpd. 29 ----1.4--0.41
1,8-Naphthyridine Cpd. 36 -------1.19
Doxorubicin 3.56 µg/mL[1]-------

Note: IC50 values for some compounds were reported in µg/mL and are presented as such. Direct comparison requires molar concentration conversion.

Table 2: In vitro Topoisomerase IIβ Inhibitory Activity of 1,8-Naphthyridine Derivatives Compared to Standard Inhibitors

Compound/DrugTopoisomerase IIβ Inhibition
1,8-Naphthyridine Cpd. 5p Potent inhibitor
Doxorubicin Known inhibitor[2]
Topotecan Known inhibitor[2]

One study highlighted that a series of novel 1,8-naphthyridine derivatives demonstrated significant cytotoxic activity against the HepG2 liver cancer cell line, with compound 8b showing an IC50 of 3.2 µg/mL, which is comparable to the standard drug doxorubicin (IC50 = 3.56 µg/mL)[1]. Furthermore, other derivatives have shown high potency in different cell lines, such as compound 12 in the HBL-100 breast cancer cell line (IC50 = 1.37 µM) and compound 47 in the MIAPaCa pancreatic cancer cell line (IC50 = 0.41 µM) and K-562 leukemia cell line (IC50 = 0.77 µM)[3][4].

Mechanism of Action: Targeting Topoisomerase II and Inducing Apoptosis

A significant body of evidence suggests that 1,8-naphthyridine derivatives exert their anticancer effects by targeting topoisomerase II.[2][5] These compounds are believed to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death, or apoptosis.

Studies have shown that treatment of cancer cells with these derivatives leads to an increase in the proportion of apoptotic cells.[6] This is often accompanied by the activation of key apoptotic proteins and cell cycle arrest at different phases, depending on the specific compound and cell line.[6] For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols for key assays used in the evaluation of anticancer compounds.

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,8-naphthyridine derivatives or standard chemotherapy drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect changes in the expression levels of proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Processes

To better understand the experimental procedures and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Anticancer Activity Assessment cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines Treatment Treatment with 1,8-Naphthyridine Derivatives & Standard Chemotherapy Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Data Analysis Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Treatment->Apoptosis_Assay Analysis Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Analysis IC50_Determination IC50 Values MTT_Assay->IC50_Determination Data Analysis Flow_Cytometry Apoptotic Cell Percentage Apoptosis_Assay->Flow_Cytometry Analysis Protein_Analysis Apoptotic Protein Levels Western_Blot->Protein_Analysis Analysis

Caption: Workflow for evaluating the anticancer activity of 1,8-naphthyridine derivatives.

apoptosis_pathway Proposed Mechanism: Topoisomerase II Inhibition-Induced Apoptosis Naphthyridine 1,8-Naphthyridine Derivative Topo_II Topoisomerase II Naphthyridine->Topo_II Inhibits DNA_Complex Stabilized Topo II-DNA Cleavage Complex Topo_II->DNA_Complex Forms DNA_Breaks DNA Double-Strand Breaks DNA_Complex->DNA_Breaks Leads to Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M) DNA_Breaks->Cell_Cycle_Arrest Apoptosis_Cascade Apoptosis Cascade (Caspase Activation) DNA_Breaks->Apoptosis_Cascade Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Apoptosis_Cascade->Apoptosis

Caption: Signaling pathway of 1,8-naphthyridine-induced apoptosis.

Conclusion

The compelling preclinical data on 1,8-naphthyridine derivatives underscore their potential as a new frontier in cancer chemotherapy. Their potent cytotoxic activity, often comparable or superior to standard drugs, combined with a well-defined mechanism of action targeting topoisomerase II, makes them attractive candidates for further development. Future research, including in vivo studies and clinical trials, will be critical to fully elucidate their therapeutic efficacy and safety profile in cancer patients.

References

Safety Operating Guide

Proper Disposal of 1,8-Naphthyridin-4-OL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,8-Naphthyridin-4-ol, a heterocyclic compound warranting careful handling due to its potential hazards. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this compound, whether in solid form or in solution, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Quantitative Hazard Data Summary

For a quick reference, the key quantitative and qualitative hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS CodeSignal WordPrecautionary Statement (Disposal)
Acute Toxicity, OralH302WarningP501
Skin IrritationH315WarningP501
Serious Eye IrritationH319WarningP501

Note: The precautionary statement P501 mandates the disposal of contents and container to an approved waste disposal plant, underscoring the hazardous nature of this chemical.[2][3]

Step-by-Step Disposal Protocols

The proper disposal route for this compound waste depends on its physical state (solid or liquid) and the nature of the solvent if it is in solution.

Solid Waste Disposal

For pure, unadulterated this compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials:

  • Segregation: Collect all solid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Solutions in Non-Halogenated Organic Solvents

For solutions of this compound in solvents such as ethanol, methanol, or acetone:

  • Segregation: This waste stream should be collected in a designated "Non-Halogenated Organic Waste" container.[4][5][6][7][8] It is crucial to not mix this with halogenated solvent waste to ensure proper and cost-effective disposal.[6][7]

  • Container: Use a compatible, shatter-resistant container with a secure screw-top cap.

  • Labeling: Clearly label the container with "Hazardous Waste," "Non-Halogenated Organic Waste," and list all chemical constituents, including "this compound" and the solvent(s) with their approximate concentrations.

  • Storage and Disposal: Follow the same storage and disposal procedures as for solid waste, ensuring the container is kept sealed to prevent the release of volatile organic compounds.

Disposal of Aqueous Solutions

For aqueous solutions containing this compound:

  • pH Neutralization (if applicable): If the aqueous solution is acidic or basic, it should be neutralized to a pH between 6.0 and 8.0. This should be done cautiously in a fume hood by slowly adding a dilute acid or base while monitoring the pH.

  • Segregation: Collect the neutralized aqueous waste in a designated "Aqueous Hazardous Waste" container. Do not dispose of this solution down the drain, as it contains a hazardous organic compound.

  • Labeling: Label the container with "Hazardous Waste," "Aqueous Waste," and list all contents, including "this compound."

  • Storage and Disposal: Store the sealed container in the satellite accumulation area and arrange for disposal through your institution's EHS office or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,8-Naphthyridin-4-OL
Reactant of Route 2
Reactant of Route 2
1,8-Naphthyridin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.